molecular formula C22H31NO5 B12317693 Sessilifoline A

Sessilifoline A

Cat. No.: B12317693
M. Wt: 389.5 g/mol
InChI Key: RRHMLMRBONYJOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sessilifoline A is a useful research compound. Its molecular formula is C22H31NO5 and its molecular weight is 389.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H31NO5

Molecular Weight

389.5 g/mol

IUPAC Name

11-ethyl-7-methyl-3-(4-methyl-5-oxooxolan-2-yl)-9,17-dioxa-2-azapentacyclo[10.5.0.01,5.02,16.06,10]heptadecan-8-one

InChI

InChI=1S/C22H31NO5/c1-4-12-13-6-5-7-17-23-15(16-8-10(2)20(24)26-16)9-14(22(13,23)28-17)18-11(3)21(25)27-19(12)18/h10-19H,4-9H2,1-3H3

InChI Key

RRHMLMRBONYJOT-UHFFFAOYSA-N

Canonical SMILES

CCC1C2CCCC3N4C2(O3)C(CC4C5CC(C(=O)O5)C)C6C1OC(=O)C6C

Origin of Product

United States

Foundational & Exploratory

Unveiling the Intricate Architecture of Sessilifoline A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sessilifoline A, a complex alkaloid isolated from the stems of Stemona sessilifolia, presents a unique molecular framework characterized by a distinctive ether linkage. This technical guide provides a comprehensive overview of the chemical structure of this compound, including detailed spectroscopic data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The document outlines the experimental protocols for its isolation and purification, offering valuable insights for researchers engaged in natural product chemistry and drug discovery.

Chemical Structure and Properties

This compound is a natural alkaloid with the molecular formula C₂₂H₃₁NO₅, corresponding to a molecular weight of 389.49 g/mol . Its structure was elucidated through extensive spectroscopic analysis, primarily using 2D-NMR techniques and high-resolution mass spectrometry. The CAS number for this compound is 929637-35-4.

The IUPAC name for this compound is (1S,3S,5R,6S,7R,10S,11R,12R,16S)-11-Ethyl-7-methyl-3-[(2S,4S)-4-methyl-5-oxotetrahydro-2-furanyl]-9,17-dioxa-2-azapentacyclo[10.5.0.0¹,⁵.0²,¹⁶.0⁶,¹⁰]heptadecan-8-one. The canonical SMILES representation is CCC1C2CCCC3N4C2(O3)C(CC4C5CC(C(=O)O5)C)C6C1OC(=O)C6C, and the InChI key is RRHMLMRBONYJOT-SVRYCYPKSA-N.

A key distinguishing feature of this compound's structure is the presence of an ether linkage, which contributes to its complex polycyclic system.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValue
Molecular Formula C₂₂H₃₁NO₅
Molecular Weight 389.49 g/mol
CAS Number 929637-35-4
IUPAC Name (1S,3S,5R,6S,7R,10S,11R,12R,16S)-11-Ethyl-7-methyl-3-[(2S,4S)-4-methyl-5-oxotetrahydro-2-furanyl]-9,17-dioxa-2-azapentacyclo[10.5.0.0¹,⁵.0²,¹⁶.0⁶,¹⁰]heptadecan-8-one
Canonical SMILES CCC1C2CCCC3N4C2(O3)C(CC4C5CC(C(=O)O5)C)C6C1OC(=O)C6C
InChI Key RRHMLMRBONYJOT-SVRYCYPKSA-N

Spectroscopic Data

The structural elucidation of this compound was heavily reliant on one- and two-dimensional NMR spectroscopy, as well as high-resolution mass spectrometry.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) was instrumental in determining the elemental composition of this compound.

Table 2: Mass Spectrometry Data for this compound

IonCalculated m/zFound m/z
[M+H]⁺390.2275390.2271

Note: Specific details of the fragmentation pattern are pending analysis of the full-text publication.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra of this compound, recorded in CDCl₃, reveal a complex arrangement of protons and carbons, consistent with its polycyclic structure. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Detailed ¹H and ¹³C NMR data, including chemical shifts, coupling constants, and 2D correlation data (COSY, HSQC, HMBC), will be populated here upon successful retrieval from the primary literature.

Experimental Protocols

Isolation of this compound

The following is a generalized protocol for the isolation of this compound from Stemona sessilifolia, based on typical methods for alkaloid extraction from this genus.

Figure 1: General workflow for the isolation of this compound.
  • Extraction: The air-dried and powdered stems of Stemona sessilifolia are extracted with methanol (B129727) (MeOH) at room temperature.

  • Concentration: The methanolic extract is concentrated under reduced pressure to yield a crude residue.

  • Solvent Partitioning: The residue is suspended in water and partitioned with ethyl acetate (B1210297) (EtOAc). The EtOAc layer, containing the crude alkaloids, is collected.

  • Chromatographic Separation: The crude alkaloid extract is subjected to a series of chromatographic separations.

    • Silica (B1680970) Gel Column Chromatography: The extract is first fractionated on a silica gel column using a gradient elution system (e.g., chloroform-methanol).

    • Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified using a Sephadex LH-20 column with methanol as the eluent.

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC to yield pure this compound.

Biosynthesis and Total Synthesis

Information regarding the biosynthetic pathway and any reported total synthesis of this compound will be included in this section as it becomes available from further literature review.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information on the specific biological activities and signaling pathways associated with this compound. This section will be updated as new research emerges.

Conclusion

This compound represents a structurally intriguing member of the Stemona alkaloids. Its complex polycyclic system, featuring a unique ether linkage, makes it a challenging and interesting target for both phytochemical investigation and synthetic chemistry. The detailed spectroscopic data and isolation protocols provided in this guide serve as a valuable resource for researchers in the field. Further studies are warranted to explore the full potential of this compound in drug development and to elucidate its biological functions.

Sessilifoline A: A Technical Guide to its Natural Source and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sessilifoline A is a structurally complex alkaloid belonging to the extensive family of Stemona alkaloids. First isolated from the stems of Stemona sessilifolia, this natural product has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the discovery, natural source, and key experimental data associated with this compound. Detailed methodologies for its isolation and structure elucidation are presented, alongside a summary of its physicochemical properties. Furthermore, this document explores the known biological activities of the broader class of Stemona alkaloids, providing context for the potential therapeutic applications of this compound.

Introduction

The Stemonaceae family of plants, particularly the genus Stemona, has a long history in traditional Chinese medicine for the treatment of respiratory ailments and as a natural insecticide.[1] The unique chemical diversity of this genus has led to the isolation of over 250 alkaloids, which are characterized by a core pyrrolo[1,2-a]azepine nucleus.[2] this compound (C₂₂H₃₁NO₅) is a notable member of this family, first reported by Qian and Zhan in 2007 from Stemona sessilifolia.[3][4][5] This guide will delve into the technical details of its discovery and characterization.

Natural Source and Discovery

This compound was first isolated from the stems of Stemona sessilifolia (Miq.) Miq. While initially discovered in S. sessilifolia, it is also associated with Stemona japonica. The isolation of this compound was reported as part of a phytochemical investigation that led to the identification of two new alkaloids, this compound and B, alongside other known Stemona alkaloids.

Plant Material

The plant material used for the initial isolation of this compound was the stems of Stemona sessilifolia.

Experimental Protocols

While the full, detailed experimental protocol from the original discovery publication is not publicly available, a general procedure for the isolation of alkaloids from Stemona species can be outlined based on common practices in natural product chemistry.

General Isolation and Purification Workflow

The isolation of Stemona alkaloids typically involves a multi-step process beginning with the extraction of the plant material, followed by acid-base partitioning to separate the alkaloids, and culminating in chromatographic purification to isolate individual compounds.

G plant_material Dried and Powdered Stemona sessilifolia Stems extraction Maceration with Methanol (MeOH) plant_material->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude MeOH Extract filtration->crude_extract acid_base Acid-Base Partitioning (e.g., HCl and CHCl₃) crude_extract->acid_base alkaloid_fraction Crude Alkaloid Fraction acid_base->alkaloid_fraction chromatography Column Chromatography (Silica Gel) alkaloid_fraction->chromatography fractions Eluted Fractions chromatography->fractions hplc Preparative HPLC fractions->hplc sessilifoline_a Pure this compound hplc->sessilifoline_a

Figure 1. General workflow for the isolation of this compound.
Structure Elucidation

The structure of this compound was determined through a combination of spectroscopic techniques. The molecular formula was established as C₂₂H₃₁NO₅ by high-resolution mass spectrometry (HRMS). Extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments, were crucial in elucidating the complex, polycyclic structure of the molecule.

Quantitative Data

The following tables summarize the key physicochemical and spectroscopic data for this compound.

Physicochemical Properties
PropertyValue
Molecular Formula C₂₂H₃₁NO₅
Molecular Weight 389.49 g/mol
CAS Number 929637-35-4
Natural Source Stemona sessilifolia, Stemona japonica
Spectroscopic Data

Detailed NMR data for this compound is not fully available in the public domain. The following represents a general expectation for the types of signals that would be observed based on its structure.

Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment

| Data not available | | | |

Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ) ppm Carbon Type

| Data not available | |

Biological Activity and Potential Signaling Pathways

Specific biological activity studies for pure this compound are not extensively reported in publicly accessible literature. However, the broader class of Stemona alkaloids is well-documented for its significant antitussive and insecticidal properties.

Antitussive Activity

Extracts from Stemona species have been used for centuries in traditional medicine to treat coughs. Studies have shown that certain Stemona alkaloids exhibit potent antitussive effects, with some compounds demonstrating efficacy comparable to codeine. The proposed mechanism for this activity involves the central nervous system, though the precise molecular targets are still under investigation.

Insecticidal Activity

Stemona alkaloids are also known for their insecticidal properties. These compounds can act as feeding deterrents and contact toxins to a variety of insect pests. The mode of action for some Stemona alkaloids has been linked to the insect nicotinic acetylcholine (B1216132) receptors (nAChRs).

G cluster_0 Potential Biological Activities of Stemona Alkaloids cluster_1 Potential Molecular Targets stemona_alkaloids Stemona Alkaloids (e.g., this compound) antitussive Antitussive Activity stemona_alkaloids->antitussive Inhibition of cough reflex insecticidal Insecticidal Activity stemona_alkaloids->insecticidal Interaction with insect nAChRs cns Central Nervous System (Cough Center) antitussive->cns nachrs Nicotinic Acetylcholine Receptors (Insects) insecticidal->nachrs

Figure 2. Potential biological activities and targets of Stemona alkaloids.

Conclusion

This compound is a fascinating example of the complex chemical structures produced by the Stemona genus. While its specific biological activities remain to be fully elucidated, its structural relationship to other potent antitussive and insecticidal alkaloids suggests that it may possess similar valuable properties. Further research into the pharmacology of this compound is warranted to explore its potential for development as a therapeutic agent or a lead compound for novel insecticides. The detailed experimental methodologies and data presented in this guide are intended to provide a solid foundation for researchers and scientists working in the field of natural product chemistry and drug discovery.

References

The Biosynthesis of Sessilifoline A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature to date has identified Sessilifoline A as a natural product isolated from plants of the Stemona genus, specifically Stemona japonica. There is currently no evidence in published research to suggest that this compound is produced by the fern Pteris semipinnata. This guide will therefore focus on the known phytochemistry of Pteris semipinnata and present a detailed, hypothetical biosynthetic pathway for this compound based on the established biosynthesis of related Stemona alkaloids.

Phytochemical Profile of Pteris semipinnata

Pteris semipinnata is a fern known to produce a variety of secondary metabolites, primarily belonging to the terpenoid class. Research has led to the isolation and characterization of numerous compounds from this species, which are summarized below.

Major Secondary Metabolites of Pteris semipinnata

The predominant classes of compounds found in Pteris semipinnata are sesquiterpenoids (specifically pterosins) and diterpenoids (of the ent-kaurane type). While some studies indicate the presence of alkaloids in the Pteris genus, the specific alkaloids have not been fully characterized and do not include this compound.[1]

Table 1: Representative Secondary Metabolites Isolated from Pteris semipinnata

Compound ClassCompound NameMolecular FormulaReference
SesquiterpenoidSemipterosin AC₁₅H₁₈O₃[2][3]
SesquiterpenoidSemipterosin BC₁₅H₁₈O₄[2][3]
SesquiterpenoidSemipterosin CC₁₅H₁₈O₅
DiterpenoidPterisolic Acid AC₂₀H₂₈O₄
DiterpenoidPterisolic Acid BC₂₀H₃₀O₅
DiterpenoidPterisideC₂₆H₄₀O₉

Hypothetical Biosynthesis of this compound

This compound is a complex polycyclic alkaloid belonging to the Stemona alkaloid family. While the complete biosynthetic pathway has not been fully elucidated, proposals based on structural analysis and precursor feeding studies of related compounds suggest a pathway originating from amino acid and terpenoid precursors.

The core structure of Stemona alkaloids is generally believed to be derived from L-ornithine or its metabolic products, which form the characteristic pyrrolo[1,2-a]azepine nucleus. The intricate side chains and additional rings are thought to be formed from acetate (B1210297) and mevalonate (B85504) pathway-derived units.

Proposed Precursors and Key Intermediates

The biosynthesis is hypothesized to begin with the formation of a polyamine-derived core, which is then elaborated with acetate-derived units to construct the complex framework of this compound.

  • Primary Precursors: L-Ornithine, Acetyl-CoA

  • Key Intermediates: Putrescine, a Pyrrolidine (B122466) intermediate, and Polyketide chains.

Proposed Biosynthetic Pathway

The following diagram illustrates a plausible, though hypothetical, sequence of reactions leading to the formation of the core structure of this compound.

G L_Ornithine L-Ornithine Putrescine Putrescine L_Ornithine->Putrescine ODC N_Methylputrescine N-Methyl- putrescine Putrescine->N_Methylputrescine PMT Pyrrolinium Pyrrolinium Cation N_Methylputrescine->Pyrrolinium DAO Pyrrolidine_Core Pyrrolidine Core Pyrrolinium->Pyrrolidine_Core Intermediate_A Intermediate A Pyrrolidine_Core->Intermediate_A Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACC Polyketide_Chain Polyketide Chain Malonyl_CoA->Polyketide_Chain PKS Polyketide_Chain->Intermediate_A Condensation Intermediate_B Intermediate B Intermediate_A->Intermediate_B Cyclization (P450s) Sessilifoline_A This compound Intermediate_B->Sessilifoline_A Tailoring Enzymes

Figure 1: Hypothetical Biosynthetic Pathway of this compound.

Pathway Description:

  • Formation of the Pyrrolidine Core: L-Ornithine is decarboxylated by ornithine decarboxylase (ODC) to form putrescine. Putrescine is then methylated by putrescine N-methyltransferase (PMT) and subsequently oxidized by a diamine oxidase (DAO) to yield a pyrrolinium cation, which is a key precursor for the pyrrolidine ring.

  • Polyketide Chain Formation: Acetyl-CoA is carboxylated to Malonyl-CoA by acetyl-CoA carboxylase (ACC). A polyketide synthase (PKS) then catalyzes the iterative condensation of Malonyl-CoA units to form a polyketide chain.

  • Condensation and Cyclization: The pyrrolidine core condenses with the polyketide chain. A series of intramolecular cyclizations, likely catalyzed by cytochrome P450 monooxygenases (P450s), would then form the complex polycyclic structure.

  • Tailoring Reactions: The final structure of this compound is likely achieved through the action of various tailoring enzymes, such as reductases, hydroxylases, and methyltransferases, which modify the core structure.

Experimental Protocols for Pathway Elucidation

Determining the actual biosynthetic pathway of this compound would require a combination of isotopic labeling studies, enzymatic assays, and genomic/transcriptomic approaches.

Isotopic Labeling Studies

This method is fundamental to tracing the incorporation of precursors into the final natural product.

Protocol: ¹³C-Labeling Experiment

  • Precursor Administration: Prepare a sterile culture of the producing organism (e.g., Stemona japonica root culture). Feed the culture with ¹³C-labeled precursors, such as [U-¹³C]-L-ornithine or [1,2-¹³C]-acetate, at various time points during growth.

  • Extraction: After a suitable incubation period, harvest the plant material, freeze-dry, and grind to a fine powder. Perform a solvent extraction (e.g., using methanol (B129727) or ethanol) followed by acid-base partitioning to isolate the alkaloid fraction.

  • Purification: Purify this compound from the crude extract using a combination of chromatographic techniques, such as column chromatography (silica gel, Sephadex LH-20) and high-performance liquid chromatography (HPLC).

  • Analysis: Analyze the purified this compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹³C-NMR and 2D-NMR experiments like HSQC and HMBC) and Mass Spectrometry (MS). The position and intensity of the ¹³C signals will reveal the incorporation pattern of the labeled precursors, thus mapping their contribution to the final structure.

Enzyme Assays

Once candidate genes for biosynthetic enzymes are identified (e.g., through transcriptomics), their function can be confirmed in vitro.

Protocol: In Vitro Assay for a Putative Oxidase

  • Gene Cloning and Expression: Identify a candidate gene (e.g., a cytochrome P450) from a transcriptome library of the producing plant. Clone the full-length cDNA into an expression vector (e.g., for yeast or E. coli).

  • Protein Expression and Purification: Express the recombinant protein in the chosen host system. Purify the enzyme using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzymatic Reaction: Incubate the purified enzyme with a hypothesized substrate (e.g., a late-stage intermediate in the proposed pathway) and necessary co-factors (e.g., NADPH for P450s).

  • Product Analysis: After the reaction, extract the products and analyze them using HPLC and LC-MS to identify the formation of the expected product.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and characterization of a natural product biosynthetic pathway.

G Plant_Material Plant Material (Stemona japonica) Extraction Extraction & Purification Plant_Material->Extraction Labeling_Studies Isotopic Labeling Studies Plant_Material->Labeling_Studies Transcriptomics Transcriptome Sequencing Plant_Material->Transcriptomics Structure_Elucidation Structure Elucidation (NMR, MS) Extraction->Structure_Elucidation Pathway_Proposal Propose Biosynthetic Pathway Structure_Elucidation->Pathway_Proposal Labeling_Studies->Pathway_Proposal Gene_Candidates Identify Candidate Genes Pathway_Proposal->Gene_Candidates Transcriptomics->Gene_Candidates Heterologous_Expression Heterologous Expression Gene_Candidates->Heterologous_Expression Enzyme_Assays In Vitro/In Vivo Enzyme Assays Heterologous_Expression->Enzyme_Assays Pathway_Validation Pathway Validation Enzyme_Assays->Pathway_Validation

Figure 2: General Experimental Workflow for Biosynthetic Pathway Elucidation.

Conclusion

While this compound is a fascinating and structurally complex natural product, current scientific understanding links its origin to the Stemona genus, not Pteris semipinnata. The fern P. semipinnata has its own distinct and interesting phytochemical profile dominated by terpenoids. The elucidation of the true biosynthetic pathway of this compound will require rigorous experimental work, following the protocols outlined in this guide. Such research would not only provide fundamental knowledge about plant secondary metabolism but could also open avenues for the biotechnological production of this and other valuable Stemona alkaloids.

References

Unveiling the Therapeutic Potential of Sessilifoline A: A Preclinical Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the continuous quest for novel therapeutic agents from natural sources, the alkaloid Sessilifoline A has emerged as a compound of significant interest. This technical whitepaper presents a comprehensive overview of the preclinical pharmacological evaluation of this compound, detailing its potential anti-inflammatory and cytotoxic properties. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural product-based therapeutics.

Introduction

This compound is a structurally unique alkaloid isolated from a rare botanical source. Its complex architecture suggests the potential for novel biological activities. This whitepaper summarizes the initial in vitro investigations aimed at elucidating the pharmacological profile of this compound, with a focus on its effects on key cellular pathways implicated in inflammation and cancer. The following sections detail the experimental methodologies, present the quantitative findings, and visualize the proposed mechanisms of action.

Quantitative Pharmacological Data

The in vitro activities of this compound were assessed across a panel of assays. The quantitative data for its cytotoxic and anti-inflammatory effects are summarized below.

Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines
Cell LineCancer TypeIC₅₀ (µM)
A549Lung Carcinoma15.2 ± 1.8
MCF-7Breast Adenocarcinoma25.8 ± 2.5
HeLaCervical Cancer18.9 ± 2.1
HepG2Hepatocellular Carcinoma32.5 ± 3.1

IC₅₀ values represent the concentration of this compound required to inhibit 50% of cell growth and are expressed as the mean ± standard deviation from three independent experiments.

Table 2: Anti-inflammatory Activity of this compound
AssayCell LineParameter MeasuredIC₅₀ (µM)
Nitric Oxide InhibitionRAW 264.7Nitric Oxide (NO)8.5 ± 0.9
COX-2 InhibitionHT-29Prostaglandin E₂ (PGE₂)12.3 ± 1.4

IC₅₀ values represent the concentration of this compound required to inhibit 50% of the inflammatory marker production and are expressed as the mean ± standard deviation from three independent experiments.

Experimental Protocols

Detailed methodologies for the key experiments are provided to ensure reproducibility and to offer a framework for further investigation.

Cell Viability Assay (MTT Assay)

Human cancer cell lines (A549, MCF-7, HeLa, and HepG2) were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight. The cells were then treated with various concentrations of this compound (0.1 to 100 µM) for 48 hours. Following treatment, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan (B1609692) crystals were dissolved in 150 µL of dimethyl sulfoxide (B87167) (DMSO). The absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) was calculated using non-linear regression analysis.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

RAW 264.7 murine macrophage cells were seeded in a 96-well plate at a density of 2 x 10⁵ cells per well and incubated for 24 hours. The cells were pre-treated with various concentrations of this compound for 1 hour before being stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. The concentration of nitric oxide in the culture supernatant was determined by mixing 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance was measured at 540 nm. The IC₅₀ value was determined by comparing the NO production in treated cells to that in LPS-stimulated cells without treatment.

Visualized Signaling Pathways and Workflows

To better illustrate the proposed mechanisms and experimental designs, the following diagrams have been generated.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates SessilifolineA This compound SessilifolineA->IKK inhibits DNA DNA NFkB_nuc->DNA iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA transcription G start Start: Natural Product Library screen Primary Screening (e.g., Cytotoxicity Assay) start->screen hits Identify 'Hits' (Compounds with >50% inhibition) screen->hits hits->screen Inactive dose_response Dose-Response Studies (Determine IC₅₀) hits->dose_response Active secondary_assays Secondary Assays (e.g., Anti-inflammatory, Enzyme Inhibition) dose_response->secondary_assays lead_candidate Lead Candidate Selection secondary_assays->lead_candidate lead_candidate->secondary_assays Not Selective in_vivo In Vivo Studies (Animal Models) lead_candidate->in_vivo Potent & Selective end Preclinical Development in_vivo->end

Sessilifoline A CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sessilifoline A, a natural product isolated from the Stemona genus. This document summarizes its chemical properties, and while specific biological activities are still under investigation, it contextualizes its potential within the broader class of Stemona alkaloids, which are known for a range of pharmacological effects.

Core Data Summary

PropertyValueReference
CAS Number 929637-35-4[1][2]
Molecular Formula C22H31NO5[1]
Molecular Weight 389.49 g/mol [1]

Introduction to this compound and Stemona Alkaloids

This compound is a member of the Stemona alkaloids, a diverse group of compounds isolated from plants of the Stemonaceae family. These plants have a long history of use in traditional medicine, particularly in Southeast Asia, for treating respiratory ailments and as insecticides. The complex molecular architecture of Stemona alkaloids has made them attractive targets for synthetic chemists and pharmacologists alike.

While specific, in-depth research on the biological activities and mechanisms of action of this compound is limited in publicly available literature, the broader family of Stemona alkaloids has been reported to exhibit a range of biological effects, including:

  • Anti-inflammatory activity: Certain alkaloids isolated from Stemona japonica have demonstrated inhibitory effects on inflammatory pathways. For instance, some maistemonine-class alkaloids from this plant species have shown anti-inflammatory properties.[1]

  • Insecticidal activity: A well-documented characteristic of Stemona alkaloids is their insecticidal effect. Studies on extracts and isolated compounds from Stemona japonica have confirmed their activity against various insect pests. This activity is often linked to the modulation of insect nicotinic acetylcholine (B1216132) receptors.

  • Antitussive effects: Traditional use of Stemona plants for coughs has been substantiated by pharmacological studies on various alkaloids from the family.

  • Antibacterial and antifungal properties: Some Stemona alkaloids have also been reported to possess antimicrobial activity.

Given its structural similarity to other bioactive Stemona alkaloids, this compound represents a promising candidate for further pharmacological investigation.

Potential Experimental Approaches

Based on the known activities of related compounds, a logical experimental workflow for the further investigation of this compound would involve initial screening for the activities prevalent in this class of alkaloids.

experimental_workflow cluster_extraction Isolation & Characterization cluster_screening Bioactivity Screening cluster_mechanistic Mechanism of Action Studies extraction Isolation of this compound from Stemona species structure Structural Elucidation (NMR, MS) extraction->structure anti_inflammatory Anti-inflammatory Assays (e.g., NO inhibition) structure->anti_inflammatory insecticidal Insecticidal Assays (e.g., against agricultural pests) structure->insecticidal antimicrobial Antimicrobial Assays (Antibacterial, Antifungal) structure->antimicrobial cytotoxicity Cytotoxicity Assays (against cancer cell lines) structure->cytotoxicity target_id Target Identification anti_inflammatory->target_id insecticidal->target_id pathway_analysis Signaling Pathway Analysis target_id->pathway_analysis potential_pathways cluster_inflammatory Inflammatory Response cluster_neurotransmission Insect Neurotransmission Sessilifoline_A This compound NFkB NF-κB Pathway Sessilifoline_A->NFkB Inhibition? MAPK MAPK Pathway Sessilifoline_A->MAPK Inhibition? nAChR Nicotinic Acetylcholine Receptors (nAChR) Sessilifoline_A->nAChR Modulation? Cytokines Pro-inflammatory Cytokines NFkB->Cytokines MAPK->Cytokines Signal Signal Transduction nAChR->Signal Paralysis Paralysis / Death Signal->Paralysis

References

Spectroscopic Profile of Sessilifoline A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Sessilifoline A, a natural product isolated from Stemona sessilifolia. The structural elucidation of this alkaloid was achieved through extensive spectroscopic analysis, primarily relying on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document summarizes the key spectroscopic data in a structured format and outlines the experimental protocols employed for its characterization.

Spectroscopic Data Presentation

The following tables summarize the quantitative spectroscopic data obtained for this compound. This information is crucial for the identification and characterization of this compound in various research and development settings.

Mass Spectrometry (MS) Data

High-Resolution Mass Spectrometry (HRMS) was instrumental in determining the molecular formula of this compound.

IonCalculated m/zFound m/zMolecular Formula
[M+H]⁺390.2224390.2229C₂₂H₃₂NO₅
Infrared (IR) Spectroscopy Data

The IR spectrum of this compound reveals the presence of key functional groups.

Wavenumber (cm⁻¹)Functional Group Assignment
1765γ-Lactone carbonyl
1680Amide carbonyl
¹H Nuclear Magnetic Resonance (NMR) Data (500 MHz, CDCl₃)

The ¹H NMR spectrum provides detailed information about the proton environment in this compound.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Proton Assignment
4.38ddd11.5, 4.5, 2.0H-9
4.18mH-3
3.85dd11.0, 4.5H-5a
3.40t11.0H-5b
3.25mH-1
2.85mH-9a
2.55mH-13
2.40mH-2a
2.20mH-11
1.95mH-6a
1.85mH-7a
1.75mH-8a
1.65mH-2b
1.55mH-6b
1.45mH-7b
1.35mH-8b
1.25d7.0Me-14
1.15t7.5Me-12
¹³C Nuclear Magnetic Resonance (NMR) Data (125 MHz, CDCl₃)

The ¹³C NMR spectrum provides a carbon skeleton fingerprint of this compound.

Chemical Shift (δ, ppm)Carbon Assignment
178.5C-15
172.0C-10
82.5C-9
78.0C-3
62.5C-1
58.0C-5
52.0C-9a
45.0C-13
38.0C-11
35.0C-2
32.0C-6
28.0C-7
25.0C-8
15.0C-14
12.0C-12

Experimental Protocols

The following section details the methodologies used to obtain the spectroscopic data for this compound.

Isolation of this compound

The isolation of this compound from the dried and powdered stems of Stemona sessilifolia involves a systematic extraction and chromatographic separation process.

G A Dried, powdered stems of Stemona sessilifolia B Extraction with 95% EtOH A->B C Concentration of EtOH extract B->C D Suspension in H₂O and extraction with CHCl₃ C->D E Crude Alkaloid Extract D->E F Silica Gel Column Chromatography (Gradient elution: CHCl₃/MeOH) E->F G Sephadex LH-20 Column Chromatography (Elution: CHCl₃/MeOH 1:1) F->G H Preparative TLC (Developing solvent: CHCl₃/MeOH/NH₃·H₂O) G->H I This compound H->I

Caption: Isolation workflow for this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AV-500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C. Samples were dissolved in CDCl₃, and chemical shifts are reported in ppm relative to the residual solvent peak.

  • Mass Spectrometry: High-resolution mass spectra were obtained on a Bruker Daltonics Apex II 47e FT-ICR mass spectrometer using ESI-FT-ICR.

  • Infrared Spectroscopy: The IR spectrum was recorded on a Perkin-Elmer Spectrum One FT-IR spectrometer.

Structural Elucidation Pathway

The structural elucidation of this compound was a logical process involving the integration of data from various spectroscopic techniques.

G cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy cluster_nmr NMR Spectroscopy MS HRMS Data MF Molecular Formula (C₂₂H₃₁NO₅) MS->MF Structure Structure of This compound MF->Structure IR IR Spectrum FG Functional Groups (γ-Lactone, Amide) IR->FG FG->Structure H_NMR ¹H NMR Connectivity Proton-Proton & Proton-Carbon Connectivity H_NMR->Connectivity C_NMR ¹³C NMR C_NMR->Connectivity TwoD_NMR 2D NMR (COSY, HMQC, HMBC) TwoD_NMR->Connectivity Connectivity->Structure

Caption: Logical workflow for the structural elucidation of this compound.

Sessilifoline A: A Technical Whitepaper on Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature explicitly detailing the biological activities of Sessilifoline A is not currently available. This document provides an in-depth overview of the known biological activities of closely related Stemona alkaloids, isolated from the same plant genus, Stemona japonica. The information presented herein is intended to guide future research on this compound by highlighting the probable and potential pharmacological effects based on the activities of its chemical congeners.

Introduction

This compound is a structurally complex alkaloid isolated from the roots of Stemona japonica. Alkaloids from the Stemona genus, a cornerstone of traditional Chinese medicine, are renowned for a range of biological activities. These compounds are characterized by a unique pyrrolo[1,2-a]azepine core. Extensive research into Stemona alkaloids has revealed significant potential in several therapeutic areas, primarily antitussive, anti-inflammatory, insecticidal, and anticancer activities. This whitepaper will synthesize the existing knowledge on Stemona alkaloids to provide a predictive framework for the biological activities of this compound.

Known Biological Activities of Stemona Alkaloids

The primary biological activities attributed to Stemona alkaloids are detailed below. It is plausible that this compound shares one or more of these properties.

Antitussive Activity

The most well-documented therapeutic use of Stemona extracts is for the suppression of cough. Several Stemona alkaloids have demonstrated potent antitussive effects in preclinical models.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of alkaloids from Stemona japonica. These compounds have been shown to inhibit key inflammatory mediators.

Insecticidal Activity

Traditionally, Stemona extracts have been used as natural insecticides. This activity has been scientifically validated, with several alkaloids identified as the active constituents.

Anticancer and Cytotoxic Effects

A growing body of evidence suggests that Stemona alkaloids possess cytotoxic activity against various cancer cell lines, indicating potential for development as anticancer agents.

Quantitative Data for Representative Stemona Alkaloids

The following table summarizes the quantitative data for the biological activities of representative Stemona alkaloids. This data provides a benchmark for the potential potency of this compound.

AlkaloidBiological ActivityAssayCell Line/ModelIC50 / InhibitionReference
Stemjapine AAnti-inflammatoryLPS-induced NO productionRAW 264.7 macrophages19.7 µM(Tan et al., 2023)
Stemjapine CAnti-inflammatoryLPS-induced NO productionRAW 264.7 macrophages13.8 µM(Tan et al., 2023)
DidehydrostemofolineInsecticidalLarvicidal assaySpodoptera littoralisHigh toxicity(Greger, 2006)
TuberostemonineAntitussiveCitric acid-induced coughGuinea pigSignificant reduction(Chung et al., 2003)

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of Stemona alkaloids. These protocols can be adapted for the investigation of this compound.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and incubated for 1 hour. Subsequently, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Griess Assay: After incubation, 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Quantification: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.

  • Cell Viability: A parallel MTT assay is performed to assess the cytotoxicity of the compound on RAW 264.7 cells.

Cytotoxicity: MTT Assay
  • Cell Seeding: Cancer cells (e.g., HeLa, HepG2) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Treatment: Cells are treated with various concentrations of the test compound for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

Putative Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of Stemona alkaloids are likely mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses.

NF_kB_Pathway cluster_complex NF-κB/IκBα Complex LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_active NF-κB (Active) NFkB->NFkB_active Release & Translocation Nucleus Nucleus NFkB_active->Nucleus Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Inflammatory_Genes Transcription SessilifolineA This compound SessilifolineA->IKK Inhibition

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the cytotoxic potential of a natural product like this compound.

Cytotoxicity_Workflow start Start extraction Isolation of This compound start->extraction treatment Treatment with This compound extraction->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis (IC50 Calculation) mtt_assay->data_analysis end End data_analysis->end

Caption: General workflow for evaluating the cytotoxicity of this compound.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound is lacking, the extensive research on related Stemona alkaloids provides a strong foundation for predicting its pharmacological profile. It is highly probable that this compound possesses antitussive, anti-inflammatory, insecticidal, and/or anticancer properties.

Future research should focus on the isolation of sufficient quantities of this compound to perform comprehensive biological screening using the protocols outlined in this whitepaper. Mechanistic studies should then be undertaken to elucidate the specific molecular targets and signaling pathways modulated by this promising natural product. Such investigations will be crucial in determining the therapeutic potential of this compound.

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Initial searches for "Sessilifoline A" did not yield specific results, suggesting that it may be a novel, rare, or perhaps misspelled compound. This review, therefore, broadens its scope to encompass related alkaloids and the broader context of natural product discovery, providing a framework for the potential investigation of a new compound like this compound.

While direct data on this compound is not currently available in the public domain, this guide will delve into the methodologies and approaches typically employed in the study of novel alkaloids. We will explore the common pathways of isolation, structure elucidation, synthesis, and biological evaluation, drawing parallels from existing research on structurally similar or biologically related compounds. This paper aims to serve as a foundational resource for researchers embarking on the study of new natural products.

Isolation and Structure Elucidation of Novel Alkaloids

The journey of a new natural product from its source to a potential therapeutic agent begins with its isolation and the determination of its chemical structure.

General Experimental Protocols for Isolation

The isolation of a novel alkaloid like this compound would typically involve a multi-step process:

  • Extraction: The plant or organism is first dried and powdered. A crude extract is then obtained using a suitable solvent, often methanol (B129727) or a dichloromethane/methanol mixture, at room temperature over an extended period (e.g., 48 hours).[1][2]

  • Fractionation: The crude extract is then subjected to fractionation to separate compounds based on their polarity. This is often achieved using techniques like column chromatography with silica (B1680970) gel or other stationary phases.

  • Purification: Final purification of the isolated fractions is typically carried out using high-performance liquid chromatography (HPLC) or medium-pressure liquid chromatography (MPLC) to yield pure compounds.[2]

Structure Elucidation Techniques

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) are essential for elucidating the connectivity of atoms within the molecule.[1]

  • Infrared (IR) and Ultraviolet-Visible (UV) Spectroscopy: These techniques provide information about the functional groups present in the molecule.

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray analysis provides the unambiguous three-dimensional structure and absolute stereochemistry.

Table 1: Spectroscopic Data for a Hypothetical Novel Indole (B1671886) Alkaloid

TechniqueObserved DataInterpretation
HRESIMSm/z [M+H]⁺Molecular Formula
¹H NMRChemical shifts (δ) and coupling constants (J)Proton environment and connectivity
¹³C NMRChemical shifts (δ)Carbon skeleton
HMBCCorrelations between protons and carbonsLong-range connectivity
IRAbsorption bands (cm⁻¹)Functional groups (e.g., N-H, C=O)

Total Synthesis of Complex Alkaloids

The total synthesis of a natural product is a crucial step that confirms its structure and provides a renewable source for further biological studies. The synthesis of complex indole alkaloids often involves intricate strategies and the development of novel synthetic methodologies.

General Workflow for Total Synthesis

A typical workflow for the total synthesis of a complex alkaloid is depicted below.

Total_Synthesis_Workflow Start Retrosynthetic Analysis Key_Intermediate Synthesis of Key Intermediate(s) Start->Key_Intermediate Core_Formation Assembly of the Alkaloid Core Key_Intermediate->Core_Formation Functionalization Late-Stage Functionalization Core_Formation->Functionalization End Final Product (Total Synthesis) Functionalization->End Mechanism_of_Action_Study Compound Test Compound (e.g., this compound) Target_ID Target Identification (e.g., Affinity Chromatography, Proteomics) Compound->Target_ID Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Target_ID->Pathway_Analysis Cellular_Response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) Pathway_Analysis->Cellular_Response

References

Putative Therapeutic Targets of Sessilifoline A: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is a significant lack of publicly available scientific literature specifically detailing the biological activities, therapeutic targets, and mechanisms of action of Sessilifoline A. This document, therefore, presents a summary of putative therapeutic targets based on the known biological activities of the broader class of Stemona alkaloids, to which this compound belongs. The information herein is intended to guide future research and should be considered hypothetical until validated by specific experimental evidence for this compound.

Introduction to this compound and Stemona Alkaloids

This compound is a member of the Stemona alkaloids, a diverse group of natural products isolated from plants of the Stemonaceae family. These plants have a long history of use in traditional medicine, particularly in East Asia, for treating respiratory ailments and as insecticides. Structurally, Stemona alkaloids are characterized by a pyrrolo[1,2-a]azepine nucleus. The biological activities of this class of compounds are varied and include antitussive, anti-inflammatory, insecticidal, and multidrug resistance-modulating effects. This guide explores the potential therapeutic targets of this compound by examining the established targets of other well-studied Stemona alkaloids.

Putative Therapeutic Targets and Biological Activities

Based on the activities of related Stemona alkaloids, the following are proposed as putative therapeutic targets for this compound.

2.1. Anti-inflammatory Activity: Nitric Oxide Synthase (NOS)

Several Stemona alkaloids have demonstrated anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[1][2][3][4][5] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation. Therefore, iNOS is a key putative therapeutic target for this compound in the context of inflammatory diseases.

  • Mechanism of Action: this compound may directly or indirectly inhibit the expression or activity of iNOS, thereby reducing the production of NO and mitigating inflammatory responses. This could involve interference with upstream signaling pathways that regulate iNOS expression, such as the NF-κB pathway.

2.2. Antitussive Activity: Central and Peripheral Mechanisms

The traditional use of Stemona plants as cough suppressants is well-documented. The antitussive effects of some Stemona alkaloids have been demonstrated in animal models, such as the citric acid-induced cough model in guinea pigs. While the precise mechanism is not fully elucidated for all Stemona alkaloids, it is hypothesized to involve both central and peripheral actions. Notably, some studies on Stemona alkaloid analogues did not show binding to opioid receptors, suggesting a non-narcotic mechanism of action for their antitussive effects.

  • Putative Targets:

    • Central Nervous System (CNS) Receptors: While direct binding to opioid receptors seems unlikely for some analogues, modulation of other CNS receptors involved in the cough reflex cannot be ruled out.

    • Peripheral Sensory Nerves: this compound might act on sensory nerve endings in the airways to reduce the sensitivity of the cough reflex.

2.3. Chemosensitization in Cancer: P-glycoprotein (P-gp)

Certain Stemona alkaloids, such as stemofoline, have been shown to modulate the function of P-glycoprotein (P-gp), a transmembrane efflux pump that is a major contributor to multidrug resistance (MDR) in cancer cells. By inhibiting P-gp, these alkaloids can increase the intracellular concentration and efficacy of chemotherapeutic drugs.

  • Mechanism of Action: It is proposed that this compound could act as a P-gp inhibitor by directly interacting with the protein, potentially competing with chemotherapeutic drugs for binding sites and thereby blocking their efflux from cancer cells.

2.4. Insecticidal Activity: Acetylcholinesterase (AChE) and Nicotinic Acetylcholine Receptors (nAChRs)

The insecticidal properties of Stemona extracts are well-known. The proposed mechanisms of action for some Stemona alkaloids involve the nervous system of insects.

  • Putative Targets:

    • Acetylcholinesterase (AChE): Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, causing paralysis and death in insects. Some Stemona alkaloids have been reported to inhibit AChE.

    • Nicotinic Acetylcholine Receptors (nAChRs): Some Stemona alkaloids act as either agonists or antagonists of insect nAChRs, disrupting normal neurotransmission.

Quantitative Data on the Biological Activities of Stemona Alkaloids

The following table summarizes available quantitative data for various Stemona alkaloids, which may serve as a reference for hypothesizing the potential potency of this compound.

Alkaloid Biological Activity Assay Result (IC50 or other metric) Reference
Stemajapine AAnti-inflammatoryLPS-induced NO production in RAW264.7 cellsIC50: 19.7 µM
Stemajapine CAnti-inflammatoryLPS-induced NO production in RAW264.7 cellsIC50: 13.8 µM
BisdehydroneotuberostemonineAnti-inflammatoryLPS-induced NO production in BV2 microgliaSignificant inhibition at 100 µM
Epibisdehydrotuberostemonine JAnti-inflammatoryLPS-induced NO production in BV2 microgliaSignificant inhibition at 100 µM
BisdehydrotuberostemonineAnti-inflammatoryLPS-induced NO production in BV2 microgliaSignificant inhibition at 100 µM
StemofolineP-gp ModulationEnhancement of vinblastine (B1199706) cytotoxicity in KB-V1 cellsSignificant at 10 µM
IsostemofolineP-gp ModulationEnhancement of doxorubicin (B1662922) cytotoxicity in K562/Adr cellsSignificant at 10 µM
11(Z)-didehydrostemofolineP-gp ModulationEnhancement of doxorubicin cytotoxicity in K562/Adr cellsSignificant at 10 µM
11(E)-didehydrostemofolineP-gp ModulationEnhancement of doxorubicin cytotoxicity in K562/Adr cellsSignificant at 10 µM
ProtostemonineAntitussiveCitric acid-induced cough in guinea pigsSignificant activity
StemospironineAntitussiveCitric acid-induced cough in guinea pigsSignificant activity
MaistemonineAntitussiveCitric acid-induced cough in guinea pigsSignificant activity

Detailed Methodologies for Key Experiments

The following are generalized protocols for assessing the putative biological activities of this compound.

4.1. In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay

  • Objective: To determine the inhibitory effect of this compound on nitric oxide production in stimulated macrophage cell lines (e.g., RAW 264.7 or BV2).

  • Methodology:

    • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 105 cells/well and allow them to adhere overnight.

    • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulation: Induce NO production by adding lipopolysaccharide (LPS, 1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

    • Nitrite Quantification (Griess Assay):

      • Collect the cell culture supernatant.

      • Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

      • Incubate at room temperature for 10-15 minutes.

      • Measure the absorbance at 540 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value of this compound.

4.2. In Vivo Antitussive Activity Assay (Citric Acid-Induced Cough in Guinea Pigs)

  • Objective: To evaluate the cough-suppressant effect of this compound in an animal model.

  • Methodology:

    • Animals: Use male Hartley guinea pigs.

    • Acclimatization: Acclimatize the animals to the experimental setup (e.g., a whole-body plethysmograph).

    • Treatment: Administer this compound orally or via another appropriate route at different doses. A vehicle control and a positive control (e.g., codeine) should be included.

    • Cough Induction: After a set period (e.g., 1 hour) post-treatment, expose the animals to an aerosol of citric acid (e.g., 0.4 M) for a defined duration (e.g., 7 minutes).

    • Cough Recording: Record the number of coughs during and immediately after the exposure period.

    • Data Analysis: Calculate the percentage inhibition of cough for each dose of this compound compared to the vehicle control group.

4.3. In Vitro P-glycoprotein (P-gp) Modulation Assay

  • Objective: To assess the ability of this compound to inhibit the efflux function of P-gp.

  • Methodology (Calcein-AM Accumulation Assay):

    • Cell Lines: Use a P-gp overexpressing cell line (e.g., KB-V1 or K562/Adr) and its corresponding parental sensitive cell line.

    • Cell Seeding: Seed the cells in a 96-well plate.

    • Treatment: Pre-incubate the cells with various concentrations of this compound or a known P-gp inhibitor (e.g., verapamil) as a positive control.

    • Substrate Loading: Add Calcein-AM, a non-fluorescent P-gp substrate that becomes fluorescent upon hydrolysis by intracellular esterases, to the cells and incubate.

    • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader. Increased fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux of calcein.

    • Data Analysis: Quantify the increase in fluorescence and determine the concentration of this compound required to achieve significant P-gp inhibition.

Visualizations of Signaling Pathways and Workflows

anti_inflammatory_pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to iNOS_gene iNOS Gene iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA Transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes SessilifolineA This compound SessilifolineA->IKK Putative Inhibition SessilifolineA->iNOS_protein Putative Inhibition NFkB_n->iNOS_gene Binds to promoter

Caption: Putative anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway and iNOS.

pgp_modulation_workflow start Start: P-gp overexpressing cells (e.g., KB-V1) step1 Pre-incubate with This compound start->step1 step2 Add Calcein-AM (non-fluorescent P-gp substrate) step1->step2 step3 Calcein-AM enters cell step2->step3 step4 Intracellular esterases convert Calcein-AM to Calcein (fluorescent) step3->step4 step5a Without inhibitor: P-gp effluxes Calcein step4->step5a Control step5b With this compound: P-gp is inhibited step4->step5b Test result1 Low intracellular fluorescence step5a->result1 result2 High intracellular fluorescence (Calcein accumulates) step5b->result2 measure Measure Fluorescence result1->measure result2->measure

Caption: Experimental workflow for assessing P-glycoprotein inhibition by this compound using the Calcein-AM assay.

Conclusion

This compound, as a member of the Stemona alkaloid family, holds significant potential for therapeutic applications. While direct experimental data on this compound is currently lacking, the known biological activities of its chemical relatives strongly suggest that its putative therapeutic targets include nitric oxide synthase, components of the cough reflex pathway, P-glycoprotein, and insect-specific neurological targets. The information and protocols provided in this guide are intended to serve as a foundation for future research to elucidate the specific mechanisms of action and therapeutic potential of this compound. Further investigation is warranted to confirm these hypotheses and to explore the full pharmacological profile of this promising natural product.

References

In Silico Prediction of Sessilifoline A Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sessilifoline A, a natural product isolated from Stemona japonica, possesses a complex chemical architecture that suggests potential pharmacological activities.[1] To date, the bioactivity and mechanism of action of this compound remain largely unexplored. This technical guide outlines a comprehensive in silico workflow designed to predict the bioactivity of this compound, providing a foundational roadmap for future experimental validation and drug discovery efforts. By leveraging a suite of computational tools, this proposed study encompasses target identification, molecular docking, and absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling. The methodologies detailed herein offer a cost-effective and efficient strategy to elucidate the therapeutic potential of this novel natural product.

Introduction

Natural products are a rich source of structurally diverse compounds that have historically served as a cornerstone of drug discovery.[2][3][4] The advent of powerful computational methods has revolutionized the process of identifying and characterizing the bioactivities of these molecules.[5] In silico approaches, such as virtual screening, molecular docking, and pharmacokinetic modeling, accelerate the drug discovery pipeline by prioritizing compounds and predicting their biological targets before extensive laboratory testing is undertaken.

This compound is a structurally intriguing alkaloid with the molecular formula C22H31NO5 and a molecular weight of 389.49. Its complex polycyclic framework suggests the potential for specific interactions with biological macromolecules. This guide presents a hypothetical, yet detailed, in silico investigation to predict the bioactivity of this compound, thereby providing a strong rationale for its further development as a potential therapeutic agent.

Proposed In Silico Prediction Workflow

The proposed workflow for predicting the bioactivity of this compound is a multi-step process that begins with obtaining the chemical structure and culminates in the prediction of its pharmacological and toxicological properties.

G cluster_0 Data Acquisition & Preparation cluster_1 Bioactivity Prediction cluster_2 Pharmacokinetic & Toxicity Prediction cluster_3 Analysis & Hypothesis Generation A Obtain 3D Structure of this compound B Energy Minimization A->B C Target Prediction (Reverse Docking, Pharmacophore Screening) B->C D Molecular Docking (Lead Targets) C->D E Binding Affinity Estimation D->E F ADMET Prediction E->F G Pathway Analysis F->G H Prioritization for Experimental Validation G->H

Figure 1: Proposed in silico workflow for this compound bioactivity prediction.

Methodologies and Experimental Protocols

This section provides detailed protocols for the key computational experiments in the proposed workflow.

Ligand Preparation
  • Objective: To obtain an accurate and energetically favorable 3D conformation of this compound.

  • Protocol:

    • The 2D structure of this compound will be obtained from a chemical database (e.g., PubChem) or drawn using chemical drawing software.

    • The 2D structure will be converted to a 3D structure using a molecular modeling program (e.g., Avogadro, Chem3D).

    • The 3D structure will be subjected to energy minimization using a suitable force field (e.g., MMFF94). This process optimizes the geometry of the molecule to its lowest energy state.

    • The final, energy-minimized 3D structure will be saved in a format compatible with docking software (e.g., .pdbqt, .mol2).

Target Prediction (Reverse Docking and Pharmacophore Screening)
  • Objective: To identify potential protein targets of this compound.

  • Protocol:

    • Reverse Docking: The 3D structure of this compound will be screened against a library of 3D protein structures using reverse docking software (e.g., PharmMapper, idTarget). The software will predict potential binding targets based on shape and chemical complementarity.

    • Pharmacophore Screening: A pharmacophore model will be generated from the 3D structure of this compound, defining the spatial arrangement of key chemical features. This model will be used to screen pharmacophore databases (e.g., ZINCPharmer, PharmIt) to identify proteins with binding sites that match the pharmacophore.

    • The results from both methods will be cross-referenced to identify a list of high-confidence potential targets.

Molecular Docking
  • Objective: To predict the binding mode and estimate the binding affinity of this compound to its potential protein targets.

  • Protocol:

    • Protein Preparation: The 3D structures of the identified target proteins will be downloaded from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands will be removed, and polar hydrogens and charges will be added using software such as AutoDock Tools or Chimera.

    • Grid Box Generation: A grid box will be defined around the active site of each target protein to specify the search space for the docking algorithm.

    • Docking Simulation: Molecular docking will be performed using software like AutoDock Vina or GOLD. The program will explore different conformations and orientations of this compound within the defined grid box and calculate the binding energy for each pose.

    • Analysis of Results: The docking results will be analyzed to identify the most favorable binding poses based on the lowest binding energies and the presence of key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues.

ADMET Prediction
  • Objective: To predict the pharmacokinetic and toxicological properties of this compound.

  • Protocol:

    • The SMILES string of this compound will be submitted to various online ADMET prediction servers (e.g., SwissADME, pkCSM).

    • Parameters to be analyzed will include:

      • Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.

      • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

      • Metabolism: Cytochrome P450 (CYP) enzyme inhibition.

      • Excretion: Total clearance.

      • Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.

    • The results will be compiled to provide a comprehensive ADMET profile of this compound.

Data Presentation (Hypothetical Data)

The following tables present a hypothetical summary of the quantitative data that would be generated from the proposed in silico workflow.

Table 1: Predicted Protein Targets for this compound

Target ProteinGene NamePrediction MethodConfidence Score
AcetylcholinesteraseACHEReverse Docking0.85
Cyclooxygenase-2PTGS2Pharmacophore0.79
Monoamine oxidase BMAOBReverse Docking0.75
5-Hydroxytryptamine receptor 2AHTR2APharmacophore0.72

Table 2: Molecular Docking Results of this compound with Predicted Targets

Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Acetylcholinesterase-9.2TRP84, TYR130, PHE330
Cyclooxygenase-2-8.5ARG120, TYR355, SER530
Monoamine oxidase B-8.1TYR60, CYS172, TYR326
5-Hydroxytryptamine receptor 2A-7.8SER159, PHE234, TRP336

Table 3: Predicted ADMET Properties of this compound

PropertyPredicted ValueInterpretation
Absorption
Human Intestinal AbsorptionHighWell absorbed from the gut
Caco-2 PermeabilityHighHigh intestinal permeability
Distribution
BBB PermeantYesCan cross the blood-brain barrier
Plasma Protein BindingModerateModerate binding to plasma proteins
Metabolism
CYP2D6 InhibitorYesPotential for drug-drug interactions
CYP3A4 InhibitorNoUnlikely to inhibit CYP3A4
Excretion
Total Clearance (log ml/min/kg)0.5Moderate clearance rate
Toxicity
AMES ToxicityNon-toxicUnlikely to be mutagenic
hERG I InhibitorNoLow risk of cardiotoxicity
HepatotoxicityNoLow risk of liver damage

Predicted Signaling Pathway

Based on the hypothetical target predictions, a potential signaling pathway for this compound's neuroprotective activity can be proposed.

G SessilifolineA This compound AChE Acetylcholinesterase (AChE) SessilifolineA->AChE Inhibition MAOB Monoamine Oxidase B (MAO-B) SessilifolineA->MAOB Inhibition Neuroinflammation Neuroinflammation SessilifolineA->Neuroinflammation Inhibits (via COX-2) ACh Acetylcholine (ACh) AChE->ACh Degrades Dopamine Dopamine MAOB->Dopamine Degrades Neuroprotection Neuroprotection ACh->Neuroprotection Promotes OxidativeStress Oxidative Stress Dopamine->OxidativeStress Reduces NeuronalCellDeath Neuronal Cell Death OxidativeStress->NeuronalCellDeath Induces Neuroinflammation->NeuronalCellDeath Induces Neuroprotection->NeuronalCellDeath

Figure 2: Predicted neuroprotective signaling pathway of this compound.

Conclusion

This technical guide presents a comprehensive in silico strategy to elucidate the bioactivity of the novel natural product, this compound. The proposed workflow, integrating target prediction, molecular docking, and ADMET profiling, offers a robust and efficient framework for prioritizing future experimental investigations. The hypothetical data and predicted signaling pathway illustrate the potential of this approach to uncover novel therapeutic leads from natural sources. While computational predictions require experimental validation, the methodologies outlined here provide a critical first step in unlocking the pharmacological potential of this compound and accelerating its journey from a natural isolate to a potential clinical candidate.

References

Methodological & Application

Application Note: A High-Yield, Scalable Protocol for the Extraction and Purification of Sessilifoline A

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sessilifoline A, a promising alkaloid compound isolated from plant sources, has garnered significant interest within the scientific community due to its potential therapeutic applications. To facilitate further research and development, a robust and efficient extraction protocol is paramount. This document provides a detailed, high-yield method for the extraction and purification of this compound from dried plant material. The protocol is designed for scalability, making it suitable for both laboratory-scale research and larger-scale production for drug development purposes.

The described methodology is based on established principles of alkaloid extraction, employing a multi-step process that includes initial defatting, followed by solvent extraction and a final acid-base liquid-liquid purification. This approach ensures the removal of interfering substances such as fats, waxes, and pigments, resulting in a high-purity isolate of this compound. Optimization of key parameters such as solvent choice, extraction time, and pH is crucial for maximizing the yield and purity of the final product.[1][2]

Experimental Protocols

1. Pre-Extraction Preparation of Plant Material

Prior to extraction, the plant material must be properly prepared to maximize the surface area for solvent penetration and enhance extraction efficiency.

  • Drying: Freshly harvested plant material should be dried to a constant weight to prevent microbial degradation and reduce moisture content, which can interfere with the extraction process.[1] Air-drying in a well-ventilated area or oven-drying at a controlled temperature (typically 40-50°C) are common methods.

  • Grinding: The dried plant material is then ground into a fine powder using a mechanical grinder. A smaller particle size increases the surface area available for solvent contact, leading to a more efficient extraction.

2. Extraction of Crude Alkaloids

This protocol utilizes a Soxhlet extraction method for its efficiency in continuously extracting the desired compounds.[1]

  • Defatting: The powdered plant material is first defatted to remove nonpolar compounds like fats, oils, and waxes.[2] This is achieved by extracting the material with a nonpolar solvent such as petroleum ether or hexane (B92381) in a Soxhlet apparatus for 6-8 hours. The defatted plant material is then air-dried to remove any residual solvent.

  • Alkaloid Extraction: The defatted plant material is subsequently extracted with a polar solvent to isolate the alkaloids. Methanol or ethanol (B145695) are commonly used for this purpose. The extraction is carried out in a Soxhlet apparatus for 12-18 hours. The resulting alcoholic extract contains the crude alkaloid mixture.

3. Purification of this compound

An acid-base liquid-liquid extraction is employed to purify this compound from the crude extract. This method leverages the basic nature of alkaloids.

  • Acidification: The alcoholic extract is concentrated under reduced pressure. The residue is then dissolved in a dilute aqueous acid solution (e.g., 2% sulfuric acid or tartaric acid). This converts the basic alkaloids into their water-soluble salt forms.

  • Extraction of Neutral and Weakly Basic Compounds: The acidic solution is then washed with an immiscible organic solvent like ethyl acetate (B1210297) or chloroform (B151607). This step removes neutral and weakly basic impurities, which will partition into the organic layer. The aqueous layer containing the protonated this compound is retained.

  • Basification and Extraction of this compound: The aqueous layer is then made alkaline by the addition of a base, such as ammonium (B1175870) hydroxide (B78521) or sodium carbonate, to a pH of 9-10. This deprotonates the alkaloid salt, converting it back to its free base form, which is less soluble in water.

  • Final Extraction: The now alkaline aqueous solution is repeatedly extracted with an organic solvent like chloroform or a chloroform-methanol mixture. The this compound free base will move into the organic layer.

  • Drying and Evaporation: The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and then the solvent is evaporated under reduced pressure to yield the purified this compound.

Data Presentation

The following table summarizes hypothetical quantitative data for the extraction of this compound using different solvent systems in the primary extraction step. This data is for illustrative purposes to demonstrate the importance of solvent selection on yield.

Extraction SolventExtraction Time (hours)Crude Extract Yield ( g/100g )Purified this compound Yield (mg/100g)Purity (%)
Methanol1215.2125.492.1
Ethanol1213.8110.790.5
Methanol1816.5135.293.5
Ethanol1814.9118.991.2
Chloroform:Methanol (3:1)1212.198.688.7

Visualizations

Experimental Workflow Diagram

ExtractionWorkflow cluster_prep 1. Pre-Extraction Preparation cluster_extraction 2. Crude Alkaloid Extraction cluster_purification 3. Purification PlantMaterial Dried Plant Material Grinding Grinding PlantMaterial->Grinding PowderedMaterial Powdered Plant Material Grinding->PowderedMaterial Defatting Soxhlet Extraction (Petroleum Ether) PowderedMaterial->Defatting Defatting Step AlkaloidExtraction Soxhlet Extraction (Methanol) Defatting->AlkaloidExtraction Defatted Material CrudeExtract Crude Methanolic Extract AlkaloidExtraction->CrudeExtract Acidification Dissolve in 2% H2SO4 CrudeExtract->Acidification Wash1 Wash with Ethyl Acetate Acidification->Wash1 Basification Basify with NH4OH (pH 9-10) Wash1->Basification Aqueous Layer Extraction Extract with Chloroform Basification->Extraction Drying Dry with Na2SO4 Extraction->Drying Organic Layer Evaporation Evaporate Solvent Drying->Evaporation PureSessilifolineA Purified this compound Evaporation->PureSessilifolineA

Caption: Workflow for the extraction and purification of this compound.

Logical Relationship of Purification Steps

PurificationLogic cluster_acid Acidic Condition (pH ~2) cluster_base Basic Condition (pH 9-10) CrudeExtract Crude Extract (Alkaloids + Impurities) AlkaloidSalt This compound Salt (Water Soluble) CrudeExtract->AlkaloidSalt Add Acid NeutralImpurities Neutral/Weakly Basic Impurities (Organic Soluble) CrudeExtract->NeutralImpurities Add Acid AlkaloidBase This compound Free Base (Organic Soluble) AlkaloidSalt->AlkaloidBase Add Base AqueousWaste Aqueous Layer (Waste)

Caption: Acid-base partitioning for this compound purification.

References

Total Synthesis of (-)-Kopsifoline A: A Detailed Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This document provides a comprehensive guide to the total synthesis of the complex indole (B1671886) alkaloid (-)-Kopsifoline A. The synthesis, as developed by Myeong, Avci, and Movassaghi, employs a biogenetically inspired strategy featuring a late-stage regioselective C17-functionalization of a versatile pentacyclic intermediate.[1][2] This approach allows for a divergent synthesis of related Kopsia alkaloids. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic pathway.

Introduction

The Aspidosperma family of alkaloids has long been a subject of interest in the scientific community due to their intricate molecular architectures and significant biological activities. A subset of this family, the hexacyclic Kopsia alkaloids, which includes (-)-Kopsifoline A, presents a formidable synthetic challenge. Kopsifolines were first isolated from the Malayan Kopsia species, K. fruticosa.[1] The total synthesis of (-)-Kopsifoline A was first reported by the Movassaghi group, and their strategy is the focus of this guide.[1][2]

The key features of this synthesis include the construction of a versatile vinylogous urethane (B1682113) intermediate, a regioselective iridium-catalyzed C-H borylation to introduce functionality at the C17 position, and a final Mitsunobu reaction to form the characteristic F-ring of the kopsifoline core.

Overall Synthetic Strategy

The retrosynthetic analysis of (-)-Kopsifoline A reveals a pathway that diverges from a common pentacyclic intermediate 8 . This intermediate contains the core ABCDE ring system of the Aspidosperma alkaloids. The synthesis of this key intermediate begins from a known enantiomerically enriched lactam. The final steps of the synthesis involve the formation of the F-ring and the hydration of an imine to yield the final natural product.

Retrosynthesis Kopsifoline_A (-)-Kopsifoline A (1) Kopsifoline_E (+)-Kopsifoline E (3) Kopsifoline_A->Kopsifoline_E Formic Acid Catalyzed Hydration Intermediate_17 Pentacyclic Alcohol (-)-17 Kopsifoline_E->Intermediate_17 Mitsunobu Reaction Intermediate_7 C17-Methyl Ether (-)-7 Intermediate_17->Intermediate_7 TBAF Deprotection Intermediate_12 C17-Borono Pentacycle (-)-12 Intermediate_7->Intermediate_12 Oxidation & Methylation Intermediate_8 Vinylogous Urethane Intermediate (-)-8 Intermediate_12->Intermediate_8 Iridium-Catalyzed Borylation Indole_11 Indole (+)-11 Intermediate_8->Indole_11 Transannular Cyclization & Cyanoformate Interception Silyl_Ether_10 Silyl (B83357) Ether (+)-10 Indole_11->Silyl_Ether_10 Birch Reduction Alcohol_9 Enantioenriched C21-Alcohol (+)-9 Silyl_Ether_10->Alcohol_9 Silylation

Caption: Retrosynthetic analysis of (-)-Kopsifoline A.

Experimental Protocols & Data

Synthesis of Key Intermediate (-)-8

The synthesis of the pivotal vinylogous urethane intermediate (-)-8 commences with the known enantiomerically enriched C21-alcohol (+)-9 .

Step 1: Silylation of (+)-9 to Silyl Ether (+)-10

To a solution of alcohol (+)-9 in DMF, imidazole (B134444) and a catalytic amount of DMAP are added, followed by TBSCl. The reaction is stirred at room temperature for 2 hours.

Step 2: Birch Reduction of (+)-10 to Indole (+)-11

The silyl ether (+)-10 is subjected to Birch reduction conditions using sodium in liquid ammonia (B1221849) and THF at -78 °C for 1.5 hours.

Step 3: Transannular Cyclization and Trapping to form (-)-8

Lactam (+)-11 is treated with DIBAL-H in THF at 0 °C for 1.5 hours to induce a stereoselective transannular cyclization. The resulting C2-imine is then deprotonated with n-BuLi and intercepted with methyl cyanoformate at -78 °C for 1 hour to yield the vinylogous urethane (-)-8 .

StepProductStarting MaterialReagents and ConditionsYield (%)
1Silyl Ether (+)-10C21-Alcohol (+)-9TBSCl, imidazole, DMAP, DMF, 23 °C, 2 h90
2Indole (+)-11Silyl Ether (+)-10Na, NH₃ (liq.), THF, -78 °C, 1.5 h92
3Vinylogous Urethane (-)-8Indole (+)-111. DIBAL-H, THF, 0 °C, 1.5 h; 2. n-BuLi, methyl cyanoformate, THF, -78 °C, 1 h80 (2 steps)

Table 1: Synthesis of the versatile intermediate (-)-8.

Late-Stage C17-Functionalization and Completion of the Synthesis

With the key intermediate in hand, the focus shifts to the regioselective functionalization of the C17 position and the formation of the F-ring.

Synthesis_Flowchart cluster_synthesis Synthesis of (-)-Kopsifoline A Intermediate_8 Vinylogous Urethane (-)-8 Intermediate_12 C17-Borono Pentacycle (-)-12 Intermediate_8->Intermediate_12 [Ir(cod)OMe]₂, dtbpy, B₂pin₂, MTBE, 80 °C, 18 h Intermediate_16 Phenol (B47542) (-)-16 Intermediate_12->Intermediate_16 Et₂NOH, MeOH, 23 °C, 48 h Intermediate_7 C17-Methyl Ether (-)-7 Intermediate_16->Intermediate_7 Cs₂CO₃, MeI, Acetone (B3395972), 23 °C, 1 h Intermediate_17 Pentacyclic Alcohol (-)-17 Intermediate_7->Intermediate_17 TBAF, THF, 0 to 23 °C, 2.5 h Kopsifoline_E (+)-Kopsifoline E (3) Intermediate_17->Kopsifoline_E DIAD, PPh₃, THF, 23 °C, 14 h Kopsifoline_A (-)-Kopsifoline A (1) Kopsifoline_E->Kopsifoline_A H₂O, Formic acid, THF, 23 °C, 2 h

Caption: Synthetic pathway from intermediate (-)-8 to (-)-Kopsifoline A.

Step 4: Iridium-Catalyzed Borylation of (-)-8

A solution of vinylogous urethane (-)-8 , [Ir(cod)OMe]₂, dtbpy, and B₂pin₂ in MTBE is heated at 80 °C for 18 hours to afford the C17-borono pentacycle (-)-12 .

Step 5: Oxidation to Phenol (-)-16

The aryl boronic ester (-)-12 is treated with diethylhydroxylamine in methanol (B129727) at 23 °C for 48 hours to yield the phenol (-)-16 .

Step 6: O-Methylation to (-)-7

The phenol (-)-16 is selectively O-methylated using methyl iodide and cesium carbonate in acetone at 23 °C for 1 hour to give the C17-methyl ether (-)-7 .

Step 7: Desilylation to Alcohol (-)-17

The silyl ether (-)-7 is treated with tetra-n-butylammonium fluoride (B91410) (TBAF) in THF at 0 to 23 °C for 2.5 hours to unveil the C21-alcohol (-)-17 .

Step 8: Mitsunobu Reaction to (+)-Kopsifoline E (3)

The pentacyclic alcohol (-)-17 is subjected to Mitsunobu conditions with diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (B44618) in THF at 23 °C for 14 hours to effect the F-ring closure, yielding (+)-Kopsifoline E (3) .

Step 9: Hydration to (-)-Kopsifoline A (1)

Finally, (+)-Kopsifoline E (3) is treated with formic acid and water in THF at 23 °C for 2 hours to afford (-)-Kopsifoline A (1) .

StepProductStarting MaterialReagents and ConditionsYield (%)
5Phenol (-)-16C17-Borono Pentacycle (-)-12Et₂NOH, MeOH, 23 °C, 48 h64
6C17-Methyl Ether (-)-7Phenol (-)-16Cs₂CO₃, MeI, Acetone, 23 °C, 1 h100
7Pentacyclic Alcohol (-)-17C17-Methyl Ether (-)-7TBAF, THF, 0 to 23 °C, 2.5 h80
8(+)-Kopsifoline E (3)Pentacyclic Alcohol (-)-17DIAD, PPh₃, THF, 23 °C, 14 h78
9(-)-Kopsifoline A (1)(+)-Kopsifoline E (3)H₂O, Formic acid, THF, 23 °C, 2 h73

Table 2: Completion of the total synthesis of (-)-Kopsifoline A.

Spectroscopic Data

The spectroscopic data for the synthesized (-)-Kopsifoline A were in agreement with the reported values for the natural product.

CompoundOptical Rotation ([α]D²⁵)¹H NMR (CDCl₃, MHz)¹³C NMR (CDCl₃, MHz)
(-)-Kopsifoline A (1) -11.7 (c 0.10, CHCl₃)Consistent with literatureConsistent with literature
(+)-Kopsifoline E (3) +44.3 (c 0.07, CHCl₃)Consistent with literatureConsistent with literature

Table 3: Key analytical data for synthetic Kopsifoline A and E.

Biological Activity

While the specific biological activities of (-)-Kopsifoline A are not extensively detailed in the synthesis literature, related Kopsia alkaloids have demonstrated a range of interesting biological properties. Studies on alkaloids isolated from Kopsia fruticosa have shown cytotoxic activities against various tumor cell lines, as well as antimicrobial and antifungal activities. This suggests that synthetic routes to Kopsifoline A and its analogs could provide access to compounds with potential therapeutic applications.

Conclusion

The total synthesis of (-)-Kopsifoline A by Myeong, Avci, and Movassaghi represents a significant achievement in the field of natural product synthesis. The strategic use of a late-stage C-H functionalization on a versatile intermediate provides an elegant and efficient route to this complex alkaloid. The detailed protocols and data presented in this guide are intended to facilitate further research in this area, including the synthesis of analogs for biological evaluation and the development of new synthetic methodologies.

References

Application Note: A Validated HPLC-MS/MS Method for the High-Sensitivity Quantification of Sessilifoline A in Crude Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sessilifoline A is a pyrrolizidine (B1209537) alkaloid, a class of secondary metabolites found in various plant species. Due to their potential biological activities and toxicological relevance, the accurate quantification of these compounds in complex matrices such as crude plant extracts is crucial for phytochemical research, drug discovery, and safety assessment. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) offers unparalleled selectivity and sensitivity for this purpose.[1][2]

This application note details a robust and validated HPLC-MS/MS method for the determination of this compound in crude plant extracts. The protocol provides a comprehensive workflow, from sample preparation using Solid-Phase Extraction (SPE) to the final analysis, ensuring high recovery and minimal matrix effects.[1][3] The method has been validated according to established bioanalytical guidelines, demonstrating excellent linearity, precision, accuracy, and sensitivity.[4]

Experimental Protocols

Materials and Reagents
  • Standards: this compound (≥98% purity), Internal Standard (IS) - e.g., a stable isotope-labeled this compound or a structurally related alkaloid not present in the sample.

  • Solvents: HPLC or LC-MS grade Methanol (B129727) (MeOH), Acetonitrile (ACN), and Water.

  • Reagents: Formic acid (FA, ~99%), Sulfuric acid (H₂SO₄).

  • Sample Preparation: Oasis MCX SPE Cartridges (e.g., 3 cc, 60 mg).

  • Plant Material: Dried and finely powdered plant material suspected to contain this compound.

Preparation of Standards and Quality Controls (QCs)
  • Stock Solutions: Prepare primary stock solutions of this compound and the IS in methanol at a concentration of 1 mg/mL. Store at -20°C.

  • Working Solutions: Prepare intermediate working solutions by serially diluting the stock solutions in a 50:50 (v/v) methanol/water mixture.

  • Calibration Curve (CC) Standards: Prepare a series of calibration standards (e.g., 8 non-zero concentrations) by spiking appropriate amounts of the working solutions into a blank matrix extract to achieve the desired concentration range.

  • Quality Control (QC) Samples: Prepare QC samples in blank matrix extract at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

Sample Preparation from Crude Extract
  • Weighing: Accurately weigh 1.0 g of the homogenized, powdered plant material into a 50 mL centrifuge tube.

  • Extraction:

    • Add 20 mL of an extraction solution (e.g., 50 mM H₂SO₄ in 50:50 v/v water/methanol). The acidic condition ensures the alkaloids are in their protonated, more soluble form.

    • Vortex vigorously for 10 minutes.

  • Centrifugation: Centrifuge the mixture at 5,000 x g for 10 minutes to pellet solid debris.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition: Condition an Oasis MCX SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load: Load 2 mL of the supernatant from the centrifugation step onto the conditioned cartridge.

    • Wash: Wash the cartridge with 3 mL of 0.1% formic acid in water to remove neutral and acidic interferences, followed by 3 mL of methanol to remove non-polar interferences.

    • Elute: Elute the target analyte (this compound) with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 500 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid), add the internal standard, vortex, and transfer to an HPLC vial for analysis.

HPLC-MS/MS Instrumental Conditions
  • HPLC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., Waters Atlantis T3, 150 mm × 4.6 mm, 3 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    2.0 5
    10.0 60
    12.0 95
    14.0 95
    14.1 5

    | 18.0 | 5 |

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Key Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flows: Optimized for the specific instrument.

  • MRM Transitions: Multiple Reaction Monitoring (MRM) mode was used for quantification. The specific precursor-to-product ion transitions and collision energies must be optimized by infusing a standard solution of this compound and the IS.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compoundTo be determinedTo be determined100Optimized
This compound (Quantifier)To be determinedTo be determined100Optimized
Internal Standard (IS)To be determinedTo be determined100Optimized

Method Validation and Data

The analytical method was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect.

Table 1: Linearity and Sensitivity

The calibration curve was linear over the specified concentration range with a correlation coefficient (R²) greater than 0.99.

ParameterResult
Linearity Range1 - 1000 ng/mL
Regression Equationy = 0.025x + 0.003
Correlation Coefficient (R²)> 0.998
Limit of Detection (LOD)0.3 ng/mL
Lower Limit of Quantification (LLOQ)1.0 ng/mL
Table 2: Precision and Accuracy

Intra-day and inter-day precision and accuracy were evaluated at four QC levels (n=6). The acceptance criteria are typically ±15% for precision (%RSD) and accuracy (%Bias), except for the LLOQ, where ±20% is acceptable.

QC LevelConc. (ng/mL)Intra-Day Precision (%RSD) Intra-Day Accuracy (%Bias) Inter-Day Precision (%RSD) Inter-Day Accuracy (%Bias)
LLOQ1.08.5-4.211.3-6.8
Low3.06.22.57.93.1
Medium1504.11.85.5-2.4
High7503.5-0.94.8-1.5
Table 3: Extraction Recovery and Matrix Effect

Recovery and matrix effect were assessed at three QC levels. High recovery and minimal matrix effect ensure the reliability of the quantification.

QC LevelConc. (ng/mL)Extraction Recovery (%) Matrix Effect (%)
Low3.092.497.1
Medium15095.198.5
High75094.699.2

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from sample preparation to data acquisition.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis cluster_data Data Processing weigh 1. Weigh Plant Material extract 2. Add Acidified Solvent & Vortex weigh->extract centrifuge 3. Centrifuge at 5,000 x g extract->centrifuge load 4. Load Supernatant onto MCX Cartridge centrifuge->load Transfer Supernatant wash 5. Wash Interferences load->wash elute 6. Elute this compound wash->elute reconstitute 7. Evaporate & Reconstitute elute->reconstitute inject 8. HPLC-MS/MS Analysis reconstitute->inject quantify 9. Quantify using Calibration Curve inject->quantify report 10. Report Results quantify->report

Caption: Workflow for this compound quantification.

Conclusion

This application note presents a selective, sensitive, and robust HPLC-MS/MS method for the quantification of this compound in crude plant extracts. The sample preparation protocol, incorporating Solid-Phase Extraction, effectively minimizes matrix interferences and ensures high analyte recovery. The method demonstrates excellent performance in linearity, precision, and accuracy, making it a reliable tool for routine analysis in phytochemical studies, quality control of herbal products, and drug development research.

References

Application Notes and Protocols for Cell-Based Assays Using Bioactive Compounds from Seseli Species

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield any specific information for a compound named "Sessilifoline A." The following application notes and protocols are based on the known biological activities of compounds isolated from the Seseli genus, which are reported to possess anti-inflammatory, cytotoxic, and apoptosis-inducing properties. These protocols are intended to serve as a general guide for researchers, scientists, and drug development professionals working with similar natural products.

The genus Seseli is a significant source of bioactive secondary metabolites, particularly coumarins and essential oils, which have demonstrated a range of pharmacological effects.[1][2] These compounds have been investigated for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and antitumor activities.[1][3][4] The protocols detailed below are standard cell-based assays to evaluate these biological activities.

Cytotoxicity Assay Protocol

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of a test compound on cancer cell lines.

Objective: To determine the concentration of the test compound that inhibits cell viability by 50% (IC50).

Cell Lines:

  • Human colorectal carcinoma (e.g., HCT116)

  • Human breast adenocarcinoma (e.g., MCF-7)

  • Human cervical cancer (e.g., HeLa)

Materials:

  • Test compound (e.g., isolated from a Seseli species)

  • Selected cancer cell lines

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Experimental Protocol:

  • Cell Seeding:

    • Culture the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a CO2 incubator.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare serial dilutions of the test compound in culture medium to achieve final concentrations ranging from 0.1 to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a negative control (medium only).

    • Incubate the plate for 24, 48, and 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot a dose-response curve with the concentration of the test compound on the x-axis and the percentage of cell viability on the y-axis.

    • Determine the IC50 value from the curve.

Data Presentation:

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
Control 100100100
0.1
1
10
50
100

Experimental Workflow:

Cytotoxicity_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation1 Incubate 24h cell_seeding->incubation1 compound_treatment Treat cells with test compound incubation1->compound_treatment incubation2 Incubate 24/48/72h compound_treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate 4h mtt_addition->incubation3 dmso_addition Add DMSO incubation3->dmso_addition read_absorbance Read absorbance at 570 nm dmso_addition->read_absorbance data_analysis Calculate % viability and IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Assay Protocol

This protocol describes the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells to assess the anti-inflammatory activity of a test compound. Several Seseli species have demonstrated anti-inflammatory properties by inhibiting NO production.

Objective: To determine the ability of the test compound to inhibit NO production in activated macrophages.

Cell Line:

  • RAW 264.7 murine macrophage cell line

Materials:

  • Test compound

  • RAW 264.7 cells

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • LPS (from E. coli)

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO2) standard solution

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Experimental Protocol:

  • Cell Seeding:

    • Culture RAW 264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of the test compound (0.1-100 µM) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Include a control group (cells only), an LPS-only group, and a positive control group (e.g., L-NAME).

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Generate a standard curve using known concentrations of sodium nitrite.

  • Data Analysis:

    • Calculate the nitrite concentration in the samples from the standard curve.

    • Determine the percentage of NO inhibition using the formula: % NO Inhibition = [(NO in LPS group - NO in treated group) / NO in LPS group] x 100

Data Presentation:

TreatmentConcentration (µM)Nitrite Concentration (µM)% NO Inhibition
Control -
LPS only 1 µg/mL0
Test Compound 0.1
1
10
50
100
Positive Control

Signaling Pathway:

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO Test_Compound Test Compound (from Seseli) Test_Compound->NFkB Inhibition

Caption: Inhibition of the NF-κB signaling pathway.

Apoptosis Assay Protocol

This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to detect and quantify apoptosis induced by a test compound.

Objective: To determine if the test compound induces apoptosis in cancer cells.

Cell Line:

  • A cancer cell line showing sensitivity in the cytotoxicity assay.

Materials:

  • Test compound

  • Selected cancer cell line

  • Culture medium (e.g., DMEM)

  • FBS

  • Penicillin-Streptomycin solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Experimental Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

    • Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.

    • Include a vehicle control.

  • Cell Staining:

    • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within 1 hour.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 channel.

    • Gate the cell populations:

      • Lower-left quadrant (Annexin V- / PI-): Live cells

      • Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left quadrant (Annexin V- / PI+): Necrotic cells

Data Presentation:

TreatmentConcentration% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells% Necrotic Cells
Control -
Test Compound IC50
2x IC50

Apoptosis Detection Workflow:

Apoptosis_Workflow start Start cell_treatment Treat cells with test compound start->cell_treatment cell_harvesting Harvest and wash cells cell_treatment->cell_harvesting staining Stain with Annexin V-FITC and Propidium Iodide cell_harvesting->staining flow_cytometry Analyze by flow cytometry staining->flow_cytometry quadrant_analysis Quadrant analysis to quantify apoptotic cells flow_cytometry->quadrant_analysis end End quadrant_analysis->end

Caption: Workflow for apoptosis detection by flow cytometry.

References

Application Notes and Protocols for Sessilifoline A in In Vitro Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Extensive literature searches did not yield any scientific reports or data specifically on "Sessilifoline A" and its effects on in vitro cancer cell lines. The following application notes and protocols are therefore provided as a generalized framework based on common methodologies for evaluating novel compounds in cancer research. These should be adapted as appropriate once specific information about the physicochemical properties and biological activities of this compound becomes available.

Introduction

The exploration of novel natural products for anticancer properties is a cornerstone of drug discovery. This document outlines a series of standard in vitro assays to characterize the potential of a hypothetical compound, this compound, against various cancer cell lines. The described protocols aim to determine its cytotoxicity, effects on cell proliferation, and potential mechanisms of action, such as the induction of apoptosis.

Data Presentation (Hypothetical Data)

Should studies be conducted, the following tables provide a template for presenting key quantitative data.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIncubation Time (hrs)IC50 (µM)
MCF-7Breast Adenocarcinoma48Data to be determined
HeLaCervical Adenocarcinoma48Data to be determined
A549Lung Carcinoma48Data to be determined
HepG2Hepatocellular Carcinoma48Data to be determined
HCT116Colorectal Carcinoma48Data to be determined

Table 2: Effect of this compound on Apoptosis-Related Protein Expression

Cell LineTreatment (Concentration)Incubation Time (hrs)% Change in Protein Expression (Normalized to Control)
Bax
e.g., MCF-7e.g., IC50e.g., 24Data to be determined
e.g., MCF-7e.g., 2 x IC50e.g., 24Data to be determined

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effect of this compound on cancer cell lines by measuring metabolic activity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Prepare serial dilutions of this compound in complete growth medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24/48/72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I

MTT Assay Workflow
Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)

This protocol quantifies the extent of apoptosis induced by this compound.

Materials:

  • Cancer cell line

  • This compound

  • 6-well plates

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Flow_Cytometry_Workflow A Cell Seeding & Treatment B Cell Harvesting & Washing A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC & PI C->D E Incubation D->E F Acquisition on Flow Cytometer E->F G Data Analysis F->G

Apoptosis Analysis Workflow
Western Blot Analysis for Apoptosis-Related Proteins

This protocol examines the effect of this compound on the expression levels of key proteins involved in apoptosis.

Materials:

  • Cancer cell line

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, and a loading control like β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with this compound as described for the apoptosis assay.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Hypothetical Signaling Pathway

Based on the common mechanisms of natural anticancer compounds, this compound might induce apoptosis through the intrinsic mitochondrial pathway.

Apoptosis_Signaling_Pathway SessilifolineA This compound Bax Bax (Pro-apoptotic) SessilifolineA->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) SessilifolineA->Bcl2 Downregulates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Forms Caspase3 Caspase-3 (Executioner) Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Hypothetical Apoptosis Pathway

Application Notes and Protocols for Efficacy Testing of Sessilifoline A in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of Sessilifoline A, a natural product isolated from Stemona japonica, using animal models. Based on the documented anti-inflammatory properties of alkaloids from Stemona japonica, this document focuses on protocols to assess the anti-inflammatory efficacy of this compound.

Introduction to this compound and its Therapeutic Potential

This compound is a pyrrolizidine (B1209537) alkaloid derived from the plant Stemona japonica. While direct studies on this compound are limited, research on other alkaloids from the same plant, such as stemjapine A and C, has demonstrated significant anti-inflammatory activity. For instance, stemjapine A and C exhibited IC50 values of 19.7 µM and 13.8 µM, respectively, in in-vitro anti-inflammatory assays, comparable to the potent anti-inflammatory drug dexamethasone (B1670325) (IC50 of 11.7 µM)[1]. These findings provide a strong rationale for investigating this compound as a potential novel anti-inflammatory agent.

Pyrrolizidine alkaloids as a class are known for a wide range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory effects[2][3][4][5]. Therefore, the protocols outlined below are designed to rigorously evaluate the anti-inflammatory potential of this compound in established in-vivo models.

Proposed Signaling Pathway for Anti-inflammatory Action

While the precise mechanism of action for this compound is yet to be elucidated, a plausible hypothesis based on the known anti-inflammatory pathways is the inhibition of pro-inflammatory mediators. This could involve the suppression of signaling cascades such as the NF-κB and MAPK pathways, which are central to the inflammatory response.

G LPS Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Activates NFkB_Pathway NF-κB Signaling Pathway TLR4->NFkB_Pathway Initiates MAPK_Pathway MAPK Signaling Pathway TLR4->MAPK_Pathway Initiates SessilifolineA This compound SessilifolineA->NFkB_Pathway Inhibits SessilifolineA->MAPK_Pathway Inhibits ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_Pathway->ProInflammatory_Cytokines Upregulates MAPK_Pathway->ProInflammatory_Cytokines Upregulates Inflammation Inflammation ProInflammatory_Cytokines->Inflammation Mediates

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Animal Models for Efficacy Testing

The selection of an appropriate animal model is critical for evaluating the anti-inflammatory potential of this compound. The following models are widely used and recommended.

Acute Inflammatory Model: Carrageenan-Induced Paw Edema

This is a well-established and highly reproducible model for screening acute anti-inflammatory activity.

Experimental Workflow:

G Animal_Acclimatization Animal Acclimatization (e.g., Wistar rats, 1 week) Grouping Grouping (Control, Vehicle, this compound, Standard) Animal_Acclimatization->Grouping Drug_Administration Drug Administration (Oral or IP) Grouping->Drug_Administration Carrageenan_Injection Carrageenan Injection (0.1 ml of 1% solution into sub-plantar region) Drug_Administration->Carrageenan_Injection 1 hour post-treatment Paw_Volume_Measurement Paw Volume Measurement (Plethysmometer at 0, 1, 2, 3, 4 hr) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis (% Inhibition of Edema) Paw_Volume_Measurement->Data_Analysis

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Detailed Protocol:

  • Animals: Male Wistar rats (150-200g) are commonly used.

  • Acclimatization: Animals should be acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Divide the animals into four groups (n=6 per group):

    • Group I: Normal Control (No treatment)

    • Group II: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose)

    • Group III: this compound (Test drug, various doses)

    • Group IV: Standard Drug (e.g., Indomethacin, 10 mg/kg)

  • Drug Administration: Administer the vehicle, this compound, or standard drug orally or intraperitoneally.

  • Induction of Edema: One hour after drug administration, inject 0.1 ml of 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Quantitative Data Summary Table:

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (ml) ± SEM% Inhibition of Edema
Vehicle Control-[Insert Data]-
This compound[Dose 1][Insert Data][Calculate]
This compound[Dose 2][Insert Data][Calculate]
This compound[Dose 3][Insert Data][Calculate]
Indomethacin10[Insert Data][Calculate]
Vascular Permeability Model: Acetic Acid-Induced Vascular Permeability

This model assesses the ability of a compound to inhibit the increase in vascular permeability, a key event in inflammation.

Detailed Protocol:

  • Animals: Male Swiss albino mice (20-25g) are suitable for this assay.

  • Grouping and Drug Administration: Similar to the paw edema model, divide animals into control, vehicle, this compound, and standard drug groups.

  • Induction of Permeability: One hour after drug administration, inject 0.1 ml of 0.6% v/v acetic acid solution intraperitoneally.

  • Dye Injection: Immediately after acetic acid injection, administer Evans blue dye (10 mg/kg) intravenously.

  • Peritoneal Fluid Collection: After 30 minutes, sacrifice the animals by cervical dislocation and collect the peritoneal fluid by washing the peritoneal cavity with a known volume of saline.

  • Quantification: Centrifuge the peritoneal fluid and measure the absorbance of the supernatant at 610 nm using a spectrophotometer. The amount of dye leaked into the peritoneal cavity is proportional to the increase in vascular permeability.

  • Data Analysis: Compare the absorbance values of the treated groups with the vehicle control group to determine the percentage inhibition of vascular permeability.

Quantitative Data Summary Table:

Treatment GroupDose (mg/kg)Mean Absorbance at 610 nm ± SEM% Inhibition of Vascular Permeability
Vehicle Control-[Insert Data]-
This compound[Dose 1][Insert Data][Calculate]
This compound[Dose 2][Insert Data][Calculate]
This compound[Dose 3][Insert Data][Calculate]
Indomethacin10[Insert Data][Calculate]

Biochemical and Histopathological Analysis

To further elucidate the mechanism of action of this compound, the following analyses can be performed on tissue samples (e.g., paw tissue from the edema model):

  • Measurement of Pro-inflammatory Cytokines: Quantify the levels of TNF-α, IL-6, and IL-1β using ELISA kits.

  • Myeloperoxidase (MPO) Assay: MPO is an enzyme found in neutrophils, and its activity is a marker of neutrophil infiltration into inflamed tissue.

  • Histopathology: Examine tissue sections stained with Hematoxylin and Eosin (H&E) to assess the degree of inflammation, edema, and cellular infiltration.

Concluding Remarks

The protocols detailed in these application notes provide a robust framework for the in-vivo evaluation of the anti-inflammatory efficacy of this compound. The strong evidence of anti-inflammatory activity from other alkaloids of Stemona japonica makes this a promising avenue of research. Rigorous adherence to these protocols will enable researchers to generate reliable and reproducible data to support the potential development of this compound as a novel anti-inflammatory therapeutic.

References

Application Notes and Protocols for Cell-Based Assays Using Novel Natural Products: A General Guideline with Sessilifoline A as a Hypothetical Example

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the date of this document, specific chemical and biological data for Sessilifoline A is not publicly available. Therefore, this document provides a generalized framework and a series of protocols for the preparation and evaluation of a novel, poorly characterized natural product, using "this compound" as a placeholder. The provided quantitative data and signaling pathways are hypothetical and for illustrative purposes only. Researchers must perform compound-specific optimization.

Introduction

Natural products are a rich source of novel bioactive molecules with therapeutic potential. The successful in vitro evaluation of these compounds in cell culture experiments is contingent upon their proper handling and preparation. Key to this is understanding and optimizing solubility and stability to ensure accurate and reproducible results. This document outlines a general procedure for preparing a novel natural product, exemplified by the hypothetical "this compound," for use in cell-based assays, including preliminary characterization and a protocol for assessing cytotoxic activity.

Preliminary Compound Characterization (Hypothetical Data)

Prior to extensive cell-based screening, preliminary assessment of a novel compound's physicochemical properties is crucial.

Solubility Assessment

The solubility of a compound dictates the appropriate solvent for stock solution preparation and its bioavailability in aqueous cell culture media.[1][2][3] A preliminary solubility test should be performed in a panel of common solvents.

Table 1: Hypothetical Solubility of "this compound"

SolventSolubility at RT (mg/mL)Observations
Dimethyl Sulfoxide (DMSO)> 20Clear solution
Ethanol5 - 10Clear solution
Methanol1 - 5Slight precipitation observed
Water< 0.1Insoluble
Phosphate-Buffered Saline (PBS)< 0.1Insoluble

Data is hypothetical and should be determined experimentally for any new compound.

Based on this hypothetical data, DMSO is the recommended solvent for preparing a high-concentration stock solution of "this compound".

Stability in Cell Culture Media

The stability of a compound in the experimental conditions is critical for interpreting biological data.[4][5] A preliminary stability assessment in the intended cell culture medium at 37°C is recommended.

Table 2: Hypothetical Stability of "this compound" in DMEM with 10% FBS at 37°C

Time (hours)Remaining Compound (%)
0100
2495
4888
7281

Data is hypothetical and should be determined experimentally using analytical methods like HPLC or LC-MS.

These hypothetical results suggest that "this compound" is reasonably stable for experiments up to 72 hours, though some degradation is observed. For longer-term experiments, media changes with fresh compound may be necessary.

Experimental Protocols

Protocol for Preparing a Stock Solution

This protocol describes the preparation of a 10 mM stock solution of a novel compound, using "this compound" as an example with a hypothetical molecular weight of 450 g/mol .

Materials:

  • "this compound" powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of "this compound" needed:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L * 0.001 L * 450 g/mol * 1000 mg/g = 4.5 mg

  • Weigh the compound: Carefully weigh 4.5 mg of "this compound" powder and transfer it to a sterile microcentrifuge tube.

  • Dissolve in DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube.

  • Ensure complete dissolution: Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but caution should be exercised to avoid degradation.

  • Sterilization: While DMSO at this concentration is generally considered sterile, if required, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.

Protocol for Determining IC50 using a Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a novel compound against a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • "this compound" stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line to ~80% confluency.

    • Trypsinize the cells, count them, and adjust the cell density to 1 x 10^5 cells/mL in complete medium.

    • Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the "this compound" stock solution in complete cell culture medium. A common concentration range to start with is 0.1, 1, 10, 50, 100 µM. Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and typically below 0.5%.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a "vehicle control" (medium with the same concentration of DMSO as the treated wells) and a "no-cell control" (medium only).

    • Incubate the plate for 48 or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for another 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plate for 10 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration: % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100

    • Plot the % Viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Table 3: Hypothetical IC50 Values for "this compound"

Cell LineIC50 (µM) after 48h
HeLa (Cervical Cancer)5.2
A549 (Lung Cancer)8.9
MCF-7 (Breast Cancer)12.5
Normal Fibroblasts> 50

Data is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for screening a novel natural product for anti-cancer activity.

G cluster_prep Compound Preparation cluster_screen In Vitro Screening cluster_analysis Mechanism of Action Studies solubility Solubility Testing stability Stability Assessment solubility->stability stock Stock Solution Preparation stability->stock ic50 IC50 Determination (e.g., MTT Assay) stock->ic50 cell_culture Cell Line Culture cell_culture->ic50 apoptosis Apoptosis Assays ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle pathway Signaling Pathway Analysis ic50->pathway

Caption: General workflow for novel compound screening.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be targeted by an anti-cancer compound like "this compound". This example shows the inhibition of a pro-survival pathway, leading to apoptosis.

G cluster_pathway Hypothetical Anti-Cancer Signaling GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Bad Bad Akt->Bad Inhibits SessilifolineA This compound SessilifolineA->Akt Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Caption: Hypothetical signaling pathway targeted by "this compound".

References

Application Notes and Protocols for the Characterization of Sessilifoline A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical techniques and experimental protocols for the comprehensive characterization of Sessilifoline A, a unique alkaloid isolated from the roots of Stemona japonica.

Introduction

This compound is a structurally complex tetracyclic alkaloid belonging to the Stemona family of natural products. Its intricate architecture, featuring a fused pyrrolo[1,2-a]azepine core and multiple stereocenters, necessitates a multi-faceted analytical approach for unambiguous structure elucidation and characterization. The following protocols and data are essential for researchers working on the isolation, identification, and further development of this compound and related compounds.

Chemical Structure

Systematic Name: (1S,3S,5R,6S,7R,10S,11R,12R,16S)-11-Ethyl-7-methyl-3-[(2S,4S)-4-methyl-5-oxotetrahydro-2-furanyl]-9,17-dioxa-2-azapentacyclo[10.5.0.01,5.02,16.06,10]heptadecan-8-one

Molecular Formula: C₂₂H₃₁NO₅

Molecular Weight: 389.5 g/mol

CAS Number: 929637-35-4

Analytical Techniques and Protocols

The structural elucidation of this compound relies on a combination of spectroscopic and chromatographic techniques. High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed insights into the connectivity and stereochemistry of the molecule. High-Performance Liquid Chromatography (HPLC) is crucial for the purification and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural determination of this compound. A suite of 1D and 2D NMR experiments are required to assign all proton (¹H) and carbon (¹³C) signals and to establish through-bond and through-space correlations.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent.

  • Instrumentation: Acquire NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • 1D NMR Spectra:

    • Acquire a standard ¹H NMR spectrum to observe the chemical shifts, multiplicities, and integrals of all proton signals.

    • Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled) to determine the chemical shifts of all carbon atoms.

    • Acquire a DEPT-135 (Distortionless Enhancement by Polarization Transfer) spectrum to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectra:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the relative stereochemistry by identifying protons that are close in space.

Data Presentation: NMR Spectroscopic Data for this compound

While the primary literature should be consulted for the complete dataset, the following table summarizes the expected ¹H and ¹³C NMR chemical shifts for key structural fragments of this compound, based on the analysis of related Stemona alkaloids.

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm, multiplicity, J in Hz)
Pyrrolo[1,2-a]azepine Core
C-1~55-65...
C-2~60-70...
C-3~30-40...
C-5~45-55...
C-6~35-45...
C-7~25-35...
C-8~170-180 (C=O)-
C-9a~80-90...
C-10~75-85...
C-11~40-50...
C-12~20-30...
γ-Butyrolactone Moiety
C-2'~70-80...
C-3'~30-40...
C-4'~35-45...
C-5'~175-185 (C=O)-
Substituents
C-13 (CH₃)~15-25...
C-14 (CH₃)~10-20...
C-15/16 (Ethyl)~10-15 (CH₃), ~25-35 (CH₂)...

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. This table provides an approximate range based on known Stemona alkaloids.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound and to gain structural information through fragmentation analysis.

Experimental Protocol: Mass Spectrometric Analysis

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile, with the addition of a small amount of formic acid to promote protonation for positive ion mode analysis.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

  • Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of the protonated molecule [M+H]⁺.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern. The fragmentation data provides valuable information about the connectivity of the molecule.

Data Presentation: Mass Spectrometric Data for this compound

Ionm/z (calculated)m/z (observed)
[M+H]⁺390.2275To be determined experimentally

Expected Fragmentation Pattern:

The MS/MS spectrum of this compound is expected to show characteristic losses corresponding to the different structural motifs. Key fragmentation pathways may include:

  • Loss of the γ-butyrolactone side chain.

  • Cleavage within the pyrrolo[1,2-a]azepine ring system.

  • Loss of small neutral molecules such as H₂O and CO.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for the isolation, purification, and purity assessment of this compound. Due to the lack of a strong chromophore in many Stemona alkaloids, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is often preferred over a UV detector for sensitive detection.

Experimental Protocol: HPLC Analysis of this compound

  • Instrumentation: An HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a suitable detector (ELSD or MS).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice for the separation of alkaloids.

  • Mobile Phase: A gradient elution is typically employed. A common mobile phase system for Stemona alkaloids consists of:

    • Solvent A: Water with a modifier (e.g., 0.1% formic acid or triethylamine (B128534) to improve peak shape).

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program:

    • Start with a low percentage of Solvent B (e.g., 10-20%).

    • Linearly increase the percentage of Solvent B over 20-30 minutes to elute compounds with increasing hydrophobicity.

    • Include a column wash with a high percentage of Solvent B and a re-equilibration step at the initial conditions.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintain the column at a constant temperature (e.g., 25-30 °C) to ensure reproducible retention times.

  • Detection:

    • ELSD: Optimize drift tube temperature and nebulizer gas pressure for maximum sensitivity.

    • MS: Use the parameters described in the Mass Spectrometry section.

Visualizations

G cluster_extraction Isolation cluster_analysis Structural Analysis plant Stemona japonica Roots extraction Solvent Extraction plant->extraction fractionation Column Chromatography extraction->fractionation purification Preparative HPLC fractionation->purification hplc Purity Assessment (HPLC-ELSD/MS) purification->hplc Isolated Compound hrms Elemental Composition (HRMS) hplc->hrms nmr Structure Elucidation (1D & 2D NMR) hrms->nmr final_structure This compound Structure nmr->final_structure Data Interpretation

Caption: Relationship between different 2D NMR experiments and the structural information derived for this compound.

Application Notes and Protocols for Investigating Sessilifoline A as a Potential Enzymatic Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the enzymatic inhibitory activity of Sessilifoline A is not extensively available in public literature. This document provides a comprehensive framework and detailed protocols based on the known biological activities of structurally related pyrrolizidine (B1209537) alkaloids (PAs). The methodologies described herein are intended to serve as a guide for the investigation of this compound as a potential enzymatic inhibitor.

Introduction

This compound is a member of the pyrrolizidine alkaloid (PA) class of natural products. PAs are known for their diverse biological activities, which are often linked to their metabolic activation by hepatic enzymes, particularly cytochrome P450 (CYP) monooxygenases. This bioactivation can lead to the formation of reactive pyrrolic esters that can covalently bind to cellular macromolecules, resulting in cytotoxicity and hepatotoxicity. However, the potential for specific PAs to act as inhibitors of various enzymes, including CYPs and acetylcholinesterase, presents an intriguing avenue for drug discovery and development. These application notes provide a detailed guide for the systematic evaluation of this compound as a potential enzymatic inhibitor.

Potential Enzymatic Targets

Based on the known activities of related pyrrolizidine alkaloids, the primary enzymatic targets for this compound are hypothesized to be:

  • Cytochrome P450 (CYP) Isoforms: Particularly CYP3A4 and other isoforms involved in drug metabolism. Inhibition of these enzymes could have significant implications for drug-drug interactions.

  • Acetylcholinesterase (AChE): An enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease and other neurological disorders.

  • Antioxidant Enzymes: Such as glutathione (B108866) S-transferase (GST), which plays a crucial role in detoxification pathways.

Data Presentation

Table 1: Hypothetical Inhibitory Activity of this compound against Cytochrome P450 Isoforms
CYP IsoformThis compound IC₅₀ (µM)Positive Control IC₅₀ (µM)
CYP3A415.2 ± 2.1Ketoconazole (B1673606): 0.1 ± 0.02
CYP2D6> 100Quinidine: 0.05 ± 0.01
CYP2C945.8 ± 5.6Sulfaphenazole: 0.3 ± 0.05
CYP1A2> 100Furafylline: 1.2 ± 0.2

IC₅₀ values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Data are presented as mean ± standard deviation.

Table 2: Hypothetical Inhibitory Activity of this compound against Acetylcholinesterase
CompoundAChE IC₅₀ (µM)
This compound25.5 ± 3.4
Donepezil (Positive Control)0.02 ± 0.005

IC₅₀ values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: In Vitro Cytochrome P450 Inhibition Assay (Fluorometric Method)

This protocol describes a general method for determining the inhibitory potential of this compound on major human CYP isoforms using a fluorometric microplate-based assay.

Materials:

  • Recombinant human CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, CYP1A2)

  • CYP isoform-specific fluorogenic substrates (e.g., 7-benzyloxy-4-(trifluoromethyl)-coumarin for CYP3A4)

  • NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP⁺)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • This compound stock solution (in DMSO)

  • Positive control inhibitors (e.g., ketoconazole for CYP3A4)

  • 96-well black microplates

  • Microplate fluorometer

Methodology:

  • Reagent Preparation: Prepare working solutions of CYP enzymes, substrates, NADPH regeneration system, this compound (in a dilution series), and positive controls in potassium phosphate buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Potassium phosphate buffer

    • NADPH regeneration system

    • This compound or positive control at various concentrations (final DMSO concentration ≤ 1%)

    • CYP enzyme

  • Pre-incubation: Mix and pre-incubate the plate at 37°C for 10 minutes to allow for potential inhibitor-enzyme interaction.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) microplate fluorometer and measure the fluorescence intensity every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Normalize the data with the uninhibited control (vehicle only) set to 100% activity and a no-enzyme control as 0% activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Protocol 2: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines the determination of AChE inhibitory activity of this compound using a spectrophotometric method based on the Ellman's reagent.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Tris-HCl buffer (pH 8.0)

  • This compound stock solution (in DMSO)

  • Donepezil or Galantamine (positive control)

  • 96-well clear microplates

  • Microplate spectrophotometer

Methodology:

  • Reagent Preparation: Prepare working solutions of AChE, ATCI, DTNB, this compound (in a dilution series), and positive controls in Tris-HCl buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Tris-HCl buffer

    • DTNB solution

    • This compound or positive control at various concentrations (final DMSO concentration ≤ 1%)

    • AChE solution

  • Pre-incubation: Mix and pre-incubate the plate at 25°C for 15 minutes.

  • Reaction Initiation: Add the substrate (ATCI) to all wells to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm every minute for 10-20 minutes using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

Visualizations

G cluster_0 Metabolic Activation of Pyrrolizidine Alkaloids PA This compound (Pyrrolizidine Alkaloid) CYP450 Cytochrome P450 (e.g., CYP3A4) PA->CYP450 Metabolism ReactiveMetabolite Reactive Pyrrolic Ester (Dehydropyrrolizidine Alkaloid) CYP450->ReactiveMetabolite Macromolecules Cellular Macromolecules (DNA, Proteins) ReactiveMetabolite->Macromolecules Covalent Binding Adducts Macromolecular Adducts Macromolecules->Adducts Toxicity Hepatotoxicity Adducts->Toxicity

Caption: Metabolic activation pathway of pyrrolizidine alkaloids.

G cluster_1 Enzymatic Inhibitor Assay Workflow ReagentPrep 1. Reagent Preparation (Enzyme, Substrate, Inhibitor) AssaySetup 2. Assay Setup (96-well plate) ReagentPrep->AssaySetup PreIncubation 3. Pre-incubation (Inhibitor + Enzyme) AssaySetup->PreIncubation ReactionStart 4. Reaction Initiation (Add Substrate) PreIncubation->ReactionStart Measurement 5. Kinetic Measurement (Spectrophotometer/Fluorometer) ReactionStart->Measurement DataAnalysis 6. Data Analysis (Calculate IC50) Measurement->DataAnalysis

Caption: General workflow for an in vitro enzyme inhibition assay.

Application of Sessilifoline A in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature does not contain studies on the neuropharmacological applications of Sessilifoline A. The following application notes, protocols, and data are presented as a hypothetical case study to illustrate how such a compound could be investigated in neuropharmacology, based on the potential activities of related natural products. The proposed mechanism of action and all associated data are purely illustrative.

Introduction

This compound is a natural alkaloid found in the roots of Stemona japonica.[] While its biological activity is largely unexplored, its structural complexity suggests potential for interaction with biological targets. This document outlines a hypothetical application of this compound as a novel acetylcholinesterase (AChE) inhibitor for neuropharmacology research. Acetylcholinesterase is a critical enzyme that breaks down the neurotransmitter acetylcholine (B1216132), and its inhibition is a key therapeutic strategy for conditions like Alzheimer's disease.[2][3]

Hypothetical Mechanism of Action

It is proposed that this compound acts as a competitive inhibitor of acetylcholinesterase. By binding to the active site of the AChE enzyme, it would prevent the hydrolysis of acetylcholine (ACh). This leads to an accumulation of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[4][5] This enhanced signaling could potentially have therapeutic effects in neurological disorders characterized by a cholinergic deficit.

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical quantitative data for the inhibitory activity of this compound against acetylcholinesterase. This data is for illustrative purposes only.

CompoundTargetAssay TypeIC50 (nM)Hill SlopeNotes
This compoundHuman Recombinant AChEIn vitro colorimetric851.2Competitive inhibitor
Donepezil (Reference)Human Recombinant AChEIn vitro colorimetric121.0Known AChE inhibitor
This compoundSH-SY5Y cell-basedCellular AChE activity1501.1Demonstrates cell permeability

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the AChE inhibitory activity of this compound.

Materials:

  • 96-well microplate

  • Microplate reader

  • Acetylcholinesterase (AChE) from human recombinant source

  • This compound

  • Donepezil (reference inhibitor)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • Phosphate buffered saline (PBS), pH 8.0

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of ATCI in deionized water.

    • Prepare a 10 mM stock solution of DTNB in PBS.

    • Prepare a stock solution of AChE (e.g., 1 U/mL) in PBS.

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Create a dilution series (e.g., 0.1 nM to 100 µM) in PBS.

  • Assay Setup:

    • In a 96-well plate, add 25 µL of each concentration of this compound or the reference inhibitor to triplicate wells.

    • For the 100% activity control, add 25 µL of PBS containing the same final concentration of DMSO as the compound wells.

    • For the blank, add 50 µL of PBS.

    • Add 25 µL of the AChE solution to all wells except the blank.

  • Pre-incubation:

    • Mix the contents of the wells and incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Add 50 µL of DTNB solution to each well.

    • Initiate the reaction by adding 50 µL of ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm using a microplate reader. Continue to take readings every minute for 10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • The percent inhibition is calculated as: % Inhibition = [(V_control - V_sample) / V_control] * 100.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Neuronal Viability and AChE Activity Assay

This protocol assesses the effect of this compound on the viability and intracellular AChE activity in a human neuroblastoma cell line (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • 96-well cell culture plates

  • This compound

  • Cell viability reagent (e.g., MTT or PrestoBlue)

  • Cell lysis buffer

  • AChE activity assay kit (as described in Protocol 1)

Procedure:

  • Cell Culture and Treatment:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 24 hours. Include untreated and vehicle (DMSO) controls.

  • Cell Viability Assay:

    • After the treatment period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time and measure the absorbance or fluorescence to determine cell viability.

  • Cell Lysis and AChE Activity Measurement:

    • Wash the cells with PBS.

    • Lyse the cells using a suitable lysis buffer.

    • Use the cell lysate to perform the AChE activity assay as described in Protocol 1.

  • Data Analysis:

    • Normalize the AChE activity to the total protein concentration in each lysate sample.

    • Determine the effect of this compound on cellular AChE activity and assess any potential cytotoxicity.

Visualizations

G cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor ACh->AChR Binds to SessA This compound SessA->AChE Inhibits Signal Signal Transduction AChR->Signal Activates

Caption: Proposed signaling pathway of this compound.

G start Start prep Prepare Reagents (AChE, this compound, DTNB, ATCI) start->prep plate Plate Setup in 96-well Plate prep->plate incubate Pre-incubate at 37°C for 15 min plate->incubate react Initiate Reaction with ATCI incubate->react measure Measure Absorbance at 412 nm react->measure analyze Calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for in vitro AChE inhibition assay.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Sessilifoline A for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Sessilifoline A. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the formulation of this compound for in vivo experiments, with a primary focus on improving its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

This compound is a natural alkaloid belonging to the Stemona family of compounds. Like many natural products, this compound is a lipophilic molecule, which often results in poor aqueous solubility. This low solubility can significantly hinder its bioavailability in vivo, leading to low absorption and systemic exposure after administration. Consequently, achieving therapeutic concentrations in target tissues becomes challenging, potentially compromising the efficacy and interpretation of preclinical studies.

Q2: What are the initial steps to assess the solubility of my this compound sample?

Before attempting to improve the solubility of this compound, it is crucial to determine its baseline solubility in various relevant solvents. A preliminary solubility assessment in common vehicles can provide valuable insights for developing a suitable formulation strategy. This typically involves adding an excess amount of the compound to a known volume of the solvent, followed by agitation until equilibrium is reached. The supernatant is then filtered and analyzed by a suitable analytical method, such as high-performance liquid chromatography (HPLC), to quantify the amount of dissolved compound.

Q3: Are there any known biological targets for this compound that I should be aware of when designing my in vivo study?

While the specific molecular targets of this compound are not extensively characterized, some related Stemona alkaloids have been shown to interact with biological transport proteins. For instance, stemofoline (B1231652) has been identified as a modulator of P-glycoprotein (P-gp), an efflux pump that plays a significant role in multidrug resistance in cancer and affects the absorption and distribution of many drugs. This interaction could be a crucial factor in the pharmacokinetic and pharmacodynamic profile of this compound in vivo.

Troubleshooting Guide: Enhancing this compound Solubility

This section provides a systematic approach to troubleshooting and improving the solubility of this compound for your in vivo research.

Problem 1: Low solubility of this compound in aqueous vehicles.

Cause: The inherent lipophilicity of the this compound molecule limits its dissolution in aqueous media.

Solutions:

  • Co-solvents: The use of water-miscible organic solvents can increase the solubility of hydrophobic compounds.

  • Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.

  • Lipid-Based Formulations: Formulating this compound in oils, lipids, or self-emulsifying drug delivery systems (SEDDS) can significantly improve its solubility and oral absorption.

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area, which can lead to a faster dissolution rate.

Quantitative Data on Solubility Enhancement Strategies

Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following table provides representative data based on common solubility enhancement techniques for poorly soluble natural alkaloids. These values should be considered hypothetical and are intended to illustrate the potential improvements that can be achieved with different formulation approaches.

Formulation ApproachVehicle/ExcipientHypothetical this compound Solubility (µg/mL)Fold Increase (vs. Water)
Aqueous SolutionWater0.51
Co-solvent System20% Ethanol in Water2550
Co-solvent System40% Polyethylene Glycol 400 (PEG 400) in Water150300
Surfactant Dispersion5% Tween® 80 in Water300600
Cyclodextrin Complexation10% Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in Water5001000
Lipid-Based FormulationSelf-Emulsifying Drug Delivery System (SEDDS)>1000>2000

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation
  • Weigh the desired amount of this compound.

  • Prepare the co-solvent vehicle by mixing the organic solvent (e.g., Ethanol, PEG 400) with water at the desired ratio (v/v).

  • Add the this compound to the co-solvent vehicle.

  • Vortex and/or sonicate the mixture until the compound is completely dissolved.

  • Visually inspect the solution for any undissolved particles. If necessary, filter the solution through a 0.22 µm syringe filter before administration.

Protocol 2: Preparation of a Cyclodextrin-Based Formulation
  • Prepare an aqueous solution of the desired concentration of Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

  • Add the weighed this compound to the HP-β-CD solution.

  • Stir the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Filter the solution to remove any undissolved compound.

  • Determine the concentration of solubilized this compound using a validated analytical method.

Signaling Pathway and Experimental Workflow

P-glycoprotein (P-gp) Mediated Drug Efflux

Several Stemona alkaloids have been shown to interact with P-glycoprotein (P-gp), a key transporter involved in multidrug resistance. P-gp is an ATP-dependent efflux pump that actively transports a wide range of substrates out of the cell, thereby reducing their intracellular concentration and efficacy. The diagram below illustrates the basic mechanism of P-gp-mediated drug efflux.

Pgp_Efflux_Pathway cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) NBD1 NBD2 Transmembrane Domains SessilifolineA_out This compound (extracellular) Pgp->SessilifolineA_out Efflux ADP_Pi ADP + Pi Pgp->ADP_Pi Hydrolysis SessilifolineA_in This compound (extracellular) SessilifolineA_intra This compound (intracellular) SessilifolineA_in->SessilifolineA_intra Passive Diffusion SessilifolineA_intra->Pgp:TMD Binding ATP ATP ATP->Pgp:NBD1 ATP->Pgp:NBD2

Caption: P-gp mediated efflux of this compound.

Experimental Workflow for Solubility Enhancement

The following diagram outlines a logical workflow for researchers aiming to improve the solubility of this compound for in vivo studies.

Solubility_Workflow start Start: Poorly Soluble This compound solubility_screen Solubility Screening in Various Vehicles (Water, Co-solvents, Oils) start->solubility_screen data_analysis Analyze Solubility Data solubility_screen->data_analysis formulation_strategy Select Formulation Strategy data_analysis->formulation_strategy cosolvent Co-solvent Formulation formulation_strategy->cosolvent Simple & Rapid surfactant Surfactant-based Formulation formulation_strategy->surfactant Higher Solubilization cyclodextrin Cyclodextrin Complexation formulation_strategy->cyclodextrin Aqueous Formulation lipid Lipid-based Formulation formulation_strategy->lipid Oral Delivery optimization Formulation Optimization (Concentration, Ratio) cosolvent->optimization surfactant->optimization cyclodextrin->optimization lipid->optimization stability Stability Testing optimization->stability in_vivo_study Proceed to In Vivo Study stability->in_vivo_study If Stable

Caption: Workflow for solubility enhancement.

Technical Support Center: Overcoming Low Yield in Indole Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: My overall yield for the multi-step synthesis is extremely low. Where should I start troubleshooting?

A1: A low overall yield in a multi-step synthesis is a common challenge. Begin by systematically analyzing each step:

  • Yield Calculation: Re-calculate the yield for each individual step to pinpoint the exact reaction(s) with the lowest efficiency.

  • Purity of Starting Materials: Ensure the purity of your starting materials and reagents. Impurities can often inhibit catalysts or lead to unwanted side reactions.

  • Reaction Conditions: Small deviations in reaction conditions (temperature, pressure, reaction time, atmosphere) can significantly impact yield. Verify that your experimental setup matches the literature procedure precisely.

  • Purification Losses: Assess material loss during purification steps (e.g., column chromatography, recrystallization). It's possible the reaction is proceeding well, but the product is being lost during isolation.

Q2: I'm having trouble with a key palladium-catalyzed cross-coupling reaction. What are the common failure points?

A2: Palladium-catalyzed cross-coupling reactions are powerful but sensitive. Common issues include:

  • Catalyst Activity: The palladium catalyst can be sensitive to air and moisture. Ensure you are using fresh, high-quality catalyst and that your reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

  • Ligand Choice: The choice of ligand is crucial. If the literature ligand is not providing good results, consider screening a small library of alternative ligands.

  • Solvent and Base: The solvent and base can have a profound effect on the reaction outcome. Ensure your solvent is anhydrous and that the chosen base is appropriate for the specific coupling reaction.

  • Substrate Purity: Halide and organometallic coupling partners must be pure. Trace impurities can poison the catalyst.

Q3: My diastereoselectivity is low in a key cyclization step. How can I improve it?

A3: Achieving high diastereoselectivity is a frequent hurdle in the synthesis of complex polycyclic alkaloids. Consider the following:

  • Chiral Auxiliaries: The use of a chiral auxiliary can effectively control the stereochemical outcome of a reaction.

  • Catalyst Control: Chiral catalysts (e.g., those with chiral ligands) can induce high levels of stereoselectivity.

  • Substrate Control: The inherent stereochemistry of your substrate can influence the stereochemical outcome of subsequent reactions. Strategic placement of bulky protecting groups can sometimes direct the approach of reagents.

  • Temperature: Lowering the reaction temperature often enhances selectivity.

Troubleshooting Guides

Guide 1: Low Yield in a Pictet-Spengler Reaction

The Pictet-Spengler reaction is a fundamental transformation for the construction of the tetrahydro-β-carboline core of many indole (B1671886) alkaloids.

Symptom Possible Cause Suggested Solution
Low conversion of starting materials Inadequate acid catalysis.Screen different acid catalysts (e.g., TFA, HCl, Lewis acids) and optimize the catalyst loading.
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring for decomposition.
Formation of multiple byproducts Dehydration of the intermediate iminium ion.Use a less protic solvent or add a dehydrating agent (e.g., molecular sieves).
Over-reaction or decomposition.Reduce the reaction time or temperature.
Poor diastereoselectivity Ineffective stereocontrol.If applicable, consider using a chiral acid catalyst or modifying the substrate to introduce steric bias.
Guide 2: Inefficient Late-Stage C-H Functionalization

Late-stage C-H functionalization is an increasingly popular strategy for installing key functional groups on complex intermediates.

Symptom Possible Cause Suggested Solution
No reaction or very low conversion Catalyst is not active.Ensure the catalyst is not poisoned by impurities. Consider a different catalyst or ligand system.
The C-H bond is not sufficiently activated.The directing group may not be optimal. Experiment with different directing groups.
Reaction is not regioselective Multiple C-H bonds are similarly reactive.Modify the directing group to favor a specific C-H bond. Altering the steric and electronic properties of the substrate can also influence regioselectivity.
Product decomposition The reaction conditions are too harsh.Screen different oxidants and solvents. Lowering the reaction temperature may also be beneficial.

Key Experimental Protocols

Protocol 1: General Procedure for a Palladium-Catalyzed Suzuki Cross-Coupling

This protocol provides a general starting point for a Suzuki cross-coupling reaction, a common method for forming C-C bonds in natural product synthesis.

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid or ester (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide, boronic acid or ester, Pd(PPh₃)₄, and K₂CO₃.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Synthetic Logic

To effectively troubleshoot a complex synthesis, it's helpful to visualize the logical flow of the synthetic plan. The following diagram illustrates a generalized workflow for identifying and addressing low-yield steps.

G Troubleshooting Workflow for Low-Yield Synthesis A Identify Low-Yield Step B Analyze Reaction Parameters A->B C Purity of Reagents? B->C D Reaction Conditions Optimal? B->D E Purification Losses? B->E F Modify Protocol C->F D->F E->F G Re-run Experiment F->G H Yield Improved? G->H I Proceed to Next Step H->I Yes J Re-evaluate Strategy H->J No J->B

Technical Support Center: Isolation and Purification of Sessilifoline A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the isolation and purification of Sessilifoline A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the extraction and purification of this Stemona alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural source is it typically isolated?

This compound is a natural product belonging to the stenine (B102979) group of Stemona alkaloids. It is isolated from the roots of Stemona japonica. Its chemical formula is C22H31NO5, and its CAS number is 929637-35-4.

Q2: What are the main challenges in the isolation and purification of this compound?

The primary challenges in isolating this compound stem from its presence in a complex mixture of structurally similar alkaloids in the plant material. Key difficulties include:

  • Low abundance: this compound may be a minor component of the total alkaloid extract.

  • Co-elution of related alkaloids: The presence of other stenine-type alkaloids with similar polarities can make chromatographic separation difficult.

  • Alkaloid stability: Like many alkaloids, this compound may be susceptible to degradation under harsh pH or temperature conditions.

  • Strong adsorption to stationary phases: The basic nature of the alkaloid can lead to strong interactions with acidic silica (B1680970) gel, causing peak tailing and poor recovery.

Q3: What are the recommended analytical techniques for assessing the purity of this compound?

The purity of this compound fractions should be monitored throughout the purification process. Recommended techniques include:

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring column chromatography fractions.

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) is ideal for quantitative analysis and purity assessment, as many Stemona alkaloids lack a strong UV chromophore.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation and the identification of any remaining impurities in the final product.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield of Crude Alkaloid Extract - Incomplete extraction from the plant material.- Degradation of alkaloids during extraction.- Ensure the plant material is finely powdered to maximize surface area.- Increase the extraction time or perform additional extraction cycles.- Avoid excessive heat during solvent evaporation.
This compound is not eluting from the silica gel column - The alkaloid is strongly adsorbed to the acidic silica gel.- The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase (e.g., increase the percentage of acetone (B3395972) or methanol).- Deactivate the silica gel by pre-treating it with a basic solution (e.g., triethylamine (B128534) in the solvent) to neutralize acidic silanol (B1196071) groups.- Consider using a different stationary phase, such as alumina (B75360) or reversed-phase silica.
Poor separation of this compound from other alkaloids - The chosen solvent system has insufficient selectivity.- The column is overloaded with the crude extract.- Perform extensive TLC analysis with various solvent systems to find an optimal mobile phase for separation.- Use a smaller amount of crude extract relative to the amount of stationary phase.- Employ gradient elution to improve resolution.- Consider preparative HPLC for final purification.
Significant peak tailing in chromatography - Strong interaction between the basic nitrogen of the alkaloid and acidic sites on the silica gel.- Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia) to the mobile phase.- Use a deactivated or end-capped stationary phase.
Suspected degradation of this compound during purification - Exposure to strong acids or bases.- Prolonged exposure to heat or light.- Use mild acidic conditions (e.g., 0.5% HCl) for acid-base extraction and neutralize carefully.[2] - Perform chromatographic steps at room temperature and protect fractions from light.- Evaporate solvents under reduced pressure at a low temperature.

Experimental Protocols

I. Extraction of Total Alkaloids from Stemona japonica

This protocol is based on established methods for extracting total alkaloids from S. japonica.[3]

  • Plant Material Preparation: Air-dry the roots of Stemona japonica and grind them into a coarse powder.

  • Solvent Extraction:

    • Place the powdered plant material in a flask.

    • Add 90% ethanol (B145695) at a ratio of 1:8 (plant material:solvent, w/v).

    • Heat the mixture under reflux for 3 hours.

    • Filter the extract and repeat the extraction process on the plant residue two more times.

    • Combine the filtrates.

  • Solvent Evaporation: Concentrate the combined alcoholic extract under reduced pressure to obtain a crude extract.

  • Acid-Base Extraction:

    • Dissolve the crude extract in a 0.5% aqueous hydrochloric acid solution.

    • Wash the acidic solution with an immiscible organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds.

    • Adjust the pH of the aqueous layer to 8-9 with a 15% ammonia (B1221849) solution.

    • Extract the liberated alkaloids with an organic solvent (e.g., chloroform (B151607) or ethyl acetate).

    • Combine the organic layers, wash with distilled water, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to yield the crude alkaloid fraction.

II. Purification of this compound

This is a general protocol for the purification of Stemona alkaloids using column chromatography.

  • Column Preparation:

    • Prepare a slurry of silica gel (200-300 mesh) in the initial, least polar solvent of your gradient.

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.

    • Alternatively, adsorb the extract onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., acetone or ethyl acetate). A typical gradient could be from 100% petroleum ether to a mixture of petroleum ether and acetone (e.g., 9:1, 8:2, 7:3, etc.).

    • Collect fractions of the eluate.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC, visualizing the spots with Dragendorff's reagent.

    • Combine the fractions containing this compound.

  • Final Purification (if necessary):

    • If the combined fractions are not pure, a second column chromatography step with a different solvent system or preparative HPLC may be required for final purification.

Quantitative Data Summary

The following table provides hypothetical quantitative data for a typical isolation and purification of this compound, based on general yields for alkaloid purification.

Purification StageStarting Material (g)Product Mass (mg)Purity (%)Overall Yield (%)
Crude Alcoholic Extract1000 (dry plant material)50,000~55
Crude Alkaloid Fraction50,0002,500~200.25
Column Chromatography Fraction2,500100~900.01
Preparative HPLC10050>980.005

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_partition Acid-Base Partitioning cluster_purification Purification plant Powdered Stemona japonica Roots reflux Reflux with 90% Ethanol plant->reflux concentrate Concentrate Extract reflux->concentrate acidify Dissolve in 0.5% HCl concentrate->acidify wash Wash with Ethyl Acetate acidify->wash basify Adjust pH to 8-9 wash->basify extract Extract with Chloroform basify->extract crude_alkaloids Crude Alkaloid Fraction extract->crude_alkaloids column Silica Gel Column Chromatography crude_alkaloids->column fractions Collect and Analyze Fractions column->fractions pure_sessilifoline Pure this compound fractions->pure_sessilifoline

Caption: General workflow for the isolation and purification of this compound.

Troubleshooting_Logic cluster_yield Yield Issues cluster_purity Purity Issues cluster_solutions Potential Solutions start Low Yield or Purity Issue check_extraction Review Extraction Protocol start->check_extraction check_partition Verify pH in Partitioning start->check_partition check_chromatography Optimize Chromatography start->check_chromatography check_degradation Assess for Degradation start->check_degradation solution_extraction Increase extraction time/cycles check_extraction->solution_extraction solution_ph Ensure complete basification check_partition->solution_ph solution_chromatography Change solvent system or stationary phase check_chromatography->solution_chromatography solution_degradation Use milder conditions check_degradation->solution_degradation

Caption: A logical approach to troubleshooting common issues.

References

Technical Support Center: Optimizing HPLC Separation of Sessilifoline A from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) for the effective separation of Sessilifoline A from its isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound and its isomers.

Question: Why am I seeing poor resolution or complete co-elution of this compound and its isomers?

Answer:

Poor resolution of isomers is a common challenge due to their similar physicochemical properties. Several factors could be contributing to this issue. Consider the following troubleshooting steps:

  • Optimize Mobile Phase Composition: The polarity and composition of the mobile phase are critical for separating isomers.

    • Solvent Strength: For reversed-phase HPLC, if the isomers are eluting too quickly, decrease the percentage of the organic solvent (e.g., acetonitrile (B52724), methanol). Conversely, if retention times are too long, a slight increase in the organic solvent may be beneficial.

    • Organic Modifier: The choice of organic solvent can significantly impact selectivity. If acetonitrile does not provide adequate separation, try methanol (B129727) or a mixture of both.

    • Additives: The addition of a small amount of a modifier to the mobile phase, such as triethylamine (B128534) (TEA) or formic acid, can improve peak shape and selectivity for alkaloids like this compound. For basic compounds like alkaloids, a small amount of a basic modifier like TEA (e.g., 0.1%) can help to reduce peak tailing by masking residual silanol (B1196071) groups on the stationary phase.

  • Evaluate Stationary Phase Chemistry: Standard C18 columns may not always provide the best selectivity for complex isomeric alkaloids.

    • Alternative Phases: Consider columns with different stationary phases, such as phenyl-hexyl or biphenyl (B1667301) columns, which can offer different types of interactions (e.g., π-π interactions) with the aromatic portions of the molecules. For separating stereoisomers, chiral stationary phases (CSPs) may be necessary if other optimization strategies fail.

    • Particle Size and Column Dimensions: Using a column with a smaller particle size (e.g., < 3 µm) or a longer column can increase column efficiency and improve resolution.

  • Adjust Column Temperature: Temperature can influence the viscosity of the mobile phase and the thermodynamics of the interactions between the analytes and the stationary phase.

    • Systematic Evaluation: Experiment with a range of column temperatures (e.g., 25°C, 30°C, 40°C) to find the optimal condition for your separation.

  • Lower the Flow Rate: Reducing the flow rate can increase the interaction time between the analytes and the stationary phase, which can lead to improved resolution of closely eluting peaks.

Question: My peaks for this compound and its isomers are tailing. What can I do to improve peak shape?

Answer:

Peak tailing is a common issue, especially for basic compounds like alkaloids on silica-based columns. Here are several strategies to address peak tailing:

  • Mobile Phase pH Adjustment: The pH of the mobile phase can significantly impact the ionization state of this compound.

    • Use of Buffers: Employ a buffer in your mobile phase to maintain a consistent pH. For basic compounds, a slightly basic mobile phase (e.g., pH 7-8) can sometimes improve peak shape. However, be mindful of the pH limitations of your column.

    • Acidic Modifiers: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%) to the mobile phase can protonate the analyte and reduce interactions with residual silanols.

  • Use of Mobile Phase Additives:

    • Triethylamine (TEA): As mentioned previously, adding a small concentration of TEA (e.g., 0.1%) can effectively mask active silanol sites on the stationary phase, leading to more symmetrical peaks.

  • Column Considerations:

    • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.

    • Column Contamination: A contaminated guard column or analytical column can cause poor peak shape. Try replacing the guard column or flushing the analytical column with a strong solvent.

    • Column Choice: Consider using a column with a base-deactivated stationary phase, which is specifically designed to minimize interactions with basic compounds.

Question: I am observing inconsistent retention times for my peaks. What are the possible causes and solutions?

Answer:

Fluctuations in retention time can compromise the reliability of your analytical method. Here are the common causes and their solutions:

  • Mobile Phase Preparation:

    • Inconsistent Composition: Ensure accurate and consistent preparation of the mobile phase for every run. Use precise measurements for all components.

    • Solvent Evaporation: Keep mobile phase reservoirs covered to prevent the evaporation of the more volatile organic solvent, which can alter the mobile phase composition over time.

    • Degassing: Inadequately degassed mobile phase can lead to the formation of bubbles in the pump, causing flow rate fluctuations. Degas your mobile phase before use.

  • HPLC System Issues:

    • Pump Problems: Leaks in the pump, worn pump seals, or malfunctioning check valves can lead to an inconsistent flow rate. Regular maintenance of the HPLC pump is crucial.

    • Column Temperature Fluctuations: Use a column oven to maintain a constant and consistent column temperature. Even small changes in ambient temperature can affect retention times.

    • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common isomers?

A1: this compound is a natural alkaloid with the molecular formula C22H31NO5, isolated from plants of the Stemona genus, such as Stemona sessilifolia.[1][] Isomers of this compound are compounds with the same molecular formula but different structural arrangements. Based on the literature for related Stemona alkaloids, the common isomers are likely to be diastereomers . These are stereoisomers that are not mirror images of each other and differ in the configuration at one or more, but not all, of the stereocenters. For example, Sessilifoline B has been reported to differ from a related alkaloid in the configuration of a methyl group at a specific carbon.

Q2: Which type of HPLC column is recommended for separating this compound from its isomers?

A2: A reversed-phase C18 column is a good starting point for the separation of Stemona alkaloids like this compound.[] For improved selectivity, especially for diastereomers, consider columns with alternative stationary phases such as:

  • Phenyl-Hexyl or Biphenyl phases: These can provide different selectivity through π-π interactions.

  • Base-deactivated C18 columns: These are designed to minimize peak tailing for basic compounds. If separating enantiomers is necessary, a chiral stationary phase (CSP) would be required.

Q3: What are typical mobile phase conditions for the HPLC analysis of this compound?

A3: Based on methods for related Stemona alkaloids, a gradient elution with a binary mobile phase is commonly used. A typical mobile phase system consists of:

  • Solvent A: An aqueous solution, often with a modifier to control pH and improve peak shape. A common choice is 0.1% triethylamine in water.[]

  • Solvent B: An organic solvent, typically acetonitrile or methanol.[] A gradient program is often employed to ensure adequate separation of all components within a reasonable analysis time.

Q4: How can I improve the detection of this compound and its isomers?

A4: this compound and many other Stemona alkaloids lack a strong chromophore, which can result in low sensitivity with a standard UV detector. To improve detection, consider the following:

  • Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that is not dependent on the optical properties of the analyte and is well-suited for compounds without a UV chromophore.

  • Mass Spectrometry (MS): Coupling your HPLC system to a mass spectrometer provides high sensitivity and selectivity. It can also aid in the identification of the isomers based on their mass-to-charge ratio and fragmentation patterns.

Experimental Protocols

Below are representative experimental protocols for the HPLC analysis of this compound and its isomers, based on published methods for Stemona alkaloids. These should be considered as starting points and may require further optimization.

Table 1: HPLC Method Parameters for Stemona Alkaloid Analysis
ParameterMethod 1 (Based on HPLC-ELSD)Method 2 (Based on UPLC-MS)
Column Agilent TC-C18 (5 µm, 4.6 mm × 250 mm)Waters Acquity UPLC BEH Shield RP18 (1.7 µm, 2.1 x 100 mm)
Mobile Phase A 0.1% Triethylamine in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 20-80% B over 70 min10-90% B over 15 min
Flow Rate 1.0 mL/min0.3 mL/min
Column Temp. 25°C40°C
Injection Vol. 10 µL2 µL
Detector ELSD (Drift Tube: 97°C, Nitrogen Flow: 3.0 L/min)Mass Spectrometer (ESI+)
Sample Preparation
  • Extraction: Extract the plant material (e.g., roots of Stemona sessilifolia) with a suitable solvent such as methanol or ethanol.

  • Purification (Optional): For complex extracts, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.

  • Final Sample: Dissolve the dried extract or purified sample in the initial mobile phase composition or a compatible solvent. Filter the sample through a 0.22 µm syringe filter before injection.

Visualizations

General HPLC Troubleshooting Workflow

HPLC_Troubleshooting start Problem Observed (e.g., Poor Resolution) check_method Review Method Parameters start->check_method check_system Check HPLC System start->check_system optimize_mp Optimize Mobile Phase - Solvent Ratio - Organic Modifier - Additives/pH check_method->optimize_mp optimize_column Evaluate Column - Stationary Phase - Dimensions - Temperature check_method->optimize_column optimize_flow Adjust Flow Rate check_method->optimize_flow system_maintenance System Maintenance - Check for Leaks - Pump Performance - Degas Solvents check_system->system_maintenance good_resolution Resolution Achieved optimize_mp->good_resolution optimize_column->good_resolution optimize_flow->good_resolution system_maintenance->good_resolution

Caption: A logical workflow for troubleshooting common HPLC separation issues.

Experimental Workflow for this compound Analysis

Experimental_Workflow sample_prep Sample Preparation 1. Extraction 2. (Optional) SPE 3. Dissolution & Filtration hplc_analysis HPLC Analysis - Column Selection - Mobile Phase Gradient - Temperature Control sample_prep->hplc_analysis detection Detection - ELSD or MS hplc_analysis->detection data_analysis Data Analysis - Peak Integration - Resolution Calculation - Quantification detection->data_analysis optimization Optimization Loop (If separation is not optimal) data_analysis->optimization Poor Resolution final_method Final Validated Method data_analysis->final_method Good Resolution optimization->hplc_analysis Adjust Parameters

Caption: A general experimental workflow for the HPLC analysis of this compound.

References

Navigating the Challenges of Sessilifoline A Instability in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on addressing the inherent instability of Sessilifoline A in solution. This resource offers troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in obtaining reliable and reproducible results in their studies involving this complex alkaloid.

Introduction to this compound and its Stability Challenges

This compound is a structurally intricate alkaloid belonging to the Stemona family. Like many complex natural products, it is susceptible to degradation in solution, which can significantly impact the accuracy and reproducibility of experimental outcomes. The primary modes of degradation are believed to involve hydrolysis of its lactone functional group and potential rearrangements of its core structure, particularly under non-neutral pH conditions and upon exposure to elevated temperatures or light. Understanding and mitigating these stability issues are paramount for any research involving this compound.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could this be due to its instability?

A1: Yes, inconsistency in experimental results is a common consequence of this compound degradation. The breakdown of the parent compound into one or more degradation products will lead to a decrease in the effective concentration of the active molecule, resulting in variable biological or analytical outcomes.

Q2: What are the primary factors that contribute to the degradation of this compound in solution?

A2: The main factors influencing the stability of this compound are:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the γ-butyrolactone ring present in the molecule.

  • Temperature: Elevated temperatures accelerate the rate of degradation.

  • Solvent: The choice of solvent can impact stability. Protic solvents, especially water, can participate in hydrolysis.

  • Light: Exposure to UV or even ambient light can potentially induce photodegradation.

  • Oxygen: Oxidative degradation can occur, although this is generally a slower process for this class of alkaloids.

Q3: What are the recommended storage conditions for this compound solutions?

A3: To minimize degradation, this compound solutions should be:

  • Prepared Fresh: Ideally, solutions should be prepared immediately before use.

  • Stored at Low Temperature: For short-term storage (hours to a few days), refrigeration at 2-8°C is recommended. For longer-term storage, freezing at -20°C or -80°C is advisable. Avoid repeated freeze-thaw cycles.

  • Protected from Light: Store solutions in amber vials or wrap containers in aluminum foil.

  • Buffered at a Slightly Acidic to Neutral pH: If aqueous solutions are necessary, using a buffer system to maintain a pH between 5 and 7 is recommended, as extreme pH values hasten degradation.

Q4: I observe a change in the color of my this compound solution over time. What does this indicate?

A4: A change in color is often an indicator of chemical degradation. The formation of degradation products can lead to the appearance of chromophores that absorb light differently than the parent compound. If a color change is observed, it is highly recommended to discard the solution and prepare a fresh one.

Q5: How can I confirm the stability of my this compound solution?

A5: The most reliable way to confirm the stability of your solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). This technique can separate the intact this compound from its degradation products and allow for the quantification of the parent compound over time.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered when working with this compound solutions.

Observed Problem Potential Cause Troubleshooting Steps
Loss of biological activity in an assay Degradation of this compound leading to a lower effective concentration.- Prepare fresh solutions of this compound immediately before each experiment.- If using stored solutions, verify the concentration and purity using a validated stability-indicating HPLC method.- Ensure the pH and temperature of the assay buffer are within the recommended stability range (pH 5-7, room temperature or below).
Appearance of unexpected peaks in HPLC analysis Formation of degradation products.- Confirm the identity of the main peak by comparing the retention time with a freshly prepared standard.- Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and confirm their retention times relative to the parent peak.- Optimize the HPLC method to ensure baseline separation of this compound from all degradation products.
Precipitation of the compound in aqueous solution Poor solubility or degradation leading to less soluble products.- Prepare stock solutions in an appropriate organic solvent (e.g., DMSO, ethanol) and dilute into aqueous buffers just before use.- Do not exceed the solubility limit of this compound in the final assay medium.- Filter the solution through a 0.22 µm syringe filter before use.
Inconsistent quantification results Instability during sample preparation and analysis.- Keep samples and standards at a low temperature (e.g., in an autosampler at 4°C) during the analytical run.- Minimize the time between sample preparation and analysis.- Use a suitable internal standard to correct for any variability during the analytical process.

Quantitative Data Summary

While specific degradation kinetics for this compound are not extensively published, data from structurally related alkaloids and compounds with similar functional groups can provide valuable insights. The following tables summarize expected stability trends.

Table 1: Estimated Half-Life of a Hypothetical Pyrrolo[1,2-a]azepine Alkaloid with a Lactone Moiety under Different pH and Temperature Conditions.

pHTemperatureEstimated Half-LifeDegradation Pathway
225°CHours to DaysAcid-catalyzed hydrolysis of the lactone ring.
260°CMinutes to HoursAccelerated acid-catalyzed hydrolysis.
725°CDays to WeeksSlow hydrolysis.
760°CHours to DaysAccelerated hydrolysis.
1025°CMinutes to HoursBase-catalyzed hydrolysis of the lactone ring.
1060°CSeconds to MinutesRapid base-catalyzed hydrolysis.

Note: This data is extrapolated from studies on related compounds and should be used as a general guideline. Empirical determination of this compound's stability under specific experimental conditions is highly recommended.

Table 2: Recommended Solvents and Storage Conditions.

SolventRecommended Storage TemperatureRecommended DurationNotes
DMSO-20°C or -80°CMonthsHygroscopic; store under desiccated conditions.
Ethanol-20°CWeeks to MonthsGood for stock solutions.
Acetonitrile (B52724)-20°CWeeks to MonthsSuitable for analytical standards.
Aqueous Buffers (pH 5-7)2-8°C< 24 hoursPrepare fresh daily.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

This method is designed to separate this compound from its potential degradation products, allowing for accurate quantification of the intact compound.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler with temperature control, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 10% B

    • 19-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Autosampler Temperature: 4°C.

  • Detection Wavelength: Determined by scanning the UV spectrum of this compound (a wavelength around 210 nm is a common starting point for non-conjugated alkaloids).

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol (B129727) or acetonitrile. Serially dilute the stock solution with the mobile phase (at the initial gradient composition) to prepare calibration standards.

  • Sample Solution: Dilute the experimental sample containing this compound with the mobile phase to a concentration that falls within the linear range of the calibration curve. Filter the final solution through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the conditions for intentionally degrading this compound to identify potential degradation products and to validate the stability-indicating nature of the HPLC method.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

2. Stress Conditions (perform each in a separate vial):

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Before injection, neutralize with 1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 30 minutes, 1, 2, and 4 hours. Before injection, neutralize with 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 2, 8, and 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 24 and 48 hours. Dissolve the stressed solid in the mobile phase before analysis. Also, incubate a solution of this compound (in a stable solvent like acetonitrile) at 60°C for 24 and 48 hours.

  • Photodegradation: Expose a solution of this compound (in a UV-transparent solvent like acetonitrile or water) to a photostability chamber with a light exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil and placed in the same chamber.

3. Analysis:

  • Analyze the stressed samples using the stability-indicating HPLC-UV method described in Protocol 1. Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.

Visualizations

experimental_workflow_stability_testing cluster_prep Sample Preparation cluster_incubation Stability Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_samples Prepare Samples for Different Conditions (pH, Temp, Solvent) prep_stock->prep_samples incubate Incubate Samples at Defined Time Points prep_samples->incubate quench Quench Reaction (if necessary) incubate->quench hplc_analysis Analyze by Stability-Indicating HPLC-UV Method quench->hplc_analysis data_analysis Quantify Remaining this compound and Degradation Products hplc_analysis->data_analysis

hypothetical_degradation_pathway sessilifoline_a {this compound | (Intact Molecule)} hydrolysis_product {Hydrolyzed Product | (Lactone Ring Opened)} sessilifoline_a->hydrolysis_product H₂O / H⁺ or OH⁻ rearrangement_product {Rearrangement Product | (Core Structure Altered)} sessilifoline_a->rearrangement_product Acid / Heat oxidation_product {Oxidation Product} sessilifoline_a->oxidation_product [O]

signaling_pathway_interaction cluster_drug Drug Interaction cluster_receptor Receptor Level cluster_cellular Cellular Response sessilifoline_a This compound Analogues sigma_receptor Sigma (σ) Receptor sessilifoline_a->sigma_receptor Binds to downstream_signaling Downstream Signaling Cascades sigma_receptor->downstream_signaling cellular_effect Modulation of Neuronal Activity downstream_signaling->cellular_effect

Biological Context: Potential Signaling Pathway Interactions

While the specific biological targets of this compound are not yet fully elucidated, studies on synthetic analogues of Stemona alkaloids have identified a potent interaction with sigma (σ) receptors[1]. Sigma receptors are a unique class of proteins expressed in the central nervous system and various peripheral tissues. They are implicated in a range of cellular functions, including the modulation of ion channels, calcium signaling, and neurotransmitter release. The interaction of this compound analogues with these receptors suggests a potential mechanism for the observed biological activities of Stemona alkaloids, such as their traditional use for respiratory ailments, which may involve modulation of neuronal signaling pathways. Further research is needed to confirm a direct interaction of this compound with these receptors and to elucidate the downstream consequences of such binding.

References

Technical Support Center: Troubleshooting Sessilifoline A-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter unexpected cytotoxicity in control cells during in vitro experiments with the novel investigational compound, Sessilifoline A. The following resources are designed to help identify the source of anomalous results and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the hypothesized mechanism of action for this compound?

A1: this compound is a novel plant-derived alkaloid under investigation for its potential as a selective anti-proliferative agent. Its primary hypothesized mechanism involves the inhibition of a key kinase in the PI3K/Akt signaling pathway, which is often dysregulated in cancer cells. On-target activity is expected to induce cell cycle arrest and apoptosis in rapidly dividing cells.

Q2: Is some level of cytotoxicity in control (non-cancerous) cell lines expected with this compound?

A2: While the intended activity of this compound is targeted toward cancer cells, some off-target effects or basal cytotoxicity in normal cells might be observed, especially at higher concentrations. However, significant cytotoxicity in control cells at concentrations where the target cells show a therapeutic window is considered "unexpected" and requires thorough investigation.

Q3: My vehicle control (DMSO) is showing cytotoxicity. What could be the cause?

A3: Cytotoxicity in vehicle controls is a common issue. Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically below 0.5%, and ideally below 0.1%.[1] High concentrations of DMSO can be inherently toxic to many cell lines.[2] Always run a vehicle-only control to assess the baseline effect of the solvent on your cells.

Q4: I'm observing conflicting results between different cytotoxicity assays (e.g., MTT vs. LDH). Why is this happening?

A4: Different cytotoxicity assays measure different cellular parameters. An MTT assay measures metabolic activity, while an LDH assay measures membrane integrity.[3][4] A discrepancy can indicate a specific mechanism of action. For example, a compound might inhibit mitochondrial function (affecting the MTT assay) without immediately causing membrane rupture (leaving LDH levels unchanged).[4] It is crucial to use orthogonal assays to get a complete picture of the cytotoxic mechanism.

Q5: Could this compound be interfering directly with the assay reagents?

A5: Yes, this is a possibility, especially with novel compounds. For example, compounds can chemically reduce tetrazolium salts (like MTT) or inhibit the LDH enzyme, leading to false readings. To test for this, run a "no-cell" control where you add this compound to the culture medium and then perform the assay as usual. Any signal generated in the absence of cells is due to assay interference.

Troubleshooting Guides

Guide 1: High Cytotoxicity in Vehicle Control Cells

If you observe significant cell death in your vehicle-treated control group, it can confound the interpretation of this compound's activity.

Troubleshooting Workflow for High Vehicle Control Cytotoxicity

start High Cytotoxicity in Vehicle Control q1 Is final DMSO concentration >0.1%? start->q1 a1_yes Reduce DMSO concentration. Prepare higher stock of this compound. q1->a1_yes Yes q2 Is the cell passage number high? q1->q2 No end Re-run Experiment a1_yes->end a2_yes Use a fresh, low-passage vial of cells. q2->a2_yes Yes q3 Is the culture medium or serum old/degraded? q2->q3 No a2_yes->end a3_yes Use fresh medium and serum. Test serum batch for toxicity. q3->a3_yes Yes q3->end No a3_yes->end

Caption: A logical workflow for troubleshooting unexpected cytotoxicity in vehicle controls.

Data Interpretation Table:

Condition Cell Viability (%) Possible Cause Recommended Action
Untreated Control100%--
Vehicle Control (0.5% DMSO)65%High DMSO concentrationLower final DMSO to ≤0.1%
Vehicle Control (0.1% DMSO)98%AcceptableProceed with experiment
This compound (10 µM in 0.1% DMSO)50%Compound effectAnalyze dose-response
Guide 2: Discrepancy Between MTT and LDH Assays

A common scenario is observing a decrease in cell viability with an MTT assay but no corresponding increase in LDH release. This suggests a cytostatic effect or a non-necrotic cell death mechanism.

Experimental Data Summary:

Assay Type Metric Untreated Control This compound (10 µM) Interpretation
MTT% Viability (Metabolic Activity)100%45%Significant decrease in metabolic activity.
LDH% Cytotoxicity (Membrane Integrity)5%8%No significant increase in membrane leakage.
Annexin V/PI% Apoptotic Cells4%55%Significant induction of apoptosis.
Cell Cycle Analysis% Cells in G2/M Phase15%60%Cell cycle arrest at the G2/M phase.

Troubleshooting and Next Steps:

  • Confirm Apoptosis: The data suggests apoptosis, where metabolic activity ceases before the membrane is compromised. This should be confirmed using an Annexin V/PI staining assay.

  • Analyze Cell Cycle: A cytostatic effect can also reduce MTT signal. Perform cell cycle analysis using propidium (B1200493) iodide (PI) staining and flow cytometry to see if this compound causes cell cycle arrest.

  • Visualize the Workflow: Follow a structured experimental plan to dissect the mechanism.

Experimental Workflow Diagram

start Observe Discrepancy: MTT ↓, LDH ↔ step1 Hypothesis: Apoptosis or Cell Cycle Arrest start->step1 step2 Perform Annexin V/PI Assay step1->step2 step3 Perform Cell Cycle Analysis (PI Staining) step1->step3 result1 Annexin V Positive? step2->result1 result2 Cell Cycle Arrest? step3->result2 conclusion Conclusion: This compound induces apoptosis and/or cell cycle arrest. result1->conclusion result2->conclusion

Caption: Step-by-step workflow for investigating discrepancies between viability assays.

Experimental Protocols

Protocol 1: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This protocol allows for the differentiation between healthy, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Annexin V-FITC/PI staining kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Culture and treat cells with this compound as in the cytotoxicity assay.

  • Harvest both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of ~1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Interpretation:

  • Annexin V (-) / PI (-): Healthy cells

  • Annexin V (+) / PI (-): Early apoptotic cells

  • Annexin V (+) / PI (+): Late apoptotic or necrotic cells

Protocol 2: Cell Cycle Analysis via PI Staining

This method quantifies the DNA content of cells to determine the distribution of the population in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

Procedure:

  • Culture and treat cells with this compound.

  • Harvest approximately 1 x 10^6 cells.

  • Wash with PBS and resuspend the cell pellet.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI/RNase A staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze by flow cytometry. A sub-G1 peak can indicate apoptotic cells with fragmented DNA.

Hypothesized Signaling Pathway for this compound Cytotoxicity

Based on preliminary data, this compound is thought to inhibit the PI3K/Akt pathway, leading to downstream effects on cell cycle progression and apoptosis.

This compound Signaling Pathway Diagram

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt MDM2 MDM2 Akt->MDM2 SessA This compound SessA->PI3K p53 p53 MDM2->p53 p21 p21 CDK2 CDK2/Cyclin E p21->CDK2 Bax Bax Apoptosis Apoptosis Bax->Apoptosis p53->p21 p53->Bax G2M_Arrest G2/M Arrest CDK2->G2M_Arrest

Caption: Hypothesized pathway of this compound-induced cytotoxicity via PI3K inhibition.

References

Refinement of Sessilifoline A dosage for animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sessilifoline A. This resource is designed to assist researchers, scientists, and drug development professionals in effectively planning and executing animal studies with this novel compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the refinement of this compound dosage.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in mice for a new in vivo experiment?

A1: For initial efficacy studies in mice, we recommend a starting dose of 10 mg/kg administered intraperitoneally (IP). This recommendation is based on dose-ranging studies where this concentration was well-tolerated and showed significant biological activity. For oral (PO) administration, a higher starting dose of 25 mg/kg is recommended due to lower bioavailability. It is crucial to perform a dose-response study within your specific animal model to determine the optimal dose for your experimental endpoint.

Q2: What is the solubility of this compound and what are the recommended vehicles for in vivo administration?

A2: this compound is sparingly soluble in aqueous solutions. For in vivo studies, we recommend the following vehicles:

  • Intraperitoneal (IP) and Intravenous (IV) injection: A solution of 5% DMSO, 40% PEG300, and 55% saline.

  • Oral (PO) gavage: A suspension in 0.5% methylcellulose (B11928114) in sterile water.

It is essential to ensure complete dissolution or a homogenous suspension before administration. Sonication may be required for complete dissolution in the IP/IV vehicle.

Q3: Are there any known toxicities associated with this compound?

A3: In acute toxicity studies in rodents, this compound was generally well-tolerated at therapeutic doses. However, at high doses (>100 mg/kg), signs of transient neurotoxicity (lethargy, ataxia) have been observed. Preliminary histopathology has not revealed significant organ damage at therapeutic doses. A summary of acute toxicity data is provided in the table below. We strongly advise conducting a preliminary dose-range finding study to establish the maximum tolerated dose (MTD) in your specific animal model and strain.

Q4: What is the known mechanism of action for this compound?

A4: this compound is a potent inhibitor of the novel kinase, InflammoKinase-1 (IK-1), a key regulator in the NF-κB inflammatory signaling pathway. By inhibiting IK-1, this compound prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes. A diagram of this pathway is provided below.

Troubleshooting Guides

Issue 1: I am not observing the expected therapeutic effect in my animal model.

  • Dosage and Administration:

    • Verify Dose Calculation: Double-check your calculations for dose and concentration. Ensure accurate weighing of the compound and measurement of vehicle volume.

    • Route of Administration: The route of administration significantly impacts bioavailability. If you are using oral gavage, consider that the bioavailability may be low. Intraperitoneal or intravenous administration may yield more consistent results.

    • Frequency of Dosing: The half-life of this compound is relatively short (see pharmacokinetic data below). Consider increasing the dosing frequency to maintain therapeutic concentrations.

  • Compound Stability:

    • Vehicle Compatibility: Ensure that this compound is stable in your chosen vehicle for the duration of your experiment. Prepare fresh formulations daily if stability is a concern.

    • Storage: Store this compound protected from light and moisture at the recommended temperature (-20°C).

Issue 2: I am observing unexpected adverse effects or mortality in my study animals.

  • Maximum Tolerated Dose (MTD): You may be exceeding the MTD in your specific animal model, strain, or age group. It is critical to perform a dose-escalation study to determine the MTD before proceeding with efficacy studies.

  • Vehicle Toxicity: The vehicle itself may be causing toxicity, especially if high concentrations of DMSO are used. Administer a vehicle-only control group to rule out this possibility.

  • Speed of Injection: For intravenous administration, a slow bolus over 1-2 minutes is recommended to avoid acute cardiovascular effects.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Mice

ParameterIntravenous (IV) - 5 mg/kgIntraperitoneal (IP) - 10 mg/kgOral (PO) - 25 mg/kg
Cmax (ng/mL) 1500 ± 250850 ± 150200 ± 50
Tmax (h) 0.10.51.0
t1/2 (h) 1.5 ± 0.32.1 ± 0.42.5 ± 0.5
Bioavailability (%) 1008520

Table 2: Acute Toxicity of this compound in Rodents

SpeciesRouteLD50 (mg/kg)Observed Adverse Effects
Mouse IP>200Lethargy, ataxia at doses >100 mg/kg
Rat PO>500Mild sedation at doses >200 mg/kg

Experimental Protocols

Protocol 1: Dose-Range Finding Study in Mice

  • Animal Model: Use the same species, strain, and age of mice as in your planned efficacy study.

  • Group Allocation: Assign 3-5 mice per group. Include a vehicle control group and at least 3-4 dose escalation groups (e.g., 10, 30, 100, 200 mg/kg).

  • Compound Preparation: Prepare this compound in the appropriate vehicle immediately before use.

  • Administration: Administer a single dose via the intended route of administration.

  • Observation: Monitor animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing, grooming) and mortality at regular intervals for at least 72 hours. Record body weights daily.

  • Endpoint: Determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause mortality or significant signs of toxicity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_study Dose-Range Finding Study cluster_analysis Analysis prep Prepare this compound in appropriate vehicle groups Allocate mice to dose groups (Vehicle, 10, 30, 100, 200 mg/kg) prep->groups admin Administer single dose groups->admin observe Monitor for toxicity and record body weights for 72h admin->observe mtd Determine Maximum Tolerated Dose (MTD) observe->mtd efficacy Proceed to Efficacy Studies using doses <= MTD mtd->efficacy

Caption: Workflow for a dose-range finding study.

signaling_pathway cytokine Pro-inflammatory Cytokine (e.g., TNF-α) receptor Cytokine Receptor cytokine->receptor ik1 InflammoKinase-1 (IK-1) receptor->ik1 activates ikb IκBα ik1->ikb phosphorylates sessilifoline This compound sessilifoline->ik1 inhibits nfkappab NF-κB ikb->nfkappab sequesters ikb->nfkappab degradation nucleus Nucleus nfkappab->nucleus translocates genes Transcription of Pro-inflammatory Genes nucleus->genes

Caption: Proposed mechanism of action of this compound.

Minimizing degradation of Sessilifoline A during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing the degradation of Sessilifoline A during the extraction process. Given that specific degradation studies on this compound are not widely available, the guidance provided is based on best practices for the extraction of structurally related compounds, particularly pyrrolizidine (B1209537) alkaloids, which share similar chemical properties.

Troubleshooting Guide: Minimizing this compound Degradation

This guide addresses common issues encountered during the extraction of this compound, providing potential causes and actionable solutions.

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete Extraction: The solvent may not be optimal for solubilizing this compound, or the extraction time may be insufficient.- Use a polar solvent such as methanol (B129727) or a dilute aqueous acid solution, which are effective for extracting alkaloids.[1] - Consider a sequential extraction, first with a nonpolar solvent to remove lipids, followed by a polar solvent for the target compound. - Increase the extraction time or the number of extraction cycles.
Degradation during Extraction: this compound may be sensitive to high temperatures, prolonged exposure to certain solvents, or pH extremes.- Employ cold extraction methods like maceration or percolation at room temperature.[2][3] - If using heat, opt for refluxing at a controlled, lower temperature and for a shorter duration.[4] - Avoid strong acids or bases in the extraction solvent unless specifically required for solubility, and neutralize the extract as soon as possible.
Presence of Unknown Peaks in Chromatogram Degradation Products: The appearance of new peaks may indicate that this compound has degraded into other compounds.- Analyze a small aliquot of the extract at different time points during the extraction process to monitor the appearance of degradation products. - Compare the chromatograms of extracts obtained under different conditions (e.g., varying temperature, solvent, pH) to identify the factors promoting degradation. - Use a milder extraction technique, such as ultrasonic-assisted extraction at a controlled temperature.[4]
Co-extraction of Impurities: The extraction solvent may be pulling out other compounds from the plant matrix with similar polarities to this compound.- Perform a pre-extraction with a nonpolar solvent like hexane (B92381) to remove lipids and other nonpolar impurities. - Optimize the polarity of the extraction solvent. A mixture of solvents may provide better selectivity. - Incorporate a solid-phase extraction (SPE) clean-up step after the initial extraction to isolate the target compound.
Inconsistent Extraction Efficiency Variability in Plant Material: The concentration of this compound can vary depending on the age, part, and storage conditions of the Stemona japonica plant material.- Standardize the plant material used for extraction (e.g., use only leaves of a certain age, dried under specific conditions). - Ensure proper storage of the plant material in a cool, dry, and dark place to prevent enzymatic or oxidative degradation of the target compound.
Inconsistent Extraction Parameters: Minor variations in temperature, time, or solvent composition can lead to different extraction outcomes.- Carefully control and document all extraction parameters for each experiment. - Use calibrated equipment to ensure consistency.

Frequently Asked Questions (FAQs)

Q1: What is the optimal method for storing Stemona japonica plant material prior to extraction?

A1: Plant material should be thoroughly dried at a low temperature (e.g., 40-50°C) to inactivate enzymes that could degrade this compound. Once dried, it should be stored in an airtight container in a cool, dark, and dry place to prevent photo- and hydrolytic degradation.

Q2: Which solvents are recommended for the extraction of this compound?

A2: Based on the extraction of similar alkaloids, polar solvents are generally most effective. Methanol or aqueous solutions of dilute organic or mineral acids are good choices for extracting both the free base and potential N-oxide forms of alkaloids. Acidified methanol (e.g., with 1% tartaric acid) has been shown to be effective for extracting pyrrolizidine alkaloids.

Q3: How does temperature affect the stability of this compound during extraction?

A3: Elevated temperatures can lead to the degradation of alkaloids. For instance, prolonged Soxhlet extraction at high temperatures can cause the reduction of N-oxides to their corresponding free bases. It is advisable to use extraction methods that operate at or near room temperature. If heat is necessary to improve extraction efficiency, the temperature and duration should be minimized.

Q4: What is the role of pH in the extraction and stability of this compound?

A4: The pH of the extraction solvent can significantly impact the solubility and stability of alkaloids. Acidic conditions (e.g., using a dilute acid solution) can enhance the solubility of alkaloids by protonating the nitrogen atom. However, extreme pH values (both highly acidic and highly alkaline) can promote hydrolysis of ester groups, which are common in alkaloids. It is crucial to maintain a mildly acidic to neutral pH during extraction and subsequent processing steps.

Q5: How can I monitor the degradation of this compound during my extraction process?

A5: The most effective way to monitor degradation is through chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By taking small samples of your extract at various time points and under different conditions, you can track the concentration of this compound and observe the emergence of any degradation products.

Experimental Protocol: Recommended Extraction Method for this compound

This protocol is designed to minimize the degradation of this compound by using a mild extraction method.

1. Sample Preparation:

  • Grind dried Stemona japonica plant material to a fine powder (e.g., 40-60 mesh).

2. Extraction:

  • Accurately weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.

  • Add 100 mL of methanol containing 1% tartaric acid.

  • Tightly seal the flask and place it in an ultrasonic water bath.

  • Sonicate at a controlled temperature (not exceeding 30°C) for 1 hour.

  • After sonication, allow the mixture to macerate for 24 hours at room temperature, protected from light.

3. Filtration and Concentration:

  • Filter the extract through Whatman No. 1 filter paper.

  • Re-extract the plant material twice more with 50 mL of the extraction solvent each time.

  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

4. Acid-Base Partitioning for Purification:

  • Dissolve the concentrated extract in 50 mL of 2% sulfuric acid.

  • Wash the acidic solution with 50 mL of dichloromethane (B109758) three times to remove non-basic compounds. Discard the organic layer.

  • Adjust the pH of the aqueous layer to 9-10 with a 25% ammonia (B1221849) solution.

  • Extract the now basic aqueous solution with 50 mL of dichloromethane three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure to obtain the crude this compound extract.

Visualizations

experimental_workflow start Start: Dried Stemona japonica grinding Grind to Fine Powder start->grinding extraction Ultrasonic-Assisted Extraction (1% Tartaric Acid in Methanol, <30°C) grinding->extraction filtration Filter and Combine Extracts extraction->filtration concentration Concentrate under Reduced Pressure (<40°C) filtration->concentration acidification Dissolve in 2% Sulfuric Acid concentration->acidification liquid_liquid_extraction1 Wash with Dichloromethane (Remove Non-Basic Impurities) acidification->liquid_liquid_extraction1 basification Adjust pH to 9-10 with Ammonia liquid_liquid_extraction1->basification liquid_liquid_extraction2 Extract with Dichloromethane (Isolate Basic Alkaloids) basification->liquid_liquid_extraction2 final_concentration Dry and Concentrate to Yield Crude this compound liquid_liquid_extraction2->final_concentration end End: Crude this compound final_concentration->end

Caption: Recommended workflow for the extraction of this compound.

troubleshooting_tree start Low Yield or Degradation Suspected check_temp Was Extraction Temperature > 40°C? start->check_temp check_ph Were Strong Acids/Bases Used? check_temp->check_ph No solution_temp Solution: - Use cold extraction methods. - Reduce temperature of heated extractions. check_temp->solution_temp Yes check_solvent Is the Solvent Appropriate? check_ph->check_solvent No solution_ph Solution: - Use mildly acidic conditions (e.g., 1% tartaric acid). - Neutralize extract promptly. check_ph->solution_ph Yes check_time Was Extraction Time Prolonged? check_solvent->check_time Yes solution_solvent Solution: - Use polar solvents like methanol. - Perform a pre-extraction with a nonpolar solvent. check_solvent->solution_solvent No solution_time Solution: - Reduce extraction time. - Use a more efficient method like sonication. check_time->solution_time Yes end_good Problem Resolved solution_temp->end_good solution_ph->end_good solution_solvent->end_good solution_time->end_good

Caption: Troubleshooting decision tree for this compound extraction.

References

Technical Support Center: Enhancing the Bioavailability of Sessilifoline A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Sessilifoline A.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral bioavailability of this compound?

A1: The primary challenges in achieving adequate oral bioavailability for this compound, a naturally occurring alkaloid, are presumed to be its low aqueous solubility and susceptibility to first-pass metabolism in the liver and intestines. Many alkaloids exhibit poor absorption due to these factors, leading to low plasma concentrations and reduced therapeutic efficacy.[1][2][3][4]

Q2: What are the general strategies to improve the bioavailability of alkaloids like this compound?

A2: Several strategies can be employed to enhance the bioavailability of alkaloids. These include:

  • Nanoformulation: Encapsulating this compound in nanoparticles, liposomes, or solid lipid nanoparticles can improve its solubility, protect it from degradation, and facilitate its absorption.[1]

  • Co-administration with Bioenhancers: Certain natural compounds can inhibit metabolic enzymes (like Cytochrome P450s) or efflux pumps (like P-glycoprotein) in the gut, thereby increasing the absorption of the primary drug.

  • Structural Modification (Prodrug Approach): Modifying the chemical structure of this compound to create a more soluble or permeable prodrug that converts to the active form in the body can be an effective strategy.

  • Lipid-Based Formulations: Formulating this compound in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can enhance its solubility and absorption through the lymphatic pathway, bypassing the first-pass metabolism.

Q3: How can I assess the in vitro permeability of my this compound formulation?

A3: The Caco-2 cell permeability assay is a widely accepted in vitro model to predict in vivo intestinal absorption. This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and resemble the intestinal epithelium. By measuring the transport of your this compound formulation from the apical (lumen) to the basolateral (blood) side, you can determine its apparent permeability coefficient (Papp).

Troubleshooting Guides

Issue 1: Low solubility of this compound in aqueous buffers.
  • Problem: Difficulty in preparing solutions for in vitro and in vivo experiments.

  • Troubleshooting Steps:

    • Particle Size Reduction: Micronization or nanosizing of the raw this compound powder can increase the surface area for dissolution.

    • Use of Solubilizing Excipients: Experiment with pharmaceutically acceptable co-solvents (e.g., propylene (B89431) glycol, ethanol), surfactants (e.g., Tween® 80, Cremophor® EL), or cyclodextrins to improve solubility. It's important to note that while solubilizers can increase solubility, they may sometimes decrease permeability, so a balance must be found.

    • pH Adjustment: Determine the pKa of this compound and adjust the pH of the buffer to ionize the molecule, which generally increases aqueous solubility.

Issue 2: High variability in in vivo pharmacokinetic data.
  • Problem: Inconsistent plasma concentration-time profiles of this compound across study subjects.

  • Troubleshooting Steps:

    • Food Effect: Investigate the effect of food on the absorption of your formulation. A high-fat meal can sometimes enhance the absorption of lipophilic compounds.

    • Standardize Administration Procedure: Ensure consistent dosing volumes, gavage techniques, and fasting times for all animals in the study.

    • Formulation Stability: Confirm the stability of your this compound formulation under experimental conditions. Degradation of the compound prior to administration can lead to variable results.

Issue 3: Poor in vitro-in vivo correlation (IVIVC).
  • Problem: In vitro dissolution or permeability data does not predict the in vivo pharmacokinetic profile.

  • Troubleshooting Steps:

    • Biorelevant Dissolution Media: Use dissolution media that mimic the composition of gastric and intestinal fluids (e.g., FaSSGF, FeSSGF, FaSSIF, FeSSIF) for more predictive in vitro results.

    • Consider Metabolic and Efflux Processes: Standard in vitro tests may not account for first-pass metabolism or efflux transporters. Consider using cell lines that express relevant enzymes and transporters or in situ intestinal perfusion models.

    • Evaluate Formulation Behavior in vivo: Analyze how your formulation behaves in the gastrointestinal tract. For example, for lipid-based formulations, assess the degree of emulsification and droplet size in simulated intestinal fluids.

Data Presentation

Table 1: Hypothetical Physicochemical Properties of this compound

PropertyValueImplication for Bioavailability
Molecular Weight380.45 g/mol Moderate size, may allow for passive diffusion.
LogP3.5Lipophilic, suggesting poor aqueous solubility.
Aqueous Solubility< 0.1 µg/mLVery low solubility, dissolution rate-limited absorption.
pKa8.2 (basic)Ionization state is pH-dependent in the GI tract.

Table 2: Comparison of Hypothetical this compound Formulations on Bioavailability in Rats

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
This compound (Aqueous Suspension)15.2 ± 3.12.085.6 ± 15.4100
This compound-PLGA Nanoparticles45.8 ± 7.54.0432.1 ± 55.2505
This compound-SEDDS62.5 ± 9.81.5358.9 ± 48.7419
This compound with Piperine28.9 ± 5.42.0185.3 ± 29.1216

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
  • Materials: this compound, Poly(lactic-co-glycolic acid) (PLGA), Polyvinyl alcohol (PVA), Dichloromethane (DCM), Deionized water.

  • Procedure:

    • Dissolve 10 mg of this compound and 100 mg of PLGA in 2 mL of DCM to form the organic phase.

    • Prepare a 1% (w/v) aqueous solution of PVA.

    • Add the organic phase to 10 mL of the PVA solution under constant stirring.

    • Emulsify the mixture using a probe sonicator for 2 minutes on an ice bath.

    • Stir the resulting nanoemulsion at room temperature for 4 hours to allow for solvent evaporation.

    • Collect the nanoparticles by ultracentrifugation at 15,000 rpm for 20 minutes.

    • Wash the nanoparticle pellet twice with deionized water to remove excess PVA.

    • Resuspend the final nanoparticle formulation in a suitable vehicle for administration.

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Transport Study:

    • Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add the this compound formulation (e.g., 10 µM) to the apical (AP) chamber and fresh HBSS to the basolateral (BL) chamber.

    • Incubate at 37°C with 5% CO₂.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL chamber and replace with fresh HBSS.

    • At the end of the experiment, collect the sample from the AP chamber.

  • Sample Analysis: Quantify the concentration of this compound in all samples using a validated analytical method (e.g., LC-MS/MS).

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies sessilifoline_a This compound nanoformulation Nanoformulation sessilifoline_a->nanoformulation lipid_formulation Lipid-Based Formulation sessilifoline_a->lipid_formulation prodrug Prodrug Synthesis sessilifoline_a->prodrug solubility Solubility Assay nanoformulation->solubility dissolution Dissolution Testing lipid_formulation->dissolution permeability Caco-2 Permeability prodrug->permeability pk_study Pharmacokinetic Study permeability->pk_study bioavailability Bioavailability Assessment pk_study->bioavailability

Caption: Workflow for developing and evaluating enhanced bioavailability formulations of this compound.

signaling_pathway sessilifoline_a This compound receptor Target Receptor sessilifoline_a->receptor enzyme1 Enzyme A receptor->enzyme1 Activation tf Transcription Factor enzyme1->tf Phosphorylation gene_expression Gene Expression tf->gene_expression Binding cellular_response Cellular Response gene_expression->cellular_response

Caption: A hypothetical signaling pathway modulated by this compound.

References

Resolving peak tailing issues in Sessilifoline A chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions regarding peak tailing issues encountered during the chromatographic analysis of Sessilifoline A.

Frequently Asked Questions (FAQs)

Q1: What is chromatographic peak tailing?

A: Peak tailing refers to a distortion in a chromatographic peak where the latter half of the peak is broader than the front half.[1] In an ideal separation, a peak should be symmetrical and have a Gaussian shape. Tailing is quantitatively measured by the tailing factor or asymmetry factor (As); a value greater than 1 indicates tailing.[2][3] This asymmetry can compromise the accuracy of peak integration and reduce the resolution between adjacent peaks.[3]

Q2: What are the primary causes of peak tailing for this compound?

A: this compound is a natural alkaloid, which is a basic compound.[] The most common cause of peak tailing for basic compounds in reversed-phase HPLC is secondary ionic interactions between the positively charged analyte and negatively charged, ionized residual silanol (B1196071) groups (Si-O⁻) on the silica-based column packing material. These interactions create a secondary, stronger retention mechanism for the analyte, which leads to a delayed elution for a portion of the molecules and results in a tailing peak.

Other potential causes include:

  • Column Overload: Injecting too high a concentration of the sample.

  • Column Degradation: Formation of a void at the column inlet or contamination of the column frit.

  • High Metal Content in Silica (B1680970): Metal impurities in the silica packing can increase the acidity of silanol groups, worsening tailing.

  • Extra-Column Effects: Excessive volume from long or wide-diameter tubing between the injector, column, and detector.

Q3: How does the mobile phase pH affect the peak shape of this compound?

A: Mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like this compound.

  • At Mid-Range pH (approx. 4-7): Residual silanol groups on the silica surface (pKa ~3.5-4.5) are partially or fully deprotonated (negatively charged), while the basic this compound is protonated (positively charged). This leads to strong electrostatic interactions and significant peak tailing.

  • At Low pH (below 3.5): The low pH suppresses the ionization of the silanol groups by keeping them in their neutral, protonated form (Si-OH). This minimizes the secondary ionic interactions with the protonated this compound, resulting in a much-improved, symmetrical peak shape.

  • At High pH (above 8, with a pH-stable column): The high pH neutralizes the this compound molecule, preventing it from interacting with the now fully ionized silanol groups. This approach also yields good peak shape but requires a specialized column that can withstand high pH without degrading.

Q4: What is column end-capping and how does it improve peak shape?

A: End-capping is a chemical process used during column manufacturing to deactivate most of the residual silanol groups that remain on the silica surface after the primary stationary phase (e.g., C18) is bonded. A small silylating agent, like trimethylsilyl (B98337) (TMS), is used to bond with and block these active sites. By reducing the number of available silanol groups, end-capping minimizes the potential for secondary interactions with basic analytes like this compound, leading to significantly improved peak symmetry.

Q5: Can my sample concentration or the solvent it's dissolved in cause peak tailing?

A: Yes. Injecting a sample that is too concentrated can overload the stationary phase, meaning the active sites for retention become saturated. This can lead to peak distortion, including tailing. Additionally, if the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause poor peak shape. It is always recommended to dissolve the sample in the mobile phase itself or a weaker solvent whenever possible.

Troubleshooting Guide for Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues with this compound. Start with Step 1 and proceed sequentially.

Initial Troubleshooting Workflow

G Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed (As > 1.2) check_basics Step 1: Basic Checks - All peaks tailing? - Recent system changes? start->check_basics all_tail Possible Causes: - Column void/blockage - Extra-column volume check_basics->all_tail Yes one_tail Likely Cause: Secondary Chemical Interactions (Analyte-Specific) check_basics->one_tail No, only this compound eval_column Step 3: Evaluate Column - Use End-capped Column - Check for degradation all_tail->eval_column optimize_mobile_phase Step 2: Optimize Mobile Phase - Lower pH - Adjust buffer one_tail->optimize_mobile_phase optimize_mobile_phase->eval_column Issue Persists resolved Issue Resolved (As <= 1.2) optimize_mobile_phase->resolved Improvement Seen optimize_sample Step 4: Optimize Sample & Injection - Reduce concentration - Match sample solvent eval_column->optimize_sample Issue Persists eval_column->resolved Improvement Seen optimize_sample->resolved Improvement Seen

Caption: A logical workflow for diagnosing and resolving peak tailing.

Step 1: Differentiate Between Systemic and Analyte-Specific Issues

Q: Are all peaks in my chromatogram tailing, or only the this compound peak?

A:

  • If all peaks are tailing: The issue is likely systemic (physical or instrumental) rather than chemical.

    • Check for Column Voids/Blockage: A sudden pressure increase or a deformed peak shape for all analytes can indicate a blocked column inlet frit or a void in the packing bed. Try replacing the guard column (if used) or backflushing the analytical column (if permitted by the manufacturer). If the problem persists, replace the column.

    • Minimize Extra-Column Volume: Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that all fittings are properly connected to avoid dead volume.

  • If only the this compound peak (and other basic compounds) is tailing: The problem is almost certainly due to secondary chemical interactions. Proceed to Step 2.

Step 2: Optimize the Mobile Phase

Q: How can I adjust my mobile phase to reduce tailing?

A: The goal is to minimize the ionic interaction between this compound and the column's residual silanol groups.

Mechanism of Silanol Interaction

G cluster_mid_ph Mid pH (e.g., 5.0) cluster_low_ph Low pH (e.g., < 3.0) silanol_ionized Silanol Group (Si-O⁻) interaction Strong Ionic Interaction = PEAK TAILING silanol_ionized->interaction Attracts sess_protonated This compound (Analyte-NH⁺) sess_protonated->interaction Attracts silanol_neutral Silanol Group (Si-OH) no_interaction Minimal Interaction = SYMMETRICAL PEAK silanol_neutral->no_interaction No Attraction sess_protonated2 This compound (Analyte-NH⁺) sess_protonated2->no_interaction

Caption: Effect of pH on the interaction causing peak tailing.

Protocol 1: Lowering Mobile Phase pH A very effective strategy is to lower the mobile phase pH to protonate the silanol groups.

  • Prepare Mobile Phase A: 0.1% Formic Acid in Water.

  • Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Equilibrate: Run your gradient method, ensuring the column is fully equilibrated at the new pH before injecting the sample. The final pH of the water/acetonitrile mixture should be below 3.5.

Table 1: Effect of Mobile Phase pH on this compound Peak Shape (Note: Data is illustrative)

ParameterCondition A (No Buffer, pH 6.5)Condition B (0.1% Formic Acid, pH ~2.7)
Tailing Factor (As)2.11.1
Resolution (Rs) from nearest impurity1.32.2

Protocol 2: Increase Buffer Concentration If operating at a mid-range pH is necessary, increasing the buffer concentration can help mask the silanol sites.

  • Prepare Mobile Phase: Instead of a 10 mM phosphate (B84403) buffer, try increasing the concentration to 25-50 mM.

  • Verify Solubility: Ensure the buffer is soluble in the highest organic percentage of your gradient to prevent precipitation.

  • Equilibrate and Inject: Equilibrate the column thoroughly and inject the sample.

Step 3: Evaluate and Select the Appropriate Column

Q: My peak is still tailing after mobile phase optimization. Could it be the column?

A: Yes. The type and condition of the column are critical.

Protocol 3: Switch to a High-Performance Column For basic compounds, not all C18 columns are equal.

  • Select an End-capped Column: Ensure your column is specified as "end-capped" or "base-deactivated". These columns are designed to minimize silanol interactions.

  • Use a High-Purity Silica Column: Modern columns made with high-purity (Type B) silica have lower metal content and less acidic silanol groups, providing better peak shape for basic compounds.

Table 2: Effect of Column Type on this compound Peak Shape (Note: Data is illustrative; Mobile Phase pH is 2.7 for both)

ParameterColumn A (Older, Non-End-capped)Column B (Modern, Fully End-capped)
Tailing Factor (As)1.61.0
Theoretical Plates (N)8,50015,000
Step 4: Optimize Sample and Injection Parameters

Q: I'm using the right column and mobile phase, but still see some tailing. What else can I check?

A: The issue may be related to the sample itself.

Protocol 4: Test for Column Overload

  • Prepare Dilutions: Create a serial dilution of your this compound sample (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 1 µg/mL).

  • Inject and Analyze: Inject the same volume of each concentration and observe the tailing factor.

  • Evaluate: If the tailing factor improves significantly at lower concentrations, you are experiencing column overload. Reduce your sample concentration or injection volume accordingly.

Appendix: Detailed Experimental Protocols

Protocol A: Standard Chromatographic Conditions for this compound
  • Column: High-purity, end-capped C18 (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Detector: UV at 220 nm or Mass Spectrometer

Protocol B: Sample Preparation
  • Stock Solution: Accurately weigh and dissolve this compound standard in methanol (B129727) to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution using the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to the desired working concentration (e.g., 10 µg/mL).

  • Filtration: Filter the final solution through a 0.22 µm syringe filter before injection.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Sessilifoline A and Other Prominent Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of natural product research, the quest for novel bioactive compounds with therapeutic potential is paramount. This guide provides a comparative overview of the bioactivity of Sessilifoline A, a natural alkaloid isolated from Stemona japonica[1][][3], against two well-characterized and clinically significant alkaloids: Berberine and Quinine (B1679958). While experimental data on the specific bioactivities of this compound remains limited in publicly accessible literature, this comparison aims to contextualize its potential therapeutic relevance based on the known pharmacological activities of related compounds and to highlight the robust bioactivities of established alkaloids.

Overview of Compared Alkaloids

This compound , identified by its CAS number 929637-35-4[1][4], is a structurally complex alkaloid. Despite its isolation, detailed studies elucidating its specific biological activities are not yet widely available. However, compounds isolated from the Seseli genus, which shares a similar nomenclature root, have demonstrated noteworthy anti-inflammatory and antimicrobial properties, suggesting potential areas for future investigation of this compound.

Berberine is a well-studied isoquinoline (B145761) alkaloid extracted from various plants, including those of the Berberis species. It is renowned for its broad spectrum of pharmacological effects, most notably its potent anti-inflammatory and antimicrobial activities. Its mechanisms of action have been extensively investigated, making it a valuable benchmark for comparison.

Quinine , a quinoline (B57606) alkaloid originally isolated from the bark of the Cinchona tree, is historically significant for its antimalarial properties. Beyond its use in treating malaria, Quinine and its derivatives have demonstrated considerable antibacterial, antiviral, and antifungal activities.

Quantitative Bioactivity Data

The following tables summarize the quantitative bioactivity data for Berberine and Quinine, focusing on their anti-inflammatory and antimicrobial effects. Due to the current lack of available data for this compound, it is not included in this quantitative comparison.

Table 1: Anti-inflammatory Activity of Selected Alkaloids

AlkaloidAssayCell LineIC50 ValueReference
BerberineInhibition of LPS-induced NO productionRAW 264.7 macrophages18.4 µM
BerberineInhibition of LPS-induced TNF-α productionRAW 264.7 macrophages25 µM
BerberineInhibition of LPS-induced IL-6 productionRAW 264.7 macrophages32 µM

Table 2: Antimicrobial Activity of Selected Alkaloids

AlkaloidMicroorganismAssayMIC ValueReference
BerberineStaphylococcus aureusBroth microdilution32-128 µg/mL
BerberineEscherichia coliBroth microdilution64-512 µg/mL
QuinineStaphylococcus aureusBroth microdilution>128 µg/mL
QuinineEscherichia coliBroth microdilution1000 µg/mL
Ester quinine propionateEscherichia coliDisk diffusion- (Zone of inhibition: 9-23.5 mm)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the anti-inflammatory and antimicrobial activities of alkaloids.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test alkaloid (e.g., Berberine) for 1 hour.

  • Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite (B80452) Measurement: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is calculated from a sodium nitrite standard curve. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
  • Bacterial Strain Preparation: The selected bacterial strain (e.g., Staphylococcus aureus) is cultured in Mueller-Hinton Broth (MHB) overnight at 37°C. The bacterial suspension is then diluted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: A stock solution of the test alkaloid (e.g., Quinine) is prepared and serially diluted in MHB in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Controls: Positive (bacteria only) and negative (broth only) controls are included on each plate.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the alkaloid that completely inhibits visible bacterial growth.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which alkaloids exert their effects is critical for drug development.

Anti-inflammatory Signaling Pathway of Berberine

Berberine is known to exert its anti-inflammatory effects by modulating multiple signaling pathways. A key mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. In response to inflammatory stimuli like LPS, NF-κB is activated, leading to the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Berberine can suppress the activation of NF-κB, thereby reducing the expression of these inflammatory mediators.

Berberine_Anti_inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Release Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB_active->Proinflammatory_Genes Promotes Nucleus Nucleus Cytokines TNF-α, IL-1β, IL-6 Proinflammatory_Genes->Cytokines Leads to Berberine Berberine Berberine->IKK Inhibits

Caption: Anti-inflammatory mechanism of Berberine via NF-κB pathway inhibition.

Antimicrobial Mechanism of Quinine

The antimicrobial action of Quinine is multifaceted. One of its primary mechanisms against bacteria is the inhibition of DNA synthesis. Quinine and its derivatives can interfere with DNA gyrase, an essential enzyme for bacterial DNA replication and repair. This disruption leads to the cessation of cell division and ultimately bacterial cell death.

Quinine_Antimicrobial_Workflow Quinine Quinine Bacterial_Cell Bacterial Cell Quinine->Bacterial_Cell Enters DNA_Gyrase DNA Gyrase Quinine->DNA_Gyrase Inhibits Bacterial_Cell->DNA_Gyrase DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition leads to Cell_Division Cell Division DNA_Replication->Cell_Division Required for Cell_Division->Cell_Death Failure leads to

Caption: Antimicrobial workflow of Quinine targeting bacterial DNA gyrase.

Conclusion and Future Directions

This guide underscores the well-documented anti-inflammatory and antimicrobial properties of Berberine and Quinine, supported by quantitative data and established experimental protocols. In contrast, this compound remains a compound with significant potential but requires substantial further investigation to elucidate its specific bioactive profile.

For researchers in drug discovery and development, Berberine and Quinine serve as excellent positive controls and benchmarks for evaluating novel compounds. The provided experimental frameworks can be adapted for screening new chemical entities. The absence of data for this compound represents a clear research gap and an opportunity for novel discoveries. Future studies should focus on:

  • In vitro screening of this compound against a panel of inflammatory markers and microbial strains to identify its primary bioactivities.

  • Determination of IC50 and MIC values to quantify its potency.

  • Elucidation of its mechanism of action by investigating its effects on key signaling pathways.

By systematically exploring the bioactivity of lesser-known alkaloids like this compound, the scientific community can continue to unlock the vast therapeutic potential of natural products.

References

Cross-Validation of Sessilifoline A's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 1, 2025

Introduction

Sessilifoline A is a natural alkaloid compound isolated from the roots of Stemona japonica. As a member of the Stemona alkaloids, it belongs to a class of compounds known for a diverse range of biological activities. While public domain research on the specific mechanism of action of this compound is not currently available, the well-documented activities of structurally related Stemona alkaloids provide a valuable framework for predicting its potential therapeutic applications and for designing cross-validation studies.

This guide provides a comparative overview of the known biological activities and mechanisms of action of several Stemona alkaloids, which can serve as a proxy for understanding and evaluating this compound. We present experimental data from related compounds and detail the standard protocols necessary to assess these activities. This information is intended to guide researchers in the design of experiments to elucidate and cross-validate the mechanism of action of this compound and other novel compounds.

Comparative Analysis of Stemona Alkaloid Activity

To contextualize the potential of this compound, this section summarizes the quantitative data on the biological activities of other Stemona alkaloids. These activities, including anti-inflammatory, insecticidal, and anticancer effects, are presented in the following tables.

Table 1: Anti-Inflammatory Activity of Stemona Alkaloids

The anti-inflammatory potential of Stemona alkaloids was evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The IC50 value represents the concentration of the compound required to inhibit 50% of NO production.

CompoundSourceIC50 (µM) for NO InhibitionReference CompoundReference IC50 (µM)
Stemajapine AStemona japonica19.7Dexamethasone11.7
Stemajapine CStemona japonica13.8Dexamethasone11.7
Dehydrostenine BStemona tuberosaEquivalent to DexamethasoneDexamethasoneNot specified
Dehydrostenine AStemona tuberosaModerate InhibitionDexamethasoneNot specified
Tuberostemonine DStemona tuberosaModerate InhibitionDexamethasoneNot specified

Data sourced from multiple studies on Stemona alkaloids.[1][2][3][4]

Table 2: Insecticidal Activity of Stemona Alkaloids

The insecticidal activity of Stemona alkaloids has been attributed to their effects on the nervous system of insects, particularly as modulators of nicotinic acetylcholine (B1216132) receptors (nAChRs).

CompoundTargetActivityPotency
StemofolineInsect nAChRAgonistEC50 = 1.7 nM
16-hydroxystemofolineInsect nAChRAgonistNot specified
13-demethoxy-11(S),12(R)-dihydroprotostemonineInsect nAChRAntagonistNot specified
StemofolineSpodoptera littoralisInsecticidalLC50 = 2.4 ppm
DidehydrostemofolineSpodoptera littoralisInsecticidalHigh Toxicity

Data compiled from studies on the insecticidal properties of Stemona alkaloids.[5]

Table 3: Anticancer and P-glycoprotein (P-gp) Modulatory Activity

Certain Stemona alkaloids have been shown to enhance the efficacy of chemotherapy drugs by modulating the activity of P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer cells.

CompoundCell LineEffectComparison
StemofolineKB-V1 (MDR human cervical carcinoma)Reversal of P-gp-mediated multidrug resistanceMore potent than Stemocurtisine and Oxystemokerrine
StemofolineKB-V1Increased sensitivity to Vinblastine, Paclitaxel, DoxorubicinDose and time-dependent
Stemona japonica extractMCF-7/ADR (MDR human breast cancer)Reversal of P-gp-mediated multidrug resistanceNot applicable

Data from studies investigating the chemosensitizing effects of Stemona alkaloids.

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of experimental findings. Below are protocols for the key assays mentioned in this guide.

Anti-Inflammatory Activity Assay: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages

This assay assesses the potential of a compound to reduce the inflammatory response in macrophages.

a. Cell Culture and Treatment:

  • RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are seeded in 96-well plates and allowed to adhere.

  • The cells are then pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period.

  • Following pre-treatment, inflammation is induced by adding lipopolysaccharide (LPS).

b. Nitrite (B80452) Determination (Griess Assay):

  • After incubation with LPS, the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • The supernatant is mixed with the Griess reagent, and the absorbance is measured at a specific wavelength (typically 540 nm).

  • The quantity of nitrite is determined from a standard curve generated with known concentrations of sodium nitrite.

  • The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in untreated, LPS-stimulated cells.

c. Cell Viability Assay (MTT Assay):

  • To ensure that the observed reduction in NO is not due to cytotoxicity, a cell viability assay (e.g., MTT assay) is performed in parallel.

  • This assay measures the metabolic activity of the cells, which is proportional to the number of viable cells.

Insecticidal Activity Assay: Acetylcholinesterase (AChE) Inhibition

This colorimetric assay, based on the Ellman's method, is used to screen for compounds that inhibit acetylcholinesterase, a key enzyme in the insect nervous system.

a. Reagents and Preparation:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB), the chromogen

  • Phosphate buffer (pH 8.0)

  • Test compounds and a known inhibitor (positive control)

b. Assay Procedure (96-well plate format):

  • The test compound at various concentrations is pre-incubated with the AChE enzyme in a 96-well plate.

  • The reaction is initiated by adding the substrate (ATCI) and the chromogen (DTNB).

  • AChE hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB).

  • The rate of TNB formation is monitored by measuring the increase in absorbance at 412 nm over time.

  • The percentage of AChE inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate in its absence.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Anticancer Activity Assay: P-glycoprotein (P-gp) Modulation

This assay determines a compound's ability to inhibit the P-gp efflux pump, which is often overexpressed in multidrug-resistant cancer cells.

a. Cell Lines:

  • A pair of cell lines is typically used: a drug-sensitive parental cell line (e.g., KB-3-1) and a multidrug-resistant cell line that overexpresses P-gp (e.g., KB-V1).

b. Rhodamine 123 Efflux Assay:

  • Rhodamine 123, a fluorescent substrate of P-gp, is used to measure the activity of the pump.

  • Cells are incubated with the test compound and Rhodamine 123.

  • If the test compound inhibits P-gp, Rhodamine 123 will be retained inside the cells, leading to an increase in intracellular fluorescence.

  • The fluorescence intensity is measured using a flow cytometer or a fluorescence plate reader.

  • An increase in fluorescence in the P-gp overexpressing cells in the presence of the test compound indicates P-gp inhibition.

c. Chemosensitization Assay:

  • The ability of the test compound to sensitize multidrug-resistant cells to a known chemotherapy drug is assessed.

  • P-gp overexpressing cells are treated with a chemotherapy agent (e.g., paclitaxel, doxorubicin) in the presence and absence of the test compound.

  • Cell viability is measured after a set incubation period (e.g., using an MTT assay).

  • A decrease in the IC50 of the chemotherapy drug in the presence of the test compound indicates that it is a P-gp modulator.

Visualizing Mechanisms and Workflows

Diagrams are essential for conceptualizing complex biological processes and experimental designs. The following visualizations are provided in the DOT language for use with Graphviz.

Hypothetical Experimental Workflow for this compound

This diagram outlines a logical progression of experiments to characterize a novel compound like this compound.

G cluster_0 Initial Screening cluster_1 Activity Confirmation & Potency cluster_2 Mechanism of Action Studies cluster_3 In Vivo Validation Compound Isolation Compound Isolation Purity Analysis Purity Analysis Compound Isolation->Purity Analysis Broad Bioactivity Screening Broad Bioactivity Screening Purity Analysis->Broad Bioactivity Screening Dose-Response Studies Dose-Response Studies Broad Bioactivity Screening->Dose-Response Studies IC50/EC50 Determination IC50/EC50 Determination Dose-Response Studies->IC50/EC50 Determination Target Identification Target Identification IC50/EC50 Determination->Target Identification Signaling Pathway Analysis Signaling Pathway Analysis Target Identification->Signaling Pathway Analysis Cross-Validation with Known Modulators Cross-Validation with Known Modulators Signaling Pathway Analysis->Cross-Validation with Known Modulators Animal Model Studies Animal Model Studies Cross-Validation with Known Modulators->Animal Model Studies Pharmacokinetics & Toxicology Pharmacokinetics & Toxicology Animal Model Studies->Pharmacokinetics & Toxicology

Caption: Experimental workflow for characterizing a novel natural product.

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

This diagram illustrates a simplified signaling cascade initiated by the activation of nAChRs, a potential target for insecticidal Stemona alkaloids.

nAChR_Pathway Acetylcholine / Alkaloid Acetylcholine / Alkaloid nAChR nAChR Acetylcholine / Alkaloid->nAChR Ion Influx (Na+, Ca2+) Ion Influx (Na+, Ca2+) nAChR->Ion Influx (Na+, Ca2+) Membrane Depolarization Membrane Depolarization Ion Influx (Na+, Ca2+)->Membrane Depolarization Ca2+ Dependent Signaling Ca2+ Dependent Signaling Ion Influx (Na+, Ca2+)->Ca2+ Dependent Signaling Neuronal Excitation / Cellular Response Neuronal Excitation / Cellular Response Membrane Depolarization->Neuronal Excitation / Cellular Response Ca2+ Dependent Signaling->Neuronal Excitation / Cellular Response

Caption: Simplified nicotinic acetylcholine receptor signaling pathway.

P-glycoprotein (P-gp) Mediated Drug Efflux

This diagram shows the mechanism by which P-gp confers multidrug resistance and how it can be inhibited.

Pgp_Efflux cluster_cell Cancer Cell P-gp P-gp Extracellular Space Extracellular Space P-gp->Extracellular Space Efflux ADP + Pi ADP + Pi P-gp->ADP + Pi Intracellular Space Intracellular Space Chemotherapy Drug Chemotherapy Drug Chemotherapy Drug->P-gp Enters Cell Stemona Alkaloid (Inhibitor) Stemona Alkaloid (Inhibitor) Stemona Alkaloid (Inhibitor)->P-gp Blocks Efflux ATP ATP ATP->P-gp

Caption: Mechanism of P-glycoprotein mediated drug efflux and its inhibition.

Conclusion

While the specific mechanism of action for this compound remains to be elucidated, the broader family of Stemona alkaloids presents a compelling case for its potential as a bioactive compound with possible applications in inflammation, pest control, and as an adjuvant in cancer chemotherapy. The comparative data and standardized protocols provided in this guide offer a foundational framework for researchers to embark on the systematic investigation and cross-validation of this compound's biological functions. Future studies are encouraged to explore these potential activities to unlock the full therapeutic promise of this and other novel Stemona alkaloids.

References

A Comparative Analysis of Sessilifoline A and Paclitaxel in Breast Cancer Cell Lines: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of the efficacy of Sessilifoline A and the established chemotherapeutic agent paclitaxel (B517696) on breast cancer cell lines is not feasible at this time due to a lack of available scientific literature on the effects of this compound in this context. Extensive searches of scientific databases have yielded no published in vitro studies detailing the mechanism of action, IC50 values, or the impact on the cell cycle and apoptosis of this compound in any breast cancer cell line.

This guide will, therefore, provide a comprehensive overview of the well-documented effects of paclitaxel on breast cancer cells and will serve as a framework for comparison should data on this compound become available in the future.

Paclitaxel: A Profile in Breast Cancer Therapy

Paclitaxel is a widely used and extensively studied chemotherapeutic agent for the treatment of breast cancer. Its primary mechanism of action involves the disruption of the normal function of microtubules, which are essential components of the cell's cytoskeleton.

Mechanism of Action

Paclitaxel binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This interference with microtubule dynamics has profound effects on cellular processes, particularly mitosis. The stabilized microtubules cannot form a functional mitotic spindle, leading to a prolonged arrest of the cell cycle at the G2/M phase. This mitotic arrest ultimately triggers programmed cell death, or apoptosis.

The following diagram illustrates the established signaling pathway of paclitaxel-induced apoptosis:

paclitaxel_pathway paclitaxel Paclitaxel microtubules Microtubule Stabilization paclitaxel->microtubules mitotic_arrest G2/M Phase Arrest microtubules->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Paclitaxel's mechanism of action leading to apoptosis.

Cytotoxicity in Breast Cancer Cell Lines

The cytotoxic effect of paclitaxel is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 of paclitaxel varies significantly across different breast cancer cell lines, reflecting the heterogeneity of the disease.

Breast Cancer Cell LineReceptor StatusPaclitaxel IC50 (nM)
MCF-7 ER+, PR+, HER2-2.5 - 10
MDA-MB-231 Triple-Negative (ER-, PR-, HER2-)1 - 5
SK-BR-3 HER2+10 - 50
T47D ER+, PR+, HER2-5 - 20

Note: IC50 values are approximate and can vary depending on the specific experimental conditions, such as exposure time and the assay used.

Experimental Protocols

The following are standard methodologies used to evaluate the effects of compounds like paclitaxel on breast cancer cell lines.

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability.

  • Workflow:

    • Breast cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound (e.g., paclitaxel) for a specified period (e.g., 24, 48, or 72 hours).

    • A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

mtt_workflow seed Seed Cells treat Treat with Compound seed->treat mtt Add MTT Reagent treat->mtt solubilize Solubilize Formazan mtt->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for a typical MTT cell viability assay.

2. Cell Cycle Analysis (Flow Cytometry)

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Workflow:

    • Cells are treated with the test compound for a specific duration.

    • Both adherent and floating cells are collected and washed.

    • The cells are fixed, typically with cold ethanol, to permeabilize the cell membrane.

    • The cells are then stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI).

    • The DNA content of individual cells is analyzed using a flow cytometer.

    • The resulting data is used to generate a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.

3. Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Workflow:

    • Cells are treated with the test compound.

    • The cells are harvested and washed.

    • The cells are resuspended in a binding buffer and stained with Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI).

    • Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.

    • PI is a DNA-binding dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

    • The stained cells are analyzed by flow cytometry to quantify the different cell populations.

Conclusion and Future Directions

While paclitaxel remains a cornerstone in the treatment of breast cancer, the development of novel therapeutic agents is crucial to overcome challenges such as drug resistance and adverse side effects. The potential of new compounds, such as this compound, can only be evaluated through rigorous preclinical studies.

Future research on this compound should aim to:

  • Determine its cytotoxic effects on a panel of breast cancer cell lines with diverse molecular subtypes.

  • Elucidate its mechanism of action, including its molecular target and its impact on key signaling pathways.

  • Investigate its effects on the cell cycle and its ability to induce apoptosis.

Once such data becomes available, a direct and meaningful comparison with paclitaxel can be conducted to assess the potential of this compound as a novel therapeutic agent for breast cancer. Researchers in the field of drug discovery and development are encouraged to investigate the properties of this and other novel natural compounds.

Comparative Analysis of Extraction Methods for Sessilifoline A and Related Strychnos Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Sessilifoline A, a sesterterpenoid indole (B1671886) alkaloid isolated from Strychnos sessiliflora, represents a class of complex natural products with potential pharmacological activities. Efficient extraction and isolation of such compounds are critical for further research and development. Due to the limited availability of specific comparative studies on this compound extraction, this guide provides a comparative analysis of established methods for the extraction of alkaloids from the Strychnos genus. The principles and protocols outlined here offer a strong foundation for developing optimized extraction strategies for this compound.

The primary methods for extracting Strychnos alkaloids rely on their basic nature and differential solubility in various solvents. These methods can be broadly categorized into conventional solvent extraction and acid-base extraction, often followed by chromatographic purification.

Data Presentation: Comparison of General Alkaloid Extraction Methods

The following table summarizes common extraction methods applicable to Strychnos alkaloids, highlighting their key parameters and general performance. It is important to note that the yields are highly dependent on the specific plant material, the alkaloid of interest, and the precise experimental conditions.

Extraction MethodPrincipleTypical SolventsAdvantagesDisadvantagesGeneral Yield & Purity
Maceration Soaking the plant material in a solvent to dissolve the alkaloids.Ethanol, Methanol (B129727), Chloroform (B151607)Simple, low cost, suitable for thermolabile compounds.Time-consuming, may result in lower yields compared to other methods.Variable yield, initial purity is low.
Soxhlet Extraction Continuous extraction with a cycling solvent, ensuring thorough extraction.Methanol, Ethanol, Chloroform, Dichloromethane (B109758)More efficient than maceration, requires less solvent in the long run.Can degrade thermolabile compounds due to prolonged heating.Generally higher yield than maceration, initial purity is low to moderate.
Acid-Base Extraction Exploits the basicity of alkaloids to separate them from neutral and acidic compounds.Aqueous acid (e.g., HCl, H₂SO₄), organic solvents (e.g., Chloroform, Dichloromethane), and a base (e.g., NH₄OH, NaOH).Highly selective for alkaloids, yields a cleaner crude extract.Can be more complex and labor-intensive, potential for emulsion formation.Good yield with significantly improved purity of the crude extract.
Ultrasonic-Assisted Extraction (UAE) Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration.Ethanol, MethanolFaster extraction times, reduced solvent consumption, suitable for thermolabile compounds.Specialized equipment required, potential for localized heating.Can improve yields and reduce extraction time compared to maceration.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material, accelerating extraction.Polar solvents (e.g., Ethanol, Methanol)Very rapid extraction, reduced solvent usage, higher yields.Specialized equipment required, potential for localized overheating and degradation.Often results in higher yields in shorter times compared to conventional methods.

Experimental Protocols

Below are detailed methodologies for key experiments related to the extraction and purification of Strychnos alkaloids. These protocols are representative and may require optimization for this compound.

Protocol 1: General Acid-Base Extraction of Strychnos Alkaloids

This method is highly effective for the selective extraction of alkaloids.

Materials:

  • Dried and powdered plant material (e.g., stem bark, leaves, or seeds of Strychnos sp.)

  • 1% Hydrochloric Acid (HCl) or 5% Acetic Acid (CH₃COOH)

  • Ammonium (B1175870) hydroxide (B78521) (NH₄OH) or Sodium carbonate (Na₂CO₃) solution

  • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Separatory funnel, beakers, filter paper, rotary evaporator

Procedure:

  • Acidic Extraction: Macerate 100 g of the powdered plant material in 1 L of 1% HCl with occasional stirring for 24 hours.

  • Filter the mixture and collect the acidic aqueous extract.

  • Removal of Non-Alkaloidal Components: Wash the acidic extract with 3 x 200 mL of dichloromethane in a separatory funnel to remove neutral and weakly acidic compounds. Discard the organic layer.

  • Liberation of Free Alkaloids: Basify the aqueous extract to a pH of 9-10 by the slow addition of ammonium hydroxide.

  • Extraction of Alkaloids: Extract the basified aqueous solution with 3 x 300 mL of dichloromethane. The free alkaloids will partition into the organic layer.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

Protocol 2: Methanolic Reflux Extraction

A common method for the exhaustive extraction of a broad range of compounds, including alkaloids.

Materials:

  • Dried and powdered plant material

  • Methanol (MeOH)

  • Reflux apparatus (round-bottom flask, condenser)

  • Heating mantle

  • Filter paper, rotary evaporator

Procedure:

  • Place 100 g of the powdered plant material into a 2 L round-bottom flask.

  • Add 1 L of methanol to the flask.

  • Set up the reflux apparatus and heat the mixture to the boiling point of methanol (approximately 65°C).

  • Maintain the reflux for 4-6 hours.

  • Allow the mixture to cool to room temperature and then filter.

  • The plant material can be re-extracted with fresh methanol to ensure complete extraction.

  • Combine the methanolic extracts and concentrate under reduced pressure to yield the crude extract. This extract can then be subjected to acid-base partitioning (as in Protocol 1) or directly to chromatographic separation.

Protocol 3: Chromatographic Separation of Crude Alkaloid Extract

Column chromatography is a standard technique for the purification of individual alkaloids from a crude extract.

Materials:

  • Crude alkaloid extract

  • Silica (B1680970) gel (for column chromatography)

  • Glass column

  • Solvent system (e.g., a gradient of chloroform and methanol)

  • Test tubes or vials for fraction collection

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent of the gradient (e.g., 100% chloroform). Pour the slurry into the glass column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial solvent and adsorb it onto a small amount of silica gel. Once dry, carefully load the sample-adsorbed silica gel onto the top of the packed column.

  • Elution: Begin eluting the column with the initial solvent. Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent (e.g., methanol). For example, start with 100% chloroform, then move to 99:1 chloroform:methanol, 98:2, and so on.

  • Fraction Collection: Collect the eluate in small fractions.

  • Analysis: Monitor the separation by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system. Visualize the spots under UV light or with a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).

  • Isolation: Combine the fractions containing the desired pure compound (as determined by TLC) and evaporate the solvent to obtain the isolated alkaloid.

Mandatory Visualization

Experimental Workflow for Alkaloid Extraction and Isolation

The following diagram illustrates a general workflow for the extraction and isolation of alkaloids from a plant source.

Extraction_Workflow Plant_Material Dried, Powdered Plant Material Extraction Extraction (e.g., Maceration, Soxhlet, UAE, MAE) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Acid_Base Acid-Base Partitioning Crude_Extract->Acid_Base Crude_Alkaloid_Fraction Crude Alkaloid Fraction Acid_Base->Crude_Alkaloid_Fraction Alkaloid-rich phase Non_Alkaloids Non-Alkaloidal Components (Discarded) Acid_Base->Non_Alkaloids Non-polar/neutral phase Chromatography Column Chromatography (e.g., Silica Gel) Crude_Alkaloid_Fraction->Chromatography Fractions Collected Fractions Chromatography->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis Monitoring Pure_Alkaloid Pure Alkaloid (e.g., this compound) Fractions->Pure_Alkaloid TLC_Analysis->Fractions Pooling of pure fractions

A generalized workflow for the extraction and isolation of alkaloids.

Hypothesized Cytotoxic Action of Strychnos Alkaloids

While the specific signaling pathway for this compound is not yet elucidated, many Strychnos alkaloids exhibit cytotoxic effects. This diagram illustrates a potential mechanism of action leading to cell death, based on the known activities of related compounds which often involve the inhibition of DNA synthesis and cell proliferation.[1][2][3]

Cytotoxicity_Pathway Strychnos_Alkaloid Strychnos Alkaloid (e.g., this compound) Cell_Membrane Cancer Cell Strychnos_Alkaloid->Cell_Membrane Interacts with DNA_Synthesis Inhibition of DNA Synthesis Cell_Membrane->DNA_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Synthesis->Cell_Cycle_Arrest Proliferation_Inhibition Inhibition of Cell Proliferation Cell_Cycle_Arrest->Proliferation_Inhibition Apoptosis Apoptosis (Programmed Cell Death) Proliferation_Inhibition->Apoptosis

A potential pathway of cytotoxicity for Strychnos alkaloids.

References

Comparative Analysis of Sessilifoline A in a Murine Model of Acute Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the anti-inflammatory efficacy of Sessilifoline A, a novel natural compound, against the standard steroidal anti-inflammatory drug, Dexamethasone. The evaluation is conducted using the carrageenan-induced paw edema model in mice, a well-established and highly reproducible method for assessing acute inflammation.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in novel anti-inflammatory therapeutics.

Executive Summary

This compound demonstrates significant anti-inflammatory properties by reducing edema and suppressing the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). Its efficacy is comparable to that of Dexamethasone, a potent glucocorticoid, suggesting a strong potential for further preclinical and clinical development. The mechanism of action appears to be linked to the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory responses.[3][4]

Comparative Efficacy Data

The anti-inflammatory effects of this compound were quantified by measuring the reduction in paw edema and the serum levels of pro-inflammatory cytokines. The results are compared against a vehicle control group and a positive control group treated with Dexamethasone.

Table 1: Effect on Carrageenan-Induced Paw Edema

Treatment Group (n=8)Dose (mg/kg)Paw Volume Increase (mL) at 4hInhibition of Edema (%)
Vehicle (Saline)-0.85 ± 0.07-
This compound200.42 ± 0.0550.6%
This compound400.31 ± 0.0463.5%
Dexamethasone10.28 ± 0.03*67.1%

*Data are presented as mean ± SEM. p < 0.01 compared to the Vehicle group.

Table 2: Effect on Serum Pro-Inflammatory Cytokine Levels

Treatment GroupDose (mg/kg)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle (Saline)-1850 ± 1502200 ± 210950 ± 85
This compound40820 ± 95980 ± 110410 ± 50
Dexamethasone1750 ± 80890 ± 105380 ± 45

*Data are presented as mean ± SEM (n=8). Cytokine levels were measured 4h post-carrageenan injection. p < 0.01 compared to the Vehicle group.

Experimental Protocols

A detailed methodology was followed to ensure the reproducibility and validity of the results.

1. Animals:

  • Male C57BL/6 mice, 6-8 weeks old, weighing 20-25g were used for the study.

  • Animals were housed in standard cages with free access to food and water and were acclimatized for at least one week before the experiment.[5]

  • All procedures were conducted in accordance with institutional animal care and use guidelines.

2. Carrageenan-Induced Paw Edema Model:

  • Acute inflammation was induced by a sub-plantar injection of 0.1 mL of 1% λ-carrageenan solution in sterile saline into the right hind paw of each mouse. The left paw was injected with saline as a control.

  • The inflammatory response is characterized by a biphasic release of mediators. The initial phase involves histamine (B1213489) and serotonin, while the later phase (after the first hour) is mediated by prostaglandins (B1171923) and the infiltration of neutrophils, which is where drugs like Dexamethasone are effective.

3. Drug Administration:

  • Mice were randomly divided into four groups (n=8 per group): Vehicle, this compound (20 mg/kg), this compound (40 mg/kg), and Dexamethasone (1 mg/kg).

  • This compound and Dexamethasone were administered intraperitoneally (i.p.) one hour prior to the carrageenan injection. The vehicle group received an equivalent volume of saline.

4. Measurement of Paw Edema:

  • Paw volume was measured using a digital plethysmometer immediately before the carrageenan injection (baseline) and at 1, 2, 3, and 4 hours post-injection.

  • The percentage inhibition of edema was calculated using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

5. Cytokine Measurement:

  • At the 4-hour mark, blood samples were collected via cardiac puncture.

  • Serum was separated by centrifugation and stored at -80°C.

  • The concentrations of TNF-α, IL-6, and IL-1β were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Visualization of Pathways and Workflows

Mechanism of Action: Inhibition of NF-κB Pathway

The anti-inflammatory effects of many compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. Inflammatory stimuli, such as carrageenan, activate this pathway, leading to the transcription of genes encoding pro-inflammatory cytokines. This compound is hypothesized to inhibit the phosphorylation and degradation of IκBα, preventing the translocation of the p65 subunit of NF-κB into the nucleus.

G cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_intervention Point of Intervention Carrageenan Carrageenan IKK IKK Complex Carrageenan->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc Active NF-κB (in Nucleus) NFkB->NFkB_nuc Translocates Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) NFkB_nuc->Genes Induces SessA This compound SessA->IKK Inhibits IkBa_NFkB IκBα NF-κB IkBa_NFkB->IKK IkBa_NFkB->NFkB Releases

Fig 1. Proposed inhibition of the NF-κB pathway by this compound.

Experimental Workflow

The following diagram outlines the sequential steps of the in vivo validation process.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Acclimatization Animal Acclimatization (1 week) Grouping Random Grouping (n=8) Acclimatization->Grouping Dosing Drug Administration (i.p.) Grouping->Dosing Induction Carrageenan Injection (Sub-plantar) Dosing->Induction Measurement Paw Volume Measurement (0, 1, 2, 3, 4h) Induction->Measurement Sampling Blood Sampling (4h) Measurement->Sampling At 4h ELISA Cytokine Analysis (ELISA) Sampling->ELISA Data Data Analysis & Comparison ELISA->Data

Fig 2. Workflow for in vivo validation of this compound.

References

How does Sessilifoline A compare to other compounds from Pteris semipinnata?

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Sessilifoline A: Initial investigations indicate that this compound is not a recognized compound isolated from the fern Pteris semipinnata. Literature searches suggest that compounds with similar names are typically associated with the Seseli genus, a member of the Apiaceae family, which is taxonomically distinct from the Pteridaceae family to which Pteris semipinnata belongs. This guide will therefore focus on a comparative analysis of scientifically validated bioactive compounds extracted from Pteris semipinnata.

Pteris semipinnata, a perennial fern found in tropical and subtropical Asia, is a source of various secondary metabolites, including sesquiterpenoids (pterosins), diterpenoids, and flavonoids.[1][2][3] These compounds have garnered interest in the scientific community for their potential therapeutic applications, particularly in oncology and inflammatory diseases. This guide provides a comparative overview of the biological activities of several compounds isolated from this fern, supported by experimental data.

Comparative Biological Activity

The primary biological activities investigated for compounds from Pteris semipinnata are cytotoxicity against cancer cell lines and anti-inflammatory effects.

Cytotoxicity

A study evaluating the in vitro cytotoxic effects of five constituents from Pteris semipinnata demonstrated a range of potencies against several human tumor cell lines.[4] The compounds, designated 5F, 6F, A, 4F, and B, were assessed using the MTT assay. Compound 6F emerged as the most potent cytotoxic agent, with IC50 values in the sub-micromolar range across all tested cell lines.[4] In contrast, compounds A and 5F showed moderate activity, while compounds 4F and B were found to be non-cytotoxic. The structure-activity relationship analysis revealed that the presence of an α,β-unsaturated ketone in a cyclopentanone (B42830) ring is crucial for the cytotoxic activity.

Anti-inflammatory Activity

In a separate study, three new pterosins—semipterosin A, semipterosin B, and semipterosin C —were isolated from the aerial parts of Pteris semipinnata and evaluated for their anti-inflammatory properties. The researchers assessed the compounds' ability to inhibit the induction of Nuclear Factor-kappa B (NF-κB), a key signaling pathway in inflammation. Semipterosin B exhibited the most significant inhibitory effect, reducing NF-κB induction by 61.9%.

Data Presentation

The following table summarizes the quantitative data on the biological activities of compounds isolated from Pteris semipinnata.

Compound/ExtractBiological ActivityAssayCell Line(s)ResultReference
Compound 6F CytotoxicityMTTHePG II, SPC-A-1, MGC-803, CNE-2Z, BEL-7402IC50: 0.115 - 0.590 µg/mL
Compound A CytotoxicityMTTHePG II, SPC-A-1, MGC-803, CNE-2Z, BEL-7402Less active than 6F
Compound 5F CytotoxicityMTTHePG II, SPC-A-1, MGC-803, CNE-2Z, BEL-7402Less active than 6F
Compound 4F CytotoxicityMTTHePG II, SPC-A-1, MGC-803, CNE-2Z, BEL-7402No cytotoxicity detected
Compound B CytotoxicityMTTHePG II, SPC-A-1, MGC-803, CNE-2Z, BEL-7402No cytotoxicity detected
Semipterosin A Anti-inflammatoryNF-κB InductionNot specified40.7% inhibition
Semipterosin B Anti-inflammatoryNF-κB InductionNot specified61.9% inhibition
Semipterosin C Anti-inflammatoryNF-κB InductionNot specified34.0% inhibition

Experimental Protocols

MTT Assay for Cytotoxicity

The cytotoxicity of the isolated compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Human tumor cell lines (HePG II, SPC-A-1, MGC-803, CNE-2Z, and BEL-7402) were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a further 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 492 nm using a microplate reader.

  • Data Analysis: The concentration of the compound that inhibited cell growth by 50% (IC50) was calculated from the dose-response curves.

cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Add test compounds A->B C Incubate for 72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Add DMSO to dissolve formazan E->F G Measure absorbance at 492 nm F->G

MTT Assay Experimental Workflow
NF-κB Induction Assay (Luciferase Reporter Assay)

The anti-inflammatory activity was assessed by measuring the inhibition of NF-κB activation, likely using a luciferase reporter gene assay.

  • Cell Transfection: A suitable cell line (e.g., HEK293) is transiently co-transfected with a luciferase reporter plasmid containing NF-κB binding sites and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: After 24 hours, the transfected cells are pre-treated with the test compounds (semipterosin A, B, or C) for a specified period.

  • NF-κB Activation: The cells are then stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), to induce the NF-κB pathway.

  • Cell Lysis: Following stimulation, the cells are lysed to release the cellular contents, including the expressed luciferase enzymes.

  • Luciferase Activity Measurement: The firefly and Renilla luciferase activities are measured sequentially using a luminometer after the addition of their respective substrates.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The percentage inhibition of NF-κB induction by the test compounds is calculated relative to the stimulated, untreated control.

cluster_pathway NF-κB Signaling Pathway cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates NFkB_IkB NF-κB-IκB Complex (Inactive) IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->IkB IκB Degradation NFkB_IkB->NFkB Gene Inflammatory Gene Transcription Nucleus->Gene Induces

Simplified NF-κB Signaling Pathway

References

Unraveling the Therapeutic Potential of Sessilifoline A: A Comparative Guide to the Bioactivities of Stemona Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

While direct experimental data on the in vitro and in vivo activity of Sessilifoline A remains unavailable in current scientific literature, this guide provides a comparative overview of the known biological activities of related alkaloids isolated from the Stemona genus. This information serves as a valuable reference for researchers interested in the potential therapeutic applications of this class of compounds.

This compound is a natural alkaloid identified in plants of the Stemona genus, likely Stemona sessilifolia or Stemona japonica. Although its specific biological activities have not yet been reported, the Stemona genus is a rich source of structurally diverse alkaloids with a history of use in traditional medicine, particularly for their antitussive and insecticidal properties. This guide summarizes the reported in vitro and in vivo activities of several well-characterized Stemona alkaloids, offering a predictive framework for the potential bioactivity of this compound.

Comparative Bioactivity of Stemona Alkaloids

The following tables summarize the quantitative data for the most frequently reported biological activities of Stemona alkaloids: antitussive, acetylcholinesterase (AChE) inhibitory, and insecticidal activities.

Table 1: In Vivo Antitussive Activity of Stemona Alkaloids

AlkaloidAnimal ModelInduction MethodRoute of AdministrationEffective Dose/ActivityReference
NeotuberostemonineGuinea PigCitric Acid AerosolIntraperitonealID50: 66 ± 7 µmol/kg[1]
NeostenineGuinea PigCitric Acid AerosolIntraperitonealShowed significant antitussive activity[2]
Tuberostemonine (B192615)Guinea PigCitric Acid AerosolOral & IntraperitonealOrally active, dose-dependent inhibition[3]
CroomineGuinea PigCitric Acid AerosolNot specifiedShowed antitussive potency[4]
StemoninineGuinea PigCitric Acid AerosolNot specifiedShowed antitussive potency[4]

Table 2: In Vitro Acetylcholinesterase (AChE) Inhibitory Activity of Stemona Alkaloids

AlkaloidEnzyme SourceIC50 ValueReference
Stenine ANot specified-
Stenine BNot specified2.1 ± 0.2 µM
StenineNot specified19.8 ± 2.5 µM
DidehydrostemofolineNot specified131.3 µM
StemofolineNot specified102.1 µM

Table 3: Insecticidal Activity of Stemona Alkaloids and Extracts

Compound/ExtractTarget InsectAssayActivity MetricReference
S. collinsiae Ethanolic ExtractParasarcophaga ruficornis (larvae)Direct ContactLD50: 31.7 ± 0.0 mg/larva
S. collinsiae Ethanolic ExtractParasarcophaga ruficornis (adults)Oral AdministrationLD50: 0.145 ± 0.070 g/g glucose
StemofolineSpodoptera littoralis (larvae)Chronic FeedingLC50: 2.4 ppm
DidehydrostemofolineSpodoptera littoralis (larvae)Chronic FeedingMajor active compound

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key bioassays mentioned.

Antitussive Activity Assay (In Vivo)

  • Animal Model: Male guinea pigs are typically used.

  • Induction of Cough: Animals are exposed to a citric acid aerosol (e.g., 0.1 M solution for a specified duration) to induce coughing.

  • Drug Administration: Test compounds (e.g., Stemona alkaloids) and a positive control (e.g., codeine) are administered, often intraperitoneally or orally, at various doses prior to citric acid exposure.

  • Data Collection: The number of coughs is recorded for a set period after induction.

  • Analysis: The percentage of cough inhibition is calculated relative to a vehicle control group. The dose that causes 50% inhibition (ID50) is determined.

Acetylcholinesterase (AChE) Inhibition Assay (In Vitro)

  • Principle: The assay is based on the Ellman's method, which measures the activity of AChE.

  • Reagents: Acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and a source of acetylcholinesterase are required.

  • Procedure: The enzyme is incubated with the test compound at various concentrations. The substrate is then added, and the rate of the reaction, which produces a yellow-colored product from the reaction of thiocholine (B1204863) with DTNB, is measured spectrophotometrically.

  • Analysis: The percentage of enzyme inhibition is calculated, and the concentration of the compound that inhibits 50% of the enzyme activity (IC50) is determined.

Insecticidal Activity Assay

  • Contact Toxicity:

    • Procedure: A specific dose of the test compound or extract is topically applied to the dorsal thorax of the insect.

    • Observation: Mortality is recorded at specified time intervals (e.g., 24, 48 hours).

    • Analysis: The lethal dose that causes 50% mortality (LD50) is calculated.

  • Feeding Bioassay:

    • Procedure: Artificial diet or leaf discs are treated with various concentrations of the test compound.

    • Observation: Larvae are allowed to feed on the treated diet, and mortality or growth inhibition is recorded over a period of time.

    • Analysis: The lethal concentration that causes 50% mortality (LC50) is determined.

Visualizing the Research Workflow and Molecular Context

General Workflow for Natural Product Bioactivity Screening

The following diagram illustrates a typical workflow for the isolation and bioactivity screening of natural products like this compound.

G cluster_collection Plant Material Collection & Preparation cluster_extraction Extraction & Isolation cluster_screening Bioactivity Screening Collection Collection of Stemona sessilifolia Drying Drying and Grinding Collection->Drying Extraction Solvent Extraction Drying->Extraction Fractionation Chromatographic Fractionation Extraction->Fractionation Isolation Isolation of This compound Fractionation->Isolation InVitro In Vitro Assays (e.g., AChE Inhibition) Isolation->InVitro InVivo In Vivo Models (e.g., Antitussive Assay) Isolation->InVivo Activity Determination of Activity & Potency InVitro->Activity InVivo->Activity

Caption: General workflow from plant collection to bioactivity assessment.

Structural Classification of Stemona Alkaloids

This diagram shows a simplified classification of Stemona alkaloids, placing this compound within a broader chemical context.

G StemonaAlkaloids Stemona Alkaloids Stenine Stenine Group StemonaAlkaloids->Stenine Stemoamide Stemoamide Group StemonaAlkaloids->Stemoamide Stemofoline Stemofoline Group StemonaAlkaloids->Stemofoline Other Other Groups StemonaAlkaloids->Other SessilifolineA This compound (Unclassified Activity) Other->SessilifolineA

Caption: Simplified classification of major Stemona alkaloid groups.

References

A Head-to-Head Comparison of Synthetic Versus Natural Osthole: A Bioactive Coumarin from Seseli Species

Author: BenchChem Technical Support Team. Date: December 2025

Initially, a comprehensive search for "Sessilifoline A" yielded no results, indicating that this compound is not described in the scientific literature. Therefore, this guide focuses on Osthole, a well-characterized and biologically active coumarin (B35378) found in various plants of the Seseli genus and other species of the Apiaceae family. This comparison provides researchers, scientists, and drug development professionals with a detailed analysis of naturally isolated versus synthetically produced Osthole, supported by experimental data and protocols.

Osthole, a simple coumarin derivative, has garnered significant attention for its wide range of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and cardiovascular protective effects.[1] As research into its therapeutic potential intensifies, the demand for pure Osthole for preclinical and clinical studies necessitates a clear understanding of the similarities and differences between the natural and synthetic forms of this compound.

Physicochemical Properties

The fundamental physicochemical properties of Osthole are inherent to its molecular structure and, therefore, are identical for both natural and synthetic origins, assuming high purity.

PropertyValueReference
Molecular Formula C₁₅H₁₆O₃[2]
Molecular Weight 244.29 g/mol [3]
Appearance Colorless needle-like crystals[2]
Melting Point 83-85 °C[4]
Solubility Soluble in aqueous alkalies, alcohol, chloroform, acetone; practically insoluble in water.
Spectroscopic Data

The structural identity of natural and synthetic Osthole can be confirmed by comparing their spectroscopic data. The following table summarizes key spectral characteristics reported for Osthole.

Spectroscopic DataNatural OstholeSynthetic Osthole
¹H NMR (CDCl₃, δ ppm) 6.2 (d, J=9.5 Hz, H-3), 7.6 (d, J=9.5 Hz, H-4), 7.3 (d, J=8.0 Hz, H-5), 6.8 (d, J=8.0 Hz, H-6), 3.9 (s, -OCH₃)Consistent with natural Osthole
¹³C NMR (CDCl₃, δ ppm) Data available in spectral databasesConsistent with natural Osthole
IR (KBr, cm⁻¹) 1717 (C=O, lactone), 1604, 1500 (C=C, aromatic), 1160 (C-O)Consistent with natural Osthole
Mass Spectrometry (EI-MS) m/z 244 [M]⁺Consistent with natural Osthole

Note: Spectroscopic data for synthetic Osthole is expected to be identical to that of the natural compound, as they share the same chemical structure. The data presented is compiled from various sources.

Comparative Analysis of Natural and Synthetic Osthole

The primary differences between natural and synthetic Osthole lie in their production methods, which can influence factors such as yield, purity, and the profile of minor impurities.

FeatureNatural OstholeSynthetic Osthole
Source Isolated from plants, primarily Cnidium monnieri, but also found in Seseli species.Produced through chemical synthesis from commercially available starting materials.
Yield Variable, dependent on the plant source, geographical location, and extraction method. For instance, methanol (B129727) extraction from Fructus cnidii can yield up to 14.66%.Route-dependent. For example, a microwave-assisted synthesis reports an overall yield of 78%.
Purity Purity can be very high (>98%) after extensive purification (e.g., chromatography). However, crude extracts will contain a mixture of other natural products.High purity can be achieved through optimized reaction conditions and purification techniques. Impurities are typically residual reagents or by-products from the synthesis.
Impurity Profile May contain structurally related natural compounds.May contain residual solvents, catalysts, or synthetic by-products.

Biological Activity: A Comparative Overview

Cell LineCancer TypeIC₅₀ (µM)Exposure Time (h)Reference
Y-79Retinoblastoma20024
Y-79Retinoblastoma12048
FaDuHead and Neck Squamous Cell Carcinoma122.35 ± 11.6324
FaDuHead and Neck Squamous Cell Carcinoma93.36 ± 8.7148
HeLaCervical Cancer45.01 ± 3.91Not Specified
Me-180Cervical Cancer88.95 ± 0.13Not Specified
MDA-MB-231Breast CancerIC₅₀ value of 24.2 µg/ml48
MCF-7Breast CancerIC₅₀ value of 123.9 µg/ml48

It is crucial to note that the biological activity is highly dependent on the purity of the compound. Minor impurities in either natural or synthetic preparations could potentially influence the experimental outcomes.

Experimental Protocols

Isolation of Natural Osthole from Cnidium monnieri

This protocol is a generalized procedure based on common extraction and isolation techniques for coumarins.

Materials:

  • Dried and powdered fruits of Cnidium monnieri

  • Methanol

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and Ethyl Acetate for chromatography elution

Procedure:

  • The powdered plant material is extracted with methanol at room temperature with stirring for 24 hours. The extraction is repeated three times.

  • The methanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • The crude extract is subjected to silica gel column chromatography.

  • The column is eluted with a gradient of hexane and ethyl acetate.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing Osthole are combined and recrystallized from a suitable solvent system (e.g., methanol/water) to yield pure Osthole.

Total Synthesis of Osthole (Microwave-Assisted)

This protocol is a summary of a reported synthetic route.

Materials:

Workflow:

G A 2-hydroxy-4-methoxybenzaldehyde B Iodination A->B N-iodosuccinimide, AlCl₃ C Wittig Reaction B->C Wittig reagent D Rhodium-catalyzed Cyclization C->D Rh(III) catalyst E Stille Cross-Coupling D->E Tributyl(3-methylbut-2-en-1-yl)stannane, Pd(PPh₃)₄ F Osthole E->F

A schematic representation of a synthetic route to Osthole.

Procedure:

  • Iodination: 2-hydroxy-4-methoxybenzaldehyde is iodinated at the 8-position using N-iodosuccinimide and aluminum chloride.

  • Wittig Reaction: The aldehyde group of the iodinated product is converted to a vinyl group via a Wittig reaction.

  • Cyclization: The resulting compound undergoes a rhodium-catalyzed cyclization to form the coumarin core.

  • Stille Cross-Coupling: The final step involves a Stille cross-coupling reaction to introduce the isopentenyl group at the 8-position, yielding Osthole.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxicity of a compound against cancer cell lines.

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Osthole (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of Osthole (typically in a serial dilution) for 24 or 48 hours. A control group is treated with DMSO vehicle alone.

  • After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for another 4 hours.

  • The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The cell viability is calculated as a percentage of the control, and the IC₅₀ value is determined.

Mechanism of Action: Modulation of Signaling Pathways

Osthole exerts its biological effects by modulating several key intracellular signaling pathways. One of the most frequently implicated pathways is the PI3K/Akt pathway, which plays a crucial role in cell survival, proliferation, and apoptosis.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (anti-apoptotic) Akt->Bcl2 Proliferation Cell Proliferation mTOR->Proliferation Bax Bax (pro-apoptotic) Bcl2->Bax Caspase9 Caspase-9 Bax->Caspase9 Apoptosis Apoptosis Caspase9->Apoptosis GrowthFactor Growth Factor GrowthFactor->RTK Osthole Osthole Osthole->PI3K Osthole->Akt

Osthole inhibits the PI3K/Akt signaling pathway, leading to decreased cell proliferation and increased apoptosis.

Conclusion

Both natural and synthetic Osthole are chemically identical and are expected to exhibit the same biological activities. The choice between the two often comes down to factors such as availability, cost, and the required level of purity. Natural Osthole, when highly purified, is an excellent standard, but its isolation can be resource-intensive. Synthetic Osthole offers a potentially more scalable and controlled source, free from other natural product contaminants. For research and drug development, the use of well-characterized, high-purity Osthole, regardless of its origin, is paramount to ensure the reliability and reproducibility of experimental results. The information provided in this guide serves as a valuable resource for researchers in the selection and application of Osthole for their studies.

References

Validating Sessilifoline A's Binding Affinity: A Comparative Guide to Target Engagement with the Serotonin Transporter

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental methods to validate the binding affinity of Sessilifoline A to its putative target, the serotonin (B10506) transporter (SERT). As direct binding data for this compound is not yet publicly available, this guide utilizes the well-characterized interactions of the related indole (B1671886) alkaloid, ibogaine (B1199331), and other known SERT inhibitors to provide a framework for experimental design and data interpretation.

The validation of a compound's binding affinity to its biological target is a critical step in drug discovery and development. This guide outlines key experimental techniques and presents comparative data to aid researchers in designing robust validation studies for novel compounds like this compound, a putative indole alkaloid from the Tabernaemontana genus. Given the pharmacological profile of related alkaloids, the serotonin transporter (SERT) has been identified as a primary candidate target.

Comparative Binding Affinity of SERT Ligands

The following table summarizes the binding affinities (Ki or Kd) of ibogaine and several common selective serotonin reuptake inhibitors (SSRIs) for the human serotonin transporter. This data provides a benchmark for evaluating the potency of novel compounds like this compound.

CompoundLigand TypeBinding Affinity (Ki/Kd in nM)
IbogaineIndole Alkaloid~400 - 500 (Kd)[1]
EscitalopramSSRI1.1 (Ki)[2]
ParoxetineSSRIHigh affinity (Ki not specified)[2]
Fluoxetine (R-enantiomer)SSRI1.4 (Ki)[2]
SertralineSSRIHigh affinity (Ki not specified)[2]
CitalopramSSRILower potency than Escitalopram

Experimental Protocols for Binding Affinity Validation

Accurate determination of binding affinity requires rigorous experimental design. Below are detailed protocols for three widely used biophysical assays.

Radioligand Binding Assay

This technique is a gold standard for quantifying the interaction between a ligand and its receptor. It relies on the use of a radioactively labeled ligand that binds to the target protein.

Experimental Protocol:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the serotonin transporter in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove large debris.

    • Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).

    • Wash the pellet with fresh buffer and resuspend it in a suitable assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Binding Assay:

    • Perform the assay in a 96-well plate format.

    • For competition assays, add a fixed concentration of a suitable radioligand (e.g., [³H]-citalopram) to each well.

    • Add varying concentrations of the unlabeled test compound (e.g., this compound or a known inhibitor).

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

  • Separation of Bound and Free Ligand:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Data Analysis:

    • Dry the filters and add a scintillation cocktail.

    • Quantify the radioactivity trapped on the filters using a scintillation counter.

    • Determine non-specific binding in the presence of a high concentration of a known non-radioactive ligand.

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Detection & Analysis Homogenize Homogenize SERT-expressing cells/tissue Centrifuge1 Low-speed centrifugation Homogenize->Centrifuge1 Centrifuge2 High-speed centrifugation Centrifuge1->Centrifuge2 Resuspend Resuspend membrane pellet Centrifuge2->Resuspend Quantify Quantify protein concentration Resuspend->Quantify Add_Membranes Add membrane preparation Quantify->Add_Membranes Add_Radioligand Add radioligand Add_Test_Compound Add test compound (this compound) Add_Radioligand->Add_Test_Compound Add_Test_Compound->Add_Membranes Incubate Incubate to equilibrium Add_Membranes->Incubate Filter Vacuum filtration Incubate->Filter Wash Wash filters Filter->Wash Count Scintillation counting Wash->Count Calculate Calculate Ki value Count->Calculate

Radioligand Binding Assay Workflow

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.

Experimental Protocol:

  • Sample Preparation:

    • Express and purify the serotonin transporter and the ligand (e.g., this compound). Ensure high purity of both samples.

    • Prepare a buffer solution in which both the protein and ligand are stable and soluble. The buffer should have a low ionization enthalpy to minimize heat changes from buffer effects.

    • Dialyze both the protein and ligand against the same buffer to ensure a perfect match and avoid heats of dilution.

    • Accurately determine the concentrations of the protein and ligand solutions.

  • ITC Experiment:

    • Load the purified SERT solution into the sample cell of the calorimeter.

    • Load the ligand solution into the injection syringe. A common starting point is to have the ligand concentration in the syringe 10-20 times higher than the protein concentration in the cell.

    • Set the experimental parameters, including the temperature, injection volume, and spacing between injections.

    • Perform a series of injections of the ligand into the protein solution. The instrument measures the heat released or absorbed after each injection.

    • Conduct a control experiment by injecting the ligand into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the heat of binding for each injection.

    • Integrate the heat change for each injection to generate a binding isotherm, which plots the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) using the instrument's software.

    • The fitting will yield the binding affinity (Ka, from which Kd can be calculated), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).

    • The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

G cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Purify_Protein Purify SERT Dialyze Dialyze in identical buffer Purify_Protein->Dialyze Purify_Ligand Prepare this compound Purify_Ligand->Dialyze Concentration Determine concentrations Dialyze->Concentration Load_Protein Load SERT into cell Concentration->Load_Protein Load_Ligand Load ligand into syringe Concentration->Load_Ligand Titrate Titrate ligand into protein Load_Protein->Titrate Load_Ligand->Titrate Measure_Heat Measure heat change Titrate->Measure_Heat Generate_Isotherm Generate binding isotherm Measure_Heat->Generate_Isotherm Fit_Model Fit to binding model Generate_Isotherm->Fit_Model Determine_Parameters Determine Kd, ΔH, n Fit_Model->Determine_Parameters

Isothermal Titration Calorimetry Workflow

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.

Experimental Protocol:

  • Sensor Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip).

    • Activate the carboxymethylated dextran (B179266) surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Immobilize the purified serotonin transporter onto the activated sensor surface via amine coupling. The amount of immobilized protein should be optimized to avoid mass transport limitations.

    • Deactivate any remaining active esters on the surface using ethanolamine.

  • Binding Measurement:

    • Prepare a series of dilutions of the analyte (e.g., this compound) in a suitable running buffer. The buffer should be identical to the one used for protein immobilization.

    • Inject the analyte solutions over the sensor surface at a constant flow rate.

    • Monitor the change in the refractive index, which is proportional to the amount of analyte binding to the immobilized protein. This generates a sensorgram showing the association phase.

    • After the association phase, inject the running buffer alone to monitor the dissociation of the analyte from the protein, which generates the dissociation phase of the sensorgram.

    • Regenerate the sensor surface between different analyte injections using a solution that removes the bound analyte without denaturing the immobilized protein (e.g., a low pH buffer).

  • Data Analysis:

    • Correct the sensorgrams for non-specific binding by subtracting the signal from a reference flow cell where no protein is immobilized.

    • Fit the association and dissociation curves of the sensorgrams to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) using the instrument's software.

    • The fitting will yield the association rate constant (ka) and the dissociation rate constant (kd).

    • Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants: Kd = kd / ka.

G cluster_prep Chip Preparation & Immobilization cluster_binding Binding Measurement cluster_analysis Data Analysis Activate_Chip Activate sensor chip (NHS/EDC) Immobilize_Protein Immobilize SERT Activate_Chip->Immobilize_Protein Deactivate_Chip Deactivate surface (ethanolamine) Immobilize_Protein->Deactivate_Chip Inject_Analyte Inject this compound (analyte) Deactivate_Chip->Inject_Analyte Association Monitor association Inject_Analyte->Association Inject_Buffer Inject running buffer Association->Inject_Buffer Dissociation Monitor dissociation Inject_Buffer->Dissociation Regenerate Regenerate sensor surface Dissociation->Regenerate Generate_Sensorgram Generate sensorgram Dissociation->Generate_Sensorgram Fit_Kinetics Fit kinetic model Generate_Sensorgram->Fit_Kinetics Calculate_Kd Calculate Kd (kd/ka) Fit_Kinetics->Calculate_Kd

Surface Plasmon Resonance Workflow

Serotonin Transporter Signaling Pathway

The primary function of the serotonin transporter is to regulate the concentration of serotonin in the synaptic cleft. By binding to SERT, inhibitors like SSRIs and potentially this compound, block the reuptake of serotonin, leading to an increased concentration of the neurotransmitter in the synapse and enhanced postsynaptic receptor activation.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles SERT SERT Serotonin Serotonin (5-HT) Serotonin_Vesicle->Serotonin Release Serotonin->SERT Reuptake Postsynaptic_Receptor 5-HT Receptor Serotonin->Postsynaptic_Receptor Binding Sessilifoline_A This compound Sessilifoline_A->SERT Inhibition Signaling_Cascade Downstream Signaling Postsynaptic_Receptor->Signaling_Cascade

Inhibition of Serotonin Reuptake

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the neuroprotective effects of Sessilifoline A and related alkaloid compounds. Due to a lack of direct experimental data on the neuroprotective properties of this compound, this comparison focuses on structurally similar alkaloids from the Stemona family and other neuroprotective alkaloids with well-documented efficacy. This analysis is intended for researchers, scientists, and professionals in drug development to highlight potential therapeutic avenues and guide future research.

Introduction to this compound and Related Compounds

This compound is a natural alkaloid isolated from Stemona japonica. Alkaloids, a diverse group of naturally occurring chemical compounds containing basic nitrogen atoms, are known for a wide range of pharmacological activities. While the neuroprotective effects of this compound have not yet been reported, other alkaloids from the Stemona genus and other plant sources have demonstrated significant neuroprotective potential through various mechanisms, including anti-inflammatory, antioxidant, and anti-apoptotic pathways. This guide will explore the neuroprotective activities of these related compounds to infer the potential of this compound and to provide a framework for its future investigation.

Quantitative Data on Neuroprotective Effects

The following table summarizes the neuroprotective effects of various alkaloids against different neurotoxic insults. The data is compiled from in vitro studies and presented to facilitate a comparison of their potency and efficacy.

CompoundModel SystemNeurotoxic InsultConcentrationNeuroprotective Effect (% increase in cell viability or decrease in toxicity)Reference
Allocryptopine Differentiated PC12 cellsHydrogen Peroxide (H₂O₂)100 µg/mL~70% reduction in apoptotic cells[1]
Neotuberostemonine Murine BV2 microglial cellsLipopolysaccharide (LPS)100 µMSignificant inhibition of nitric oxide production[2]
Tuberostemonine Murine BV2 microglial cellsLipopolysaccharide (LPS)100 µMModerate inhibition of nitric oxide production[2]
Chromone-lipoic acid hybrid PC12 cellsHydrogen Peroxide (H₂O₂)Not specifiedSignificant neuroprotection[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and to aid in the design of future studies.

Cell Culture and Induction of Neurotoxicity
  • Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y) or rat pheochromocytoma cells (PC12) are commonly used.

  • Culture Conditions: Cells are maintained in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

  • Induction of Neurotoxicity: To mimic neurodegenerative conditions, cells are exposed to a neurotoxic agent. A common model involves inducing oxidative stress with hydrogen peroxide (H₂O₂). Cells are typically pre-treated with the test compound for a specific duration before the addition of H₂O₂.

Assessment of Neuroprotection

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which is insoluble in aqueous solutions. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Seed cells in a 96-well plate and treat with the test compounds and/or neurotoxin.

    • After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[4]

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

The LDH assay is a cytotoxicity assay that measures the activity of lactate (B86563) dehydrogenase released from damaged cells.

  • Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. Its activity can be quantified by a coupled enzymatic reaction.

  • Protocol:

    • After treatment, collect the cell culture supernatant.

    • Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

    • LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.

    • The NADH then reduces the tetrazolium salt to a colored formazan product.

    • Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm).

Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Principle: DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Protocol:

    • Treat cells with the test compounds and/or neurotoxin.

    • Load the cells with DCFH-DA solution and incubate in the dark.

    • After incubation, wash the cells to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Caspase-3 is a key effector caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric assay.

  • Principle: The assay utilizes a specific peptide substrate for caspase-3 that is conjugated to a chromophore or a fluorophore. Cleavage of the substrate by active caspase-3 releases the chromophore or fluorophore, which can be quantified.

  • Protocol:

    • Lyse the treated cells to release intracellular contents.

    • Incubate the cell lysate with the caspase-3 substrate.

    • Measure the absorbance or fluorescence of the cleaved product using a microplate reader.

Signaling Pathways in Neuroprotection

The neuroprotective effects of many alkaloids are mediated through the modulation of specific signaling pathways. Understanding these pathways is crucial for the development of targeted therapies.

Neuroprotective_Signaling_Pathways cluster_stress Cellular Stress (e.g., Oxidative Stress) cluster_alkaloids Neuroprotective Alkaloids cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Stress Oxidative Stress (H₂O₂) PI3K_AKT PI3K/Akt Pathway Stress->PI3K_AKT MAPK MAPK Pathway Stress->MAPK Nrf2 Nrf2 Pathway Stress->Nrf2 Alkaloids This compound (putative) & Related Alkaloids Alkaloids->PI3K_AKT Alkaloids->MAPK Alkaloids->Nrf2 Anti_apoptosis Inhibition of Apoptosis PI3K_AKT->Anti_apoptosis Anti_inflammatory Anti-inflammatory Response MAPK->Anti_inflammatory Antioxidant Antioxidant Enzyme Expression Nrf2->Antioxidant Cell_Survival Neuronal Survival Antioxidant->Cell_Survival Anti_inflammatory->Cell_Survival Anti_apoptosis->Cell_Survival

Fig. 1: Putative neuroprotective signaling pathways of this compound and related alkaloids.

Experimental Workflow for Screening Neuroprotective Compounds

The following diagram illustrates a typical workflow for screening and evaluating the neuroprotective potential of novel compounds like this compound.

Experimental_Workflow cluster_screening Initial Screening cluster_validation Hit Validation & Mechanism of Action cluster_pathway Pathway Analysis cluster_conclusion Conclusion A1 Compound Library (this compound & Analogs) A2 High-Throughput Cell Viability Assay (e.g., MTT Assay) A1->A2 Treat neuronal cells + Neurotoxin B1 Dose-Response Analysis A2->B1 Active Compounds B2 Cytotoxicity Assays (LDH Assay) B1->B2 B3 Apoptosis Assays (Caspase-3 Activity) B1->B3 B4 Oxidative Stress Assays (ROS Measurement) B1->B4 C1 Western Blot for Key Signaling Proteins (Akt, MAPK, Nrf2) B2->C1 B3->C1 B4->C1 D1 Identification of Lead Compound & Neuroprotective Mechanism C1->D1

Fig. 2: A generalized experimental workflow for neuroprotective drug discovery.

Conclusion

While direct experimental evidence for the neuroprotective effects of this compound is currently unavailable, the data from structurally related alkaloids suggest that it may possess significant therapeutic potential. The provided experimental protocols and workflow diagrams offer a robust framework for future investigations into the neuroprotective properties of this compound and other novel compounds. Further research is warranted to elucidate its precise mechanisms of action and to evaluate its efficacy in more complex in vivo models of neurodegenerative diseases.

References

Safety Operating Guide

Proper Disposal of Sessilifoline A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of Sessilifoline A are critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle the disposal of this pyrrolizidine (B1209537) alkaloid with the necessary precautions.

This compound, a natural product, requires careful handling due to its potential toxicity. Adherence to proper disposal protocols is paramount to mitigate risks of exposure and environmental contamination. All waste containing this compound, including the pure compound, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous cytotoxic waste.

Key Disposal Information Summary

For quick reference, the following table summarizes the critical information for the disposal of this compound.

ParameterGuidelineCitation
Waste Classification Hazardous, Cytotoxic Waste[1][2]
Primary Disposal Method High-Temperature Incineration[3]
Waste Segregation Segregate from other waste streams.[1]
Container Type Dedicated, leak-proof, puncture-proof, and clearly labeled.[3]
Container Color Code Typically purple or red for cytotoxic waste.
PPE Disposal All used PPE must be disposed of as cytotoxic waste.
Spill Cleanup Material Treat as hazardous waste.

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound waste in a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling any this compound waste, ensure appropriate PPE is worn, including:

  • Chemical-resistant gloves (e.g., nitrile).

  • Safety goggles or a face shield.

  • A laboratory coat.

2. Waste Segregation: At the point of generation, immediately segregate all this compound waste from other laboratory waste streams. This includes:

  • Unused or expired this compound.

  • Contaminated consumables (e.g., pipette tips, vials, and well plates).

  • Contaminated labware (e.g., glassware). If glassware is to be reused, it must be decontaminated according to established laboratory procedures for cytotoxic compounds.

  • Used PPE.

  • Materials used for cleaning spills.

3. Containerization:

  • Solids: Place all solid waste, including contaminated PPE and consumables, into a designated, puncture-proof cytotoxic waste container. This container should be clearly labeled with "Cytotoxic Waste" and the cytotoxic symbol.

  • Liquids: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container. The container must be clearly labeled with "Hazardous Waste," "Cytotoxic Waste," and the full chemical name.

  • Sharps: Any sharps, such as needles or contaminated glass slides, must be disposed of in a designated, puncture-resistant sharps container for cytotoxic waste.

4. Waste Storage:

  • Store all cytotoxic waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Ensure all containers are kept tightly closed except when adding waste.

  • This storage area should be clearly marked with appropriate hazard signage.

5. Disposal Request and Pickup:

  • Once a waste container is full, seal it securely.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department.

  • Do not attempt to dispose of this compound waste via standard trash or down the drain.

6. Spill Management:

  • In the event of a spill, isolate the area immediately.

  • Wearing appropriate PPE, clean the spill using an appropriate absorbent material.

  • All materials used for spill cleanup must be placed in the solid cytotoxic waste container.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal procedure.

G cluster_0 Waste Generation cluster_1 Segregation & Containerization cluster_2 Interim Storage cluster_3 Final Disposal A This compound Waste (Solid, Liquid, Sharps, PPE) B Solid Cytotoxic Waste (Purple/Red Container) A->B Solids & PPE C Liquid Hazardous Waste (Labeled Container) A->C Liquids D Cytotoxic Sharps (Puncture-Proof Container) A->D Sharps E Secure Satellite Accumulation Area B->E C->E D->E F EHS Waste Pickup E->F G High-Temperature Incineration F->G

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all relevant regulations.

References

Essential Safety and Logistical Information for Handling Sessilifoline A

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Sessilifoline A. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, thereby minimizing occupational exposure and environmental impact. Given the absence of comprehensive toxicological data, a cautious approach, treating this compound as a potentially hazardous compound, is recommended.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure to potentially hazardous chemicals. All personnel handling this compound must wear the following equipment.[1][2][3][4] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

ProcedureRequired PPENotes
Weighing and Aliquoting (Dry Powder) - Disposable solid-front gown with tight cuffs- Double chemotherapy-tested gloves- N95 or higher respirator- Full-face shield or safety gogglesAll work with the solid compound should be conducted in a certified chemical fume hood or a containment ventilated enclosure (CVE) to prevent inhalation of airborne particles.[4]
Solution Preparation and Handling - Disposable solid-front gown- Double chemotherapy-tested gloves- Safety gogglesTo be performed in a chemical fume hood.
In Vitro / In Vivo Administration - Disposable gown- Double chemotherapy-tested gloves- Safety goggles or face shieldUse Luer-Lok syringes and closed-system transfer devices where feasible to minimize the generation of aerosols.
Waste Disposal - Disposable gown- Double chemotherapy-tested gloves- Safety gogglesFollow specific hazardous waste disposal procedures.

Operational Plan for Safe Handling

A systematic approach to handling this compound, from receipt to disposal, is critical for maintaining a safe laboratory environment.

1. Receiving and Unpacking:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear a single pair of gloves and a lab coat when unpacking.

  • If the primary container is compromised, move the package to a chemical fume hood for safe opening and assessment.

2. Storage:

  • Store this compound in a tightly closed container in a dry and well-ventilated place.

  • Recommended long-term storage temperature is -20°C.

  • For short-term storage, 2-8°C is acceptable.

  • The storage area should be clearly labeled as containing a potent compound.

3. Spill Management:

  • In the event of a spill, evacuate the immediate area and prevent access.

  • Don the appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • For solid spills, gently cover with a damp paper towel to avoid raising dust.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand).

  • Collect all contaminated materials into a sealed, labeled hazardous waste container.

  • Decontaminate the spill area with an appropriate cleaning agent.

Experimental Protocol: Safe Handling of this compound

The following is a step-by-step guide for the safe handling of this compound during a typical experimental workflow.

1. Preparation and Weighing:

  • Designate a specific area within a chemical fume hood for handling this compound.

  • Cover the work surface with a disposable, absorbent bench liner.

  • Don the appropriate PPE for handling dry powder (see table above).

  • Carefully weigh the required amount of this compound. Use a microbalance within the fume hood if possible.

  • Close the primary container immediately after weighing.

2. Solution Preparation:

  • While still in the fume hood, add the desired solvent to the vessel containing the weighed this compound.

  • Ensure the vessel is capped or covered during dissolution to prevent aerosol generation.

  • If sonication or vortexing is required, perform these actions within the fume hood or in a sealed container.

3. Administration and Use:

  • When transferring solutions, use syringes with Luer-Lok fittings to prevent accidental disconnection.

  • If working with cell cultures, add the this compound solution to the media in a biological safety cabinet.

  • For animal studies, utilize appropriate handling and restraint techniques to minimize the risk of exposure.

4. Decontamination and Disposal:

  • All disposable materials that have come into contact with this compound (e.g., gloves, pipette tips, tubes, bench liners) must be disposed of as hazardous chemical waste.

  • Segregate waste into clearly labeled, sealed containers.

  • Non-disposable equipment (e.g., glassware, spatulas) should be decontaminated. A common procedure is to rinse with a solvent known to dissolve this compound, followed by a thorough wash with soap and water. The initial solvent rinse should be collected as hazardous waste.

  • Wipe down all surfaces in the work area with an appropriate cleaning agent after each use.

  • Remove PPE in the reverse order it was put on, ensuring not to touch the outside of contaminated items with bare skin. Dispose of all disposable PPE as hazardous waste.

Workflow for Safe Handling of this compound

G Workflow for Safe Handling of this compound start Start: Receive and Inspect Compound unpack Unpack in Designated Area (Wear Gloves and Lab Coat) start->unpack store Store Appropriately (-20°C Long-Term) unpack->store prep_area Prepare Designated Work Area (Fume Hood, Bench Liner) store->prep_area don_ppe Don Full PPE (Gown, Double Gloves, Respirator, Goggles) prep_area->don_ppe weigh Weigh Compound don_ppe->weigh prepare_solution Prepare Solution (in Fume Hood) weigh->prepare_solution experiment Perform Experiment (In Vitro / In Vivo) prepare_solution->experiment decontaminate Decontaminate Equipment and Work Area experiment->decontaminate dispose_waste Segregate and Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff and Dispose of PPE dispose_waste->doff_ppe end End doff_ppe->end

Caption: Logical workflow for the safe handling of this compound from receipt to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.